molecular formula C18H25NO3 B1398543 Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate CAS No. 909034-76-0

Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1398543
CAS No.: 909034-76-0
M. Wt: 303.4 g/mol
InChI Key: VQUGGGAYIJXYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)15-7-5-4-6-14(15)8-13-21-18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUGGGAYIJXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723263
Record name tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909034-76-0
Record name tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Executive Summary

This compound (CAS No. 909034-76-0) is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] It serves as a sophisticated chemical building block, integrating a spirocyclic piperidine moiety with an isochroman framework. The intrinsic three-dimensional structure of this spirocycle offers a distinct advantage over traditional flat, aromatic scaffolds, potentially leading to compounds with enhanced potency, selectivity, and improved physicochemical properties such as aqueous solubility.[4][5] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its critical applications in drug development, and essential safety and handling protocols, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Structural Properties

This molecule's structure is characterized by a piperidine ring and an isochroman ring system sharing a single common carbon atom, forming the spiro junction. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for modulating its reactivity during multi-step syntheses.

PropertyValueReferences
CAS Number 909034-76-0[1][2][3][6]
Molecular Formula C₁₈H₂₅NO₃
Molecular Weight 303.40 g/mol
Synonyms tert-butyl spiro[isochromane-1,4'-piperidine]-1'-carboxylate; 2-Methyl-2-propanyl 3,4-dihydro-1'H-spiro[isochromene-1,4'-piperidine]-1'-carboxylate[2]
Appearance White to off-white solid (typical)
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]

Synthesis and Manufacturing

While proprietary manufacturing methods may vary, a general and logical synthetic strategy for this class of spiro-isochroman piperidines can be devised from fundamental organic chemistry principles, such as the Pictet-Spengler reaction or intramolecular etherification. The following represents a plausible laboratory-scale synthesis.

Proposed Synthetic Workflow

The synthesis involves the acid-catalyzed reaction between a suitable phenylethanol derivative and N-Boc-4-piperidone. The acid promotes the formation of an oxonium ion, which is then trapped intramolecularly by the electron-rich aromatic ring to form the isochroman system.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Final Product A 2-(2-Methoxyphenyl)ethanol C Acid Catalyst (e.g., p-TsOH) Toluene, Reflux (Dean-Stark Trap) A->C B tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) B->C D Aqueous Work-up (NaHCO₃ quench, extraction) C->D E Column Chromatography D->E F This compound E->F G A Starting Material: This compound B Step 1: Deprotection (e.g., TFA in DCM) A->B C Spiro[isochroman-1,4'-piperidine] (Free Amine Intermediate) B->C D Step 2: Derivatization C->D E Diverse Library of Final Compounds (via Alkylation, Amidation, Reductive Amination, etc.) D->E F Biological Screening (HTS, Lead Optimization) E->F

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Spiro[isochroman-piperidine] Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The spiro[isochroman-piperidine] scaffold has emerged as a privileged motif, conferring conformational rigidity that is highly advantageous in drug design. This rigidity can lead to increased selectivity for biological targets and improved metabolic stability. The title compound, Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, serves as a key building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and analytical characterization methods, offering a foundational resource for researchers engaged in the development of novel therapeutics based on this versatile scaffold. The inherent sp³-rich nature of this spirocyclic system is a direct response to the "escape from flatland" paradigm in drug discovery, aiming to improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

Core Molecular Attributes
PropertyValueSource
CAS Number 909034-76-0[2][3][4]
Molecular Formula C₁₈H₂₅NO₃
Molecular Weight 303.4 g/mol
Predicted Boiling Point 425.2 ± 45.0 °C
Predicted Density 1.14 ± 0.1 g/cm³

Note: Predicted values are computationally derived and should be considered as estimates. Experimental verification is recommended.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen plays a crucial role in modulating the compound's solubility and reactivity. It renders the nitrogen lone pair less nucleophilic, preventing unwanted side reactions, and increases lipophilicity, which can be advantageous for purification by column chromatography. The removal of the Boc group is typically achieved under acidic conditions, providing a straightforward pathway to further functionalization of the piperidine nitrogen.[1]

Synthesis of this compound: A Mechanistic Approach

Conceptual Synthetic Pathway

The synthesis can be envisioned in two key stages:

  • Formation of the Precursor: Nucleophilic addition of a suitable organometallic reagent derived from a protected 2-(2-bromoethyl)benzyl alcohol to N-Boc-4-piperidone to form a tertiary alcohol intermediate.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization of the tertiary alcohol to form the isochroman ring system.

G cluster_0 Stage 1: Precursor Formation cluster_1 Stage 2: Intramolecular Cyclization A N-Boc-4-piperidone C Organometallic Intermediate Formation (e.g., Grignard) A->C 1. Mg, THF B 2-(2-Bromoethyl)benzyl bromide B->C D Tertiary Alcohol Precursor C->D 2. Nucleophilic Addition E Tertiary Alcohol Precursor F This compound E->F Acid Catalyst (e.g., H₂SO₄ or PPA)

Caption: Conceptual two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • N-Boc-4-piperidone

  • 2-(2-Bromoethyl)benzyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step 1: Synthesis of tert-butyl 4-(2-(2-bromoethyl)benzyl)-4-hydroxypiperidine-1-carboxylate (Precursor)

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • To the dropping funnel, add a solution of 2-(2-bromoethyl)benzyl bromide (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

  • Once the Grignard reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol precursor.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Step 2: Intramolecular Cyclization to form this compound

  • Cyclization: In a round-bottom flask, dissolve the purified tertiary alcohol precursor from Step 1 in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid. Intramolecular Friedel-Crafts reactions are powerful for forming polycyclic systems.[5]

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the final product, this compound.

G start Start grignard Prepare Grignard Reagent from 2-(2-bromoethyl)benzyl bromide start->grignard addition Nucleophilic Addition to N-Boc-4-piperidone grignard->addition workup1 Aqueous Work-up (NH₄Cl) and Extraction addition->workup1 purify1 Column Chromatography of Precursor workup1->purify1 cyclization Intramolecular Cyclization with Acid Catalyst purify1->cyclization workup2 Aqueous Work-up (NaHCO₃) and Extraction cyclization->workup2 purify2 Column Chromatography of Final Product workup2->purify2 end End purify2->end

Caption: Workflow for the proposed synthesis of the target compound.

Analytical Characterization

While specific experimental data for this compound is not widely published, the following are the expected analytical characteristics based on its structure and data from analogous compounds.[6]

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.4-1.5 ppm. The piperidine protons would appear as a series of multiplets in the range of 1.5-3.8 ppm. The protons of the isochroman moiety would be observed in the aromatic region (around 7.0-7.3 ppm) and as multiplets for the benzylic and ethano bridge protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The spiro carbon would be a key quaternary signal. The remaining piperidine and isochroman carbons would appear in their respective expected regions.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the carbonyl group of the Boc-ester at approximately 1690-1700 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. C-O stretching of the ether in the isochroman ring would be visible in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion ([M+H]⁺ or [M+Na]⁺).

Applications in Drug Discovery and Medicinal Chemistry

The spiro[isochroman-piperidine] scaffold is a valuable starting point for the development of novel therapeutics. The Boc-protected title compound is a key intermediate that allows for the facile introduction of various substituents on the piperidine nitrogen after deprotection. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the spiro[isochroman-piperidine] core have shown promise as:

  • CNS Agents: The rigid conformation can lead to selective interactions with receptors and enzymes in the central nervous system.

  • Histamine Release Inhibitors: Studies have demonstrated the potential of spiro[isochroman-piperidine] analogs to inhibit histamine release, suggesting applications in allergic and inflammatory conditions.[7]

G A This compound B Deprotection (e.g., TFA, HCl) A->B C Spiro[isochroman-1,4'-piperidine] B->C D Alkylation, Acylation, etc. C->D E Library of Novel Derivatives D->E F SAR Studies E->F G Lead Optimization F->G

Caption: Role of the title compound in a drug discovery workflow.

Conclusion and Future Directions

This compound is a synthetically valuable building block with significant potential in medicinal chemistry. Its rigid spirocyclic core offers a unique three-dimensional framework for the design of novel bioactive molecules. While detailed experimental data for this specific compound remains to be broadly published, the outlined synthetic strategy and expected analytical characteristics provide a solid foundation for its preparation and use in research. Future work should focus on the experimental validation of its physicochemical properties and the exploration of its utility in the synthesis of new chemical entities for various therapeutic targets. The development of more efficient and scalable synthetic routes will further enhance its accessibility and impact in the field of drug discovery.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-405.
  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-Shehry, M. F. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 028-037.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abdellatif, K. R. A. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1-16.
  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498.
  • Yamato, M., Hashigaki, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526.
  • MySkinRecipes. (n.d.). Tert-Butyl 3H-Spiro[Isobenzofuran-1,4'-Piperidine]-1'-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 909034-76-0 | this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chu-Peptide. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2',4'-dihydro-1'h-spiro[piperidine-4,3'-quinoline]-1-carboxylate. Retrieved from [Link]

  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), m1988.
  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]. (2023). Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[isochroman-piperidine] scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets.[2] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in multi-step syntheses, facilitating controlled functionalization. This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning behind the structural elucidation of a key derivative, Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate. We will delve into the core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and culminate with the definitive confirmation provided by single-crystal X-ray crystallography. This guide is designed to be a practical resource, blending theoretical principles with actionable, field-proven protocols.

Introduction: The Significance of the Spiro[isochroman-piperidine] Core

The spirocyclic framework, where two rings share a single carbon atom, imparts a distinct topographical complexity to a molecule.[3] In the context of drug design, this can be highly advantageous. The spiro[isochroman-piperidine] system, in particular, has been explored for its potential in developing novel therapeutics, including G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[4] The precise and unambiguous confirmation of the structure of synthetic intermediates, such as this compound, is a cornerstone of any successful drug development campaign. Erroneous structural assignment can lead to wasted resources and misinterpretation of structure-activity relationships (SAR).

This guide will systematically walk through the analytical workflow for the complete structural characterization of this compound, emphasizing not just the "how" but also the "why" behind each experimental choice.

The Analytical Gauntlet: A Multi-faceted Approach to Structure Verification

The elucidation of a novel chemical entity is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and spectrometric data is required to build an irrefutable case for the proposed structure.[5] Each method provides a unique piece of the puzzle, and their collective interpretation leads to a high-confidence structural assignment.

Below is a diagrammatic representation of the typical analytical workflow for structural elucidation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Crystallography NMR->XRay IR->XRay MS->XRay

Caption: A typical workflow for the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques (COSY, HSQC, HMBC), are essential for a complete assignment.[6]

Expected ¹H and ¹³C NMR Spectral Features

The following table summarizes the anticipated chemical shifts for the key protons and carbons in the target molecule, based on known data for similar structural motifs.[7]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
Boc Group ~1.45 (s, 9H)~79.5 (quaternary C), ~28.5 (CH₃)The nine equivalent protons of the tert-butyl group give rise to a characteristic singlet. The quaternary carbon is deshielded by the adjacent oxygen atoms.
Piperidine CH₂ (axial & equatorial) 1.5-1.9 (m), 3.2-3.8 (m)40-50The protons on the piperidine ring are diastereotopic due to the spirocyclic nature and will exhibit complex splitting patterns. The carbons are in a typical aliphatic range.
Spiro Carbon -~75-85This quaternary carbon is deshielded due to its connection to two rings and an oxygen atom.
Isochroman -OCH₂- ~4.8 (s, 2H)~70The methylene protons adjacent to the oxygen in the isochroman ring are deshielded and appear as a singlet.
Isochroman -CH₂- ~2.9 (s, 2H)~35The other methylene group in the isochroman ring is in a benzylic position.
Aromatic Protons 7.0-7.3 (m, 4H)125-135The four protons on the benzene ring will show characteristic splitting patterns for an ortho-disubstituted system.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.[8] For unambiguous assignment, perform 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations).[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5] For our target compound, IR spectroscopy is particularly useful for confirming the presence of the Boc-protecting group and the ether linkage in the isochroman moiety.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Boc carbamate) 1680-1700Stretching
C-O (ether and carbamate) 1050-1300Stretching
C-H (aliphatic) 2850-3000Stretching
C-H (aromatic) 3000-3100Stretching

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the carbonyl group in the Boc protecting group.[9][10]

Experimental Protocol: IR Analysis
  • Sample Preparation: A small amount of the neat compound (if an oil) or a KBr pellet (if a solid) can be used.[8]

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[8]

IR_Spectroscopy_Workflow Start Sample Preparation (Neat or KBr Pellet) Acquisition FTIR Spectrometer Data Acquisition (4000-400 cm⁻¹) Start->Acquisition Analysis Spectrum Analysis (Identify Key Functional Groups) Acquisition->Analysis End Confirmation of Functional Groups Analysis->End

Caption: Workflow for Infrared (IR) Spectroscopy analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[11] This technique provides a direct and accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

Expected Mass Spectral Data

For this compound (Molecular Formula: C₁₉H₂₇NO₃), the expected mass spectral data using a soft ionization technique like Electrospray Ionization (ESI) would be:

  • [M+H]⁺ (protonated molecule): m/z calculated = 318.2069, observed = within 5 ppm of calculated value.

  • [M+Na]⁺ (sodium adduct): m/z calculated = 340.1888, observed = within 5 ppm of calculated value.

A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to a fragment ion at [M - 56 + H]⁺ or [M - 100 + H]⁺.[12][13]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[8]

  • Data Acquisition: Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode to obtain high-resolution mass data.[14]

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of NMR, IR, and MS provides compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[15][16] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[17][18]

The Causality of Crystal Growth

The ability to obtain a single crystal of sufficient quality is often the rate-limiting step in this analysis. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization. A successful crystallization is dependent on factors such as molecular polarity, the presence of intermolecular interactions, and the purity of the sample.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexanes). Allow the solvent to evaporate slowly at room temperature until single crystals form.[16]

  • Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The resulting data is then processed and refined to yield the final crystal structure.[16]

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a testament to the power of a multi-pronged analytical approach. Each technique provides a layer of validation, and the congruence of the data from NMR, IR, and MS, ultimately confirmed by X-ray crystallography, establishes a self-validating system that ensures the scientific integrity of the structural assignment. This rigorous characterization is paramount for the advancement of drug discovery programs that rely on this and similar spirocyclic scaffolds.

References

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. Available at: [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01931
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. Available at: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. PubMed. Available at: [Link]

  • X‐ray diffraction structure of compound 15. tert‐Butyl groups are... ResearchGate. Available at: [Link]

  • tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate. PubChem. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. American Chemical Society. Available at: [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. Available at: [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available at: [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

  • This compound. Alchem.Pharmtech. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available at: [Link]

  • FTIR spectra of the intermediates towards amide 9a . (i) The FTIR... ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Available at: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available at: [Link]

  • Structural Analysis of Natural Products. ACS Publications. Available at: [Link]

Sources

The Spiro[isochroman-piperidine] Scaffold: A Privileged Motif in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The spiro[isochroman-piperidine] core is a fascinating three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural rigidity, conferred by the spirocyclic fusion of an isochroman and a piperidine ring, provides a unique topographical presentation of pharmacophoric features. This distinct architecture often translates into enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more flexible, linear analogs.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of spiro[isochroman-piperidine] and its closely related analogs. Furthermore, it offers detailed, field-proven experimental protocols for the evaluation of their biological potential, aiming to equip researchers with the necessary tools to explore this promising class of compounds.

Introduction: The Allure of the Spirocyclic Scaffold

In the quest for novel therapeutic agents, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug design.[2] Spirocyclic systems, characterized by two rings sharing a single common atom, are at the forefront of this movement. The spiro[isochroman-piperidine] framework is a prime example of a privileged scaffold, a molecular structure that is capable of binding to multiple biological targets. The conformational restriction imposed by the spiro center reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] Moreover, the 3D arrangement of substituents allows for a more precise and extensive interaction with the complex topographies of protein binding pockets.

This guide will delve into the diverse biological activities exhibited by spiro[isochroman-piperidine] analogs, including their roles as anticancer, antimicrobial, and neuroprotective agents, as well as their ability to modulate specific cellular targets like histamine receptors.

Synthetic Strategies: Building the Spiro[isochroman-piperidine] Core

The synthesis of the spiro[isochroman-piperidine] scaffold can be achieved through various synthetic routes. A common and effective method involves a multi-step sequence starting from readily available starting materials.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of spiro[isochroman-piperidine] analogs.

G A Starting Material (e.g., Substituted Phenylethanol) B Cyclization (e.g., Pictet-Spengler type) A->B Reagents C Formation of Isochroman Ring B->C D Introduction of Piperidine Precursor C->D Multi-step E Spirocyclization D->E Intramolecular Cyclization F Spiro[isochroman-piperidine] Core E->F G Functional Group Interconversion/ Derivatization F->G Various Reagents H Target Analogs G->H

Caption: A generalized workflow for the synthesis of spiro[isochroman-piperidine] analogs.

Diverse Biological Activities and Structure-Activity Relationships (SAR)

The spiro[isochroman-piperidine] scaffold has proven to be a versatile template for the development of compounds with a wide range of biological activities.

Anticancer Activity

Several spiro[isochroman-piperidine] and related spiro[chroman-piperidine] analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] A notable mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[1][5]

Structure-Activity Relationship Insights:

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for anticancer potency. For instance, N-benzyl and N-sulfonyl derivatives have shown promising activity.[1][3]

  • Aromatic Ring Substitution: Substitution patterns on the isochroman aromatic ring can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding interactions of the molecule.

  • Spacer Moiety: In some analogs, a linker or spacer between the spirocore and a terminal functional group can impact potency. For example, compounds with a sulfonyl spacer have exhibited higher activity compared to those with a carbonyl spacer.[3]

Table 1: Anticancer Activity of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives [3]

Compound IDSpacer MoietyR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A2780IC50 (µM) vs. HT-29
15 Carbonyl3,4,5-trimethoxyphenyl18.7747.0535.12
16 Sulfonyl4-chlorophenyl0.315.621.25
Doxorubicin --0.080.120.21
Antimicrobial and Antileishmanial Activity

The spiro-piperidine scaffold has been explored for its potential against various pathogens.[2] Notably, certain spiro[isochroman-piperidine] analogs have shown promising activity against Mycobacterium tuberculosis and Leishmania major.[6][7]

Structure-Activity Relationship Insights:

  • For anti-tubercular activity, specific substitutions on the piperidine and chromane rings are crucial for achieving low micromolar inhibitory concentrations.[6]

  • In the context of antileishmanial activity, some spiro-piperidine derivatives have exhibited sub-micromolar efficacy, suggesting they could be promising leads for the development of new treatments for leishmaniasis.[7]

Neuroprotective and CNS-related Activities

The rigid nature of the spiro[isochroman-piperidine] scaffold makes it an attractive candidate for targeting central nervous system (CNS) receptors and enzymes. For instance, analogs have been investigated as antagonists of the transient receptor potential melastatin 8 (TRPM8) channel, which is implicated in neuropathic pain.[8]

Structure-Activity Relationship Insights:

  • The stereochemistry at the spiro center can play a significant role in biological activity. For TRPM8 antagonists, the (R)-(-)-isomers were generally found to be more potent than the (S)-(+)-isomers.[8]

  • The nature of the N-aryl carboxamide on the piperidine ring is a key determinant of potency and selectivity.[8]

Inhibition of Histamine Release

Early studies on spiro[isochroman-piperidine] analogs revealed their ability to inhibit histamine release from mast cells, suggesting potential applications in the treatment of allergic and inflammatory conditions.[9][10][11]

Structure-Activity Relationship Insights:

  • The position of the spiro-junction (e.g., spiro[isochroman-3,4'-piperidine] vs. spiro[isochroman-4,4'-piperidine]) influences the inhibitory activity.[9]

  • The nature of the alkyl substituent on the piperidine nitrogen is a key factor in determining the potency of histamine release inhibition.[9]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step protocols for evaluating the key biological activities of spiro[isochroman-piperidine] analogs.

Anticancer Activity: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

G A 1. Cell Seeding (e.g., MCF-7, A2780, HT-29) B 2. Compound Treatment (Varying concentrations of spiro analogs) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Addition (Formation of formazan crystals) C->D E 5. Solubilization (e.g., DMSO) D->E F 6. Absorbance Measurement (e.g., 570 nm) E->F G 7. Data Analysis (IC50 determination) F->G G A 1. Compound Dilution (Serial dilutions in 96-well plate) C 3. Inoculation (Addition of bacteria to wells) A->C B 2. Bacterial Inoculum Preparation (Standardized bacterial suspension) B->C D 4. Incubation (e.g., 18-24 hours at 37°C) C->D E 5. Visual Inspection/OD Measurement (Determination of growth inhibition) D->E F 6. MIC Determination (Lowest concentration with no visible growth) E->F

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of each spiro analog in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • Grow the bacterial strain (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Conclusion and Future Perspectives

The spiro[isochroman-piperidine] scaffold represents a highly promising and versatile platform in drug discovery. The inherent 3D nature and conformational rigidity of this core structure provide a solid foundation for the design of potent and selective modulators of various biological targets. The diverse biological activities, ranging from anticancer and antimicrobial to neuroprotective effects, underscore the therapeutic potential of this class of compounds.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of novel analogs with diverse substitution patterns to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the exploration and development of novel spiro[isochroman-piperidine]-based therapeutics to address unmet medical needs.

References

  • Kurapati, C., et al. (2022). Design and synthesis of N‐benzyl spiro‐piperidinehydroxamic acid‐based derivatives: Histone deacetylase inhibitory activity and drug‐ likeness prediction. Journal of Heterocyclic Chemistry, 59(11), 2006-2015. [Link]

  • Chitti, S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro‐[Chroman‐2,4′‐Piperidin]‐4‐One Analogs as Anti‐Tubercular Agents. Chemistry & Biodiversity, 19(8), e202200304. [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2025). Request PDF. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-6. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-8. [Link]

  • Yamato, M., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-5. [Link]

  • Mohamed, M.A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2025). Request PDF. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 058-066. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). ScienceDirect. [Link]

  • Kulkarni, A., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-9. [Link]

  • Han, S., et al. (2014). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 24(15), 3438-41. [Link]

  • Tu, M., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4847-51. [Link]

  • Nabi, R., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(19), 6825. [Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. (2025). PubMed. [Link]

Sources

The Ascendancy of Spirocycles in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and navigating the complexities of biological systems. Within this dynamic landscape, the deliberate incorporation of three-dimensional (3D) molecular architectures has emerged as a cornerstone of contemporary medicinal chemistry.[1][2][3] Among the various structural motifs employed to achieve this, spirocyclic compounds—characterized by two rings sharing a single common atom—have garnered significant attention.[1][3] This guide provides a comprehensive technical exploration of the role of spirocyclic compounds in drug design, moving beyond a mere cataloging of examples to elucidate the fundamental principles that render these scaffolds invaluable. We will delve into the nuanced interplay of conformational rigidity, vectoral projection of substituents, and the modulation of physicochemical properties that underpin the "spiro advantage." Through a synthesis of mechanistic insights, practical synthetic considerations, and illustrative case studies of clinical candidates and approved drugs, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively leverage spirocyclic systems in their own discovery programs.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, drug discovery efforts were largely dominated by aromatic and heteroaromatic systems, a paradigm often referred to as "flatland" chemistry.[2][4] While productive, this approach has inherent limitations, including the potential for off-target effects due to the planar nature of the molecules and challenges in achieving optimal interactions within complex, three-dimensional biological targets like protein binding pockets.[1][2]

The strategic incorporation of sp³-rich scaffolds, such as spirocycles, offers a compelling solution to these challenges.[3][5][6] By introducing a quaternary spiro-carbon atom, these structures inherently possess a rigid, non-planar geometry.[1][2] This fundamental characteristic confers several key advantages in a medicinal chemistry context:

  • Enhanced Target Engagement: The 3D nature of spirocycles allows for the precise spatial orientation of functional groups, enabling more extensive and specific interactions with the contours of a biological target.[1][7] This can lead to significant improvements in potency and selectivity.[5][8][9]

  • Improved Physicochemical Properties: The introduction of sp³ character generally correlates with improved drug-like properties.[4][5] Spirocyclic compounds often exhibit enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to their flatter aromatic counterparts.[1][2][3][4]

  • Conformational Restriction: The rigid framework of a spirocycle reduces the number of accessible conformations a molecule can adopt.[2][5][8] This pre-organization of the molecule into a bioactive conformation can minimize the entropic penalty upon binding to its target, thereby increasing binding affinity.[2][5]

  • Novel Chemical Space and Intellectual Property: The structural uniqueness of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for the development of compounds with new biological activities and a strong intellectual property position.[10][11]

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their growing importance in the field.[5][8][9][12]

The Strategic Rationale: Causality Behind the Choice of Spirocycles

The decision to incorporate a spirocyclic moiety into a drug candidate is a strategic one, driven by a clear understanding of the potential benefits in the context of a specific drug discovery program. The following diagram illustrates the decision-making workflow and the key properties that can be modulated.

G cluster_0 Initial Lead Compound cluster_1 Challenges cluster_2 Spirocyclic Intervention cluster_3 Improved Properties cluster_4 Desired Outcomes Lead Initial Lead (e.g., Planar, High LogP, Poor Solubility) Challenges Low Potency Poor Selectivity Metabolic Instability Poor Solubility Lead->Challenges Exhibits Intervention Introduce Spirocyclic Scaffold Challenges->Intervention Address with Properties Increased 3D Character Conformational Rigidity Optimized Vectors for Substituents Intervention->Properties Confers Outcomes Enhanced Potency & Selectivity Improved PK/PD Profile Reduced Off-Target Effects Novel IP Properties->Outcomes Leads to

Caption: Decision workflow for incorporating spirocycles in drug design.

Physicochemical Property Modulation: A Quantitative Look

The impact of introducing a spirocyclic moiety on the physicochemical properties of a molecule can be profound. The replacement of a less rigid or planar fragment with a spirocycle often leads to measurable improvements in parameters critical for drug development.

PropertyTypical Change with Spirocycle IntroductionRationale
Solubility IncreaseThe higher sp³ fraction and disruption of crystal packing due to the 3D shape can lead to better solvation.[1][4]
Lipophilicity (LogP/LogD) DecreaseSaturated aliphatic rings are generally less lipophilic than aromatic systems.[1][4]
Metabolic Stability IncreaseThe quaternary spiro-carbon and adjacent atoms can be less susceptible to metabolic enzymes like Cytochrome P450s.[1][3]
Fraction of sp³ carbons (Fsp³) IncreaseBy definition, the introduction of a saturated spirocyclic system increases the Fsp³ count.[3] A higher Fsp³ is correlated with a higher probability of clinical success.[3][13]
Molecular Rigidity IncreaseThe fused nature of the rings restricts bond rotation, leading to a more defined conformation.[2][5][7]
hERG Inhibition DecreaseThe rigid structure and altered lipophilicity can reduce interactions with the hERG potassium channel, a common source of cardiac toxicity.[9]

Synthetic Strategies: Accessing the Spirocyclic Core

Historically, the synthesis of spirocyclic compounds was considered challenging due to the difficulty of constructing the quaternary spiro-center.[1] However, the development of modern synthetic methodologies has made these scaffolds increasingly accessible to medicinal chemists.[5][8][9]

Key Synthetic Approaches

A variety of synthetic strategies can be employed to construct spirocyclic systems, each with its own advantages and limitations.

G cluster_0 Synthetic Strategies Start Synthetic Goal: Spirocyclic Scaffold Cycloaddition Cycloaddition Reactions (e.g., [3+2], [2+2]) Start->Cycloaddition Annulation Annulation Reactions (e.g., Michael Addition-Cyclization) Start->Annulation Rearrangement Rearrangement Reactions (e.g., Pinacol Rearrangement) Start->Rearrangement MCR Multi-Component Reactions (MCRs) Start->MCR Spirooxindoles Spirooxindoles Cycloaddition->Spirooxindoles e.g., Synthesis of Spiro-heterocycles Spiro-heterocycles Annulation->Spiro-heterocycles e.g., Synthesis of Complex Spirocycles Complex Spirocycles MCR->Complex Spirocycles e.g., One-pot synthesis of

Caption: Common synthetic strategies for constructing spirocycles.

Exemplary Protocol: N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Synthesis of Spirooxindole γ-Butyrolactones

This protocol describes a modern, organocatalytic approach to constructing a medicinally relevant spirooxindole scaffold.[14]

Objective: To synthesize chiral spirooxindole γ-butyrolactones via an NHC-catalyzed annulation of enals with 3-hydroxy oxindoles.

Materials:

  • Substituted enal

  • Substituted 3-hydroxy oxindole

  • Chiral N-Heterocyclic Carbene (NHC) precatalyst

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the chiral NHC precatalyst and the 3-hydroxy oxindole.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel and stir the mixture until all solids are dissolved.

  • Base Addition: Add the base (e.g., DBU) to the reaction mixture.

  • Substrate Addition: Slowly add the enal to the reaction mixture at the specified temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole γ-butyrolactone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The stereochemical outcome of the reaction is validated by the use of a chiral NHC catalyst, and the enantiomeric excess is quantitatively determined by chiral HPLC. The structural integrity of the product is confirmed by standard spectroscopic methods.

Case Studies: Spirocycles in Action

The theoretical advantages of spirocyclic compounds are borne out in numerous successful drug discovery programs.

Revumenib: A First-in-Class Menin-MLL Inhibitor

Revumenib, approved in November 2024, is an oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias.[12] The central 2,7-diazaspiro[3.5]nonane core is essential for its potent activity.[12]

  • Key Interaction: The protonated piperidine nitrogen of the spirocycle forms a crucial cation-π interaction with a tyrosine clamp (Tyr319/Tyr323) in the menin protein.[12]

  • Vectorial Optimization: The azetidine ring of the spirocycle provides an optimized vector that positions a pyrimidine nitrogen to form a key hydrogen bond with Tyr276.[12]

  • Bioisosteric Replacement: Revumenib was developed from a fragment hit containing a piperazine, demonstrating that the diazaspiro[3.5]nonane can serve as a viable bioisostere.[12]

Spirocyclic MCHr1 Antagonists: Improving Physicochemical and PK Properties

In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, the replacement of a morpholine ring with various azaspirocycles led to significant improvements in the drug-like properties of the compounds.[3][13]

  • LogD Reduction: The spirocyclic analogues exhibited lower logD values, indicating reduced lipophilicity.[3][13]

  • Improved Selectivity: The spirocyclic compounds showed improved selectivity against the hERG channel, reducing the risk of cardiotoxicity.[3][13]

  • Enhanced Metabolic Stability: The spirocyclic analogues demonstrated greater stability in metabolic assays.[3][13]

Spirooxindoles: A Privileged Scaffold in Oncology

Spirooxindoles are a class of spirocyclic compounds that have shown significant promise as anticancer agents.[2][7][15][16] Their rigid framework allows for the precise positioning of substituents to interact with various cancer-related targets.

  • MDM2-p53 Inhibition: Several spirooxindole derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer cell survival.[16]

  • Broad Biological Activity: Spirooxindoles have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[15]

Future Directions and Emerging Trends

The field of spirocyclic chemistry in drug discovery continues to evolve, with several exciting trends on the horizon.

  • Novel Scaffolds: The design and synthesis of new and more complex spirocyclic scaffolds will continue to expand the accessible chemical space for drug discovery.[17][18]

  • Computational Methods: The use of computational tools for the de novo design and conformational analysis of spirocyclic compounds will become increasingly important in guiding synthetic efforts.[17][18]

  • High-Throughput Synthesis: The development of high-throughput and diversity-oriented synthesis strategies will accelerate the exploration of spirocyclic compound libraries.[17][18]

  • Application in New Modalities: Spirocycles are finding applications in emerging drug modalities, such as covalent inhibitors and degraders (e.g., PROTACs), where their unique 3D structures can be leveraged to optimize linker properties and position reactive groups.[12]

Conclusion

Spirocyclic compounds have firmly established themselves as a valuable and versatile class of scaffolds in modern drug design. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical properties offer a powerful toolkit for medicinal chemists to address many of the challenges associated with traditional "flatland" molecules. As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of these unique systems deepens, the surge of spirocycles in drug discovery is poised to continue, leading to the development of safer and more effective medicines for a wide range of diseases.

References

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. National Institutes of Health. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Taylor & Francis Online. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). National Institutes of Health. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]

  • Scaffold-Based Drug Design. (2023). BioSolveIT. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (2012). National Institutes of Health. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). ResearchGate. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications. [Link]

  • New development in the enantioselective synthesis of spiro compounds. (2018). RSC Publishing. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). PubMed. [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021). Chemspace. [Link]

  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. (2025). ResearchGate. [Link]

  • Scaffolds for drug delivery and tissue engineering: The role of genetics. (2023). PubMed. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2023). MDPI. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Walsh Medical Media. [Link]

  • Spirocycles in Drug Discovery. (2017). Sygnature Discovery. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (2017). ResearchGate. [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2018). ResearchGate. [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. (2010). ACS Publications. [Link]

Sources

The Emergence of Spiro[isochroman-piperidine] Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The spiro[isochroman-piperidine] scaffold has emerged as a privileged structure, captivating the attention of researchers and drug development professionals. Its inherent three-dimensional and rigid conformation offers a distinct advantage over flat, aromatic systems, enabling more precise and extensive interactions with biological targets.[1] This guide provides an in-depth technical exploration of the discovery and development of novel spiro[isochroman-piperidine] derivatives, from synthetic strategies and physicochemical characterization to their promising therapeutic applications, with a particular focus on their role as modulators of the sigma-1 receptor in the context of neurodegenerative diseases.

I. Crafting the Core: Synthetic Strategies for Spiro[isochroman-piperidine] Scaffolds

The construction of the spiro[isochroman-piperidine] core can be approached through several synthetic routes, broadly categorized by the sequence of ring formation. A common and effective strategy involves the initial construction of the isochroman moiety followed by the annulation of the piperidine ring.

One versatile method commences with the lithiation of a suitably substituted 2-bromobenzhydryl methyl ether. The resulting organolithium species undergoes nucleophilic addition to a protected 4-piperidone derivative. Subsequent acid-catalyzed cyclization yields the desired spiro[isochroman-1,4'-piperidine] core.[2] The choice of protecting group on the piperidine nitrogen is crucial for compatibility with the reaction conditions and for facilitating subsequent diversification.

Alternatively, multi-component reactions offer an efficient and atom-economical approach to constructing related spiro-piperidine systems. For instance, a one-pot, three-component reaction of an amine, formaldehyde, and dimedone, catalyzed by a Lewis acid under ultrasonic irradiation, has been reported for the synthesis of bis-spiro piperidine derivatives.[3][4] While not directly yielding the isochroman moiety, this strategy highlights the power of convergent synthesis in rapidly generating structural complexity.

A generalized synthetic workflow for the construction of spiro[isochroman-piperidine] derivatives is depicted below:

G cluster_synthesis General Synthetic Workflow A Starting Materials (e.g., Substituted Phenylacetic Acid, Piperidone Derivative) B Isochromanone Formation A->B Cyclization C Spirocyclization B->C Reaction with Piperidone D Functional Group Interconversion / Derivatization C->D Modification of Isochroman or Piperidine Ring E Final Spiro[isochroman-piperidine] Derivative D->E Final Product

Caption: A generalized workflow for the synthesis of spiro[isochroman-piperidine] derivatives.

Experimental Protocol: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]

This protocol is adapted from a reported synthesis of a related spiro[isobenzofuran-piperidine] derivative and serves as a representative example.[2]

  • Lithiation: A solution of 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Addition: A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes to ensure complete lithiation.

  • Quenching: A solution of 1-methyl-4-piperidone in anhydrous THF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • Cyclization: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) at reflux to effect cyclization.

  • Purification: The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried and concentrated. The final product is purified by column chromatography on silica gel.

II. Physicochemical Properties and Analytical Characterization: A Foundation for Drug Development

The drug-like properties of a compound are intrinsically linked to its physicochemical characteristics. For spiro[isochroman-piperidine] derivatives, understanding properties such as lipophilicity (LogP), aqueous solubility, and pKa is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical PropertyImportance in Drug DiscoveryExperimental Protocol
LogP (Lipophilicity) Influences membrane permeability, protein binding, and metabolic stability. Optimal values are typically between 1 and 3.[5]Shake-Flask Method: The compound is partitioned between n-octanol and a buffered aqueous solution (pH 7.4). The concentration in each phase is determined by HPLC-UV, and the LogP is calculated as the logarithm of the ratio of the concentrations.[6]
Aqueous Solubility Crucial for oral bioavailability and formulation development. Poor solubility can lead to low absorption.Equilibrium Shake-Flask Method: An excess of the compound is agitated in a buffered aqueous solution (pH 7.4) until equilibrium is reached. The supernatant is filtered, and the concentration of the dissolved compound is quantified by HPLC-UV.[6]
pKa (Ionization Constant) Determines the charge state of the molecule at physiological pH, which affects its solubility, permeability, and target binding.Potentiometric Titration: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The pKa is determined from the inflection point of the titration curve.[6]

Analytical Characterization:

The purification and structural elucidation of novel spiro[isochroman-piperidine] derivatives rely on a suite of modern analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are indispensable for assessing purity and for the preparative separation of isomers. Chiral HPLC and SFC are particularly important for resolving enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the spirocyclic system.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, aiding in structural confirmation.

III. Biological Activities and Therapeutic Potential: Targeting the Sigma-1 Receptor in Neurodegenerative Diseases

The spiro[isochroman-piperidine] scaffold has been explored for a range of biological activities, but its most compelling therapeutic potential lies in the modulation of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[7][8]

The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity. Modulation of the σ1 receptor by small molecules can therefore have profound effects on neuronal survival and function.

G cluster_sigma1 Proposed Mechanism of Action at the Sigma-1 Receptor Ligand Spiro[isochroman-piperidine] Derivative Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds and Modulates ER Endoplasmic Reticulum Sigma1->ER Located at ER-Mitochondria Interface Mito Mitochondrion Sigma1->Mito Ca Calcium Homeostasis Sigma1->Ca Regulates Stress Cellular Stress Response Sigma1->Stress Regulates Survival Neuronal Survival and Plasticity Ca->Survival Stress->Survival

Caption: Proposed mechanism of neuroprotection by spiro[isochroman-piperidine] derivatives via sigma-1 receptor modulation.

Structure-Activity Relationships (SAR) for Sigma-1 Receptor Affinity

The affinity of spiro[isochroman-piperidine] derivatives for the σ1 receptor is highly dependent on the nature and position of substituents on both the isochroman and piperidine rings.

Structural ModificationEffect on Sigma-1 AffinityRationale
N-substituent on Piperidine Small, lipophilic groups (e.g., benzyl, phenethyl) are generally preferred for high affinity.[9]The N-substituent likely interacts with a hydrophobic pocket in the receptor binding site.
Substitution on the Isochroman Ring Electron-donating or -withdrawing groups on the aromatic ring can modulate affinity and selectivity.These substituents can influence the electronic properties and conformation of the isochroman moiety, affecting its interaction with the receptor.
Substitution at C3 of the Isochroman Ring A cyano group at this position has been shown to significantly increase σ1 affinity and selectivity over the σ2 receptor.[10]The cyano group may act as a hydrogen bond acceptor or engage in other specific interactions within the binding pocket.
Other Reported Biological Activities

Beyond their effects on the σ1 receptor, spiro[isochroman-piperidine] derivatives have demonstrated a range of other biological activities:

  • Inhibition of Histamine Release: Certain 1'-alkylspiro[isochroman-3,4-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines] have been shown to inhibit compound 48/80-induced histamine release from mast cells.[1]

  • Histone Deacetylase (HDAC) Inhibition: Spiro[chromane-2,4'-piperidine] derivatives, which are structurally related to the isochroman series, have been developed as potent HDAC inhibitors with in vivo antitumor activity.[9][11]

IV. Experimental Protocols: A Practical Guide

Sigma-1 Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of novel compounds for the σ1 receptor.

  • Membrane Preparation: Membranes are prepared from a cell line or tissue expressing the σ1 receptor (e.g., guinea pig brain).

  • Radioligand Binding: The membranes are incubated with a radiolabeled σ1 receptor ligand (e.g., -pentazocine) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

V. Conclusion and Future Directions

The spiro[isochroman-piperidine] scaffold represents a rich and promising area of research for the discovery of novel therapeutics. Its unique three-dimensional structure provides a solid foundation for the design of potent and selective modulators of various biological targets, with the sigma-1 receptor being a particularly compelling focus for the treatment of neurodegenerative diseases.

Future research in this area should focus on:

  • Expansion of Chemical Space: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns to further probe the structure-activity relationships for various targets.

  • Elucidation of Molecular Mechanisms: The use of structural biology techniques (e.g., X-ray crystallography, cryo-EM) and computational modeling to gain a more detailed understanding of how these compounds interact with their biological targets at the molecular level.

  • In Vivo Evaluation: The progression of promising candidates into preclinical animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [12]

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [13]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. BenchChem Technical Guides. [6]

  • Caulfield, W. L., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324. [2]

  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [14]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [15]

  • Al-Sharifi, H. K. R., et al. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(24), 16345-16354. [3]

  • Yamato, M., Hashigaki, K., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [1]

  • Rana, S., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules, 25(10), 2333. [16]

  • Sbraccia, M., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4947-4968. [17]

  • Amata, E., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 243, 114757. [18]

  • Tleuliyeva, R., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [5]

  • Caron, J., et al. (2019). Physicochemical properties of model compounds 57–59. Angewandte Chemie International Edition, 58(40), 14246-14251. [19]

  • Menaria, J., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 362-371. [20]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [21]

  • Al-Mawsawi, L. Q., et al. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(24), 16345-16354. [4]

  • Sall, D. J., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [22]

  • Cosentino, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116088. [23]

  • Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [7]

  • Wagner, F. F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [9]

  • Sharma, G., & Singh, P. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5780. [8]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 234. [24]

  • Garel, J., et al. (2012). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ChemMedChem, 7(4), 709-721. [11]

  • Jamil, S., et al. (2022). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Molecules, 27(19), 6296. [25]

  • MySkinRecipes. (n.d.). SPIRO[ISOCHROMAN-4,4'-PIPERIDINE]. Retrieved from [26]

  • Prinz, H., et al. (2003). Novel sigma receptor ligands. Part 2. SAR of spiro[[27]benzopyran-1,4'-piperidines] and spiro[[27]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Bioorganic & Medicinal Chemistry, 11(23), 5109-5118. [10]

  • BenchChem. (2025). Structure-Activity Relationship of Piperidine Analogs as Sigma-1 Receptor Ligands: A Comparative Guide. BenchChem Technical Guides. [28]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic piperidine motif is a privileged scaffold in modern medicinal chemistry, renowned for its ability to confer conformational rigidity and favorable pharmacokinetic properties to bioactive molecules.[1][2] When fused with an isochroman core, as in Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a novel chemical entity with significant therapeutic promise emerges. This technical guide provides a comprehensive exploration of potential therapeutic targets for this compound, drawing upon the established pharmacology of its constituent scaffolds. We delve into key target classes within central nervous system (CNS) disorders and oncology, presenting a strategic framework for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of this intriguing molecule.

Introduction: The Rationale for Spiro[isochroman-piperidine] Scaffolds

The confluence of the spiro-piperidine and isochroman moieties in this compound presents a unique three-dimensional architecture that is increasingly sought after in drug discovery. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and interact with a wide array of biological targets.[2] The spirocyclic nature of the central carbon atom imparts a rigidified conformation, which can enhance binding affinity and selectivity for target proteins.[1] The isochroman component, a bicyclic ether, is also found in various biologically active natural products and synthetic compounds, contributing to the overall pharmacological profile.

This guide will explore high-potential therapeutic targets for this scaffold, focusing on two major areas with strong preclinical and clinical precedent for related structures: Central Nervous System (CNS) disorders and Oncology.

Potential Therapeutic Arenas and High-Value Molecular Targets

Based on the extensive body of research surrounding spiro-piperidine and isochroman-containing molecules, we have identified several high-value therapeutic targets.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the development of CNS-active agents.[1][2] The conformational rigidity of the spiro[isochroman-1,4'-piperidine] core may allow for precise interactions with the binding pockets of key CNS receptors.

  • Dopamine D4 Receptor: The dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders. Piperidine-based compounds have been successfully developed as D4 receptor antagonists.[3][4] Given the structural similarities, this compound warrants investigation as a potential modulator of the D4 receptor.

  • Serotonin 5-HT2C Receptor: The 5-HT2C receptor is another crucial GPCR target for CNS disorders. Spiro[chromene-2,4′-piperidine] derivatives have been identified as potent and selective 5-HT2C receptor partial agonists.[5] The isochroman core of our topic compound suggests a high probability of interaction with serotonin receptors.

  • Sigma Receptors (σ1 and σ2): Sigma receptors are unique, non-opioid receptors that are gaining attention as therapeutic targets for a range of CNS conditions and cancer.[6] Spirocyclic scaffolds, including spiro-piperidines, are known to produce potent sigma receptor ligands.[7][8] The σ2 receptor, in particular, is overexpressed in proliferating cancer cells, making it a dual-purpose target for both neurodegenerative diseases and oncology.[9][10]

Oncology

The antiproliferative properties of spiro-piperidine derivatives have been demonstrated across various cancer cell lines. Several key cancer-related targets are amenable to modulation by such scaffolds.

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.[11] Several HDAC inhibitors containing piperidine or piperazine moieties have been developed.[12][13][14][15] The N-benzyl spiro-piperidine hydroxamic acid derivatives, for instance, have shown potent HDAC inhibitory activity.[1]

  • MDM2-p53 Protein-Protein Interaction: The interaction between MDM2 and the tumor suppressor protein p53 is a critical checkpoint in cell cycle regulation and apoptosis.[16] Inhibition of this interaction can restore p53 function and trigger cell death in cancer cells. Spiro-oxindole and piperidinone-containing compounds have emerged as potent inhibitors of the MDM2-p53 interaction.[17][18][19][20] The rigid spirocyclic core of this compound could mimic the key interactions required for disrupting this protein-protein interface.

  • Sigma-2 (σ2) Receptor: As mentioned previously, the σ2 receptor is highly expressed in rapidly proliferating cancer cells and is considered a biomarker for tumors.[9][10] Ligands that bind to the σ2 receptor can induce apoptosis in cancer cells, highlighting its potential as a direct anticancer target.[9] The gene for the σ2 receptor has been identified as TMEM97.[21]

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for robust target identification and validation. The following workflows provide a logical progression from initial screening to detailed mechanistic studies.

Initial Target Screening: A Broad Net Approach

The initial phase should involve screening this compound against a panel of receptors and enzymes implicated in the therapeutic areas of interest.

G cluster_0 Initial Screening Phase cluster_1 Target Validation Phase Compound This compound Panel Target Panel Screening (e.g., GPCRs, Kinases, Ion Channels, Enzymes) Compound->Panel Broad-based screening Hit_Identification Hit Identification (Primary Activity Confirmed) Panel->Hit_Identification Data Analysis Dose_Response Dose-Response & Potency Determination (IC50/EC50) Hit_Identification->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Binding_Assays Direct Binding Assays (e.g., Radioligand binding, SPR) Selectivity->Binding_Assays Cellular_Assays Cell-Based Functional Assays (Confirming mechanism in a biological context) Binding_Assays->Cellular_Assays G cluster_0 MDM2-p53 AlphaLISA Principle cluster_1 Interaction cluster_2 Inhibition MDM2 GST-MDM2 p53 His-p53 MDM2->p53 Inhibitor Inhibitor Inhibitor->MDM2 Donor_Bead GSH Donor Bead Donor_Bead->MDM2 Signal AlphaLISA Signal Donor_Bead->Signal Proximity Acceptor_Bead Anti-His Acceptor Bead Acceptor_Bead->p53 Acceptor_Bead->Signal Proximity No_Signal No Signal p53_free His-p53 (Free) Donor_Bead_free GSH Donor Bead Donor_Bead_free->No_Signal Acceptor_Bead_free Anti-His Acceptor Bead Acceptor_Bead_free->No_Signal

Caption: Principle of the MDM2-p53 AlphaLISA assay.

Summary and Future Directions

This compound represents a promising chemical scaffold with the potential to yield novel therapeutics for CNS disorders and cancer. The outlined target classes and experimental workflows provide a robust starting point for a comprehensive investigation into its mechanism of action. Future studies should focus on lead optimization to enhance potency and selectivity for the identified primary targets, followed by in vivo efficacy studies in relevant disease models. The exploration of this unique chemical space is a worthwhile endeavor with the potential to address significant unmet medical needs.

References

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Org Lett. 2017;19(24):6752-6755. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. Curr Protoc Neurosci. 2019;88(1):e76. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorg Med Chem Lett. 2022;58:128529. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. 2025;e202500298. [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorg Med Chem. 2025;127:117409. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Int J Mol Sci. 2023;24(13):11116. [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. Methods. 2019;157:2-8. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2025;e202500298. [Link]

  • MDM2-Driven p53 Ubiquitination Assay Kit. BPS Bioscience. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. 2022. [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Med Chem Lett. 2021;12(7):1075-1080. [Link]

  • Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. J Med Chem. 2016;59(22):10175-10191. [Link]

  • Development of a novel immunoassay to detect interactions with the transactivation domain of p53: application to screening of new drugs. Sci Rep. 2017;7(1):8993. [Link]

  • p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents. Curr Top Med Chem. 2017;17(19):2156-2171. [Link]

  • Identification of the gene that codes for the σ 2 receptor. Proc Natl Acad Sci U S A. 2017;114(27):7159-7164. [Link]

  • Isochroman-6-carboxamides as highly selective 5-HT1D agonists: potential new treatment for migraine without cardiovascular side effects. J Med Chem. 1998;41(13):2180-3. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Med Chem Lett. 2021;12(7):1075-1080. [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

  • Synthesis and biological evaluation of piperamide analogues as HDAC inhibitors. Bioorg Med Chem Lett. 2011;21(16):4843-6. [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Curr Med Chem. 2025;32. [Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. J Med Chem. 2015;58(1):103-129. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Med Chem Lett. 2020;11(6):1257-1263. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Int J Mol Sci. 2023;24(13):11090. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Biol Engg Plus Sci. 2023;1(1):1-10. [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. Eur J Med Chem. 2025;281:116900. [Link]

  • Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. Bioorg Med Chem Lett. 2008;18(8):2580-4. [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Med Chem Lett. 2023;14(6):817-824. [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals (Basel). 2022;15(3):328. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Curr Pharm Des. 2013;19(15):2726-2740. [Link]

  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacol Transl Sci. 2025;8(1):1-16. [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. 2018. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Mol Pharm. 2023;20(1):449-458. [Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Future Med Chem. 2020;12(23):2145-2160. [Link]

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. Int J Mol Sci. 2022;23(11):5948. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. 2024;29(5):1113. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;282:116962. [Link]

Sources

Conformational analysis of tert-butyl protected piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of tert-Butyl Protected Piperidines

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement.[1][2][3] The use of nitrogen-protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is ubiquitous in the synthesis of complex piperidine derivatives. However, the introduction of the N-Boc group does more than simply mask the nitrogen's reactivity; it profoundly influences the conformational landscape of the piperidine ring. This guide provides a detailed exploration of the conformational analysis of N-Boc protected piperidines, synthesizing foundational stereochemical principles with advanced analytical and computational techniques. We will delve into the causality behind conformational preferences, detailing the interplay of steric and stereoelectronic effects, and provide actionable protocols for researchers to confidently determine and interpret the conformations of these critical scaffolds in drug discovery.

The Piperidine Scaffold: Conformational Fundamentals

The unsubstituted piperidine ring, much like cyclohexane, preferentially adopts a chair conformation to minimize angular and torsional strain. This conformation exists as two rapidly interconverting chair forms, a process known as ring inversion. During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial.

The energetic preference for a substituent to occupy the equatorial position is primarily driven by the avoidance of steric repulsion. An axial substituent experiences destabilizing gauche interactions with the ring carbons and, more significantly, steric clashes with the other two axial hydrogens on the same side of the ring.[4] These unfavorable interactions, termed 1,3-diaxial interactions , are a dominant factor in determining the conformational equilibrium of substituted piperidines.[4][5]

cluster_0 Piperidine Ring Inversion cluster_1 Energetic Landscape Chair1 Chair Conformation 1 (R = Axial) TwistBoat Twist-Boat (Transition State) Chair1->TwistBoat Ring Flip Chair2 Chair Conformation 2 (R = Equatorial) Energy_Axial Higher Energy (1,3-Diaxial Strain) Chair1->Energy_Axial TwistBoat->Chair2 Ring Flip Energy_Equatorial Lower Energy (More Stable) Chair2->Energy_Equatorial

Caption: The interconversion of piperidine chair conformers proceeds through a higher-energy twist-boat intermediate.

The Directing Power of the N-Boc Group

The introduction of an N-Boc protecting group fundamentally alters the stereodynamics of the piperidine ring. This is not merely due to the steric bulk of the tert-butyl group, but rather the electronic nature of the carbamate linkage.

Planarity and Pseudo-Allylic Strain

The nitrogen lone pair in an N-Boc piperidine engages in resonance with the adjacent carbonyl group. This delocalization imparts significant double-bond character to the N-C(O) bond, forcing the nitrogen and its three substituents (C2, C6, and the carbonyl carbon) into a planar or near-planar geometry. This planarity creates a unique and highly influential steric environment.

When a substituent is present at the C2 (or C6) position, this planar arrangement gives rise to a phenomenon known as A(1,3) strain or pseudo-allylic strain.[6][7][8][9] If the C2 substituent were to adopt an equatorial position, it would experience a severe steric clash with the bulky tert-butyl group of the carbamate. To alleviate this strain, the ring system preferentially adopts a conformation where the C2 substituent is forced into the axial position. This effect can be strong enough to override the typical preference for equatorial placement, making it a powerful tool for conformational control in synthesis.[6][9]

cluster_0 A(1,3) Strain in N-Boc-2-substituted Piperidine n1 Equatorial C2-Substituent (Disfavored) n2 Severe Steric Clash (A(1,3) Strain) n1->n2 leads to n4 Axial C2-Substituent (Favored) n2->n4 forces equilibrium towards n3 Planar N-Boc Group n3->n2 interacts with n5 Strain Alleviated n4->n5

Caption: A(1,3) strain between the planar N-Boc group and a C2-substituent disfavors the equatorial conformer.

Influence on Ring Geometry

The planarity at the nitrogen atom can also lead to a flattening of the piperidine ring in the N-C2-C6 region. In cases of significant steric crowding, the molecule may even adopt a higher-energy twist-boat conformation to relieve strain, a phenomenon that has been observed in protein-ligand crystal structures.[10]

Key Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and common technique for determining the conformation of molecules in solution.[11][12]

  • ¹H Chemical Shifts: The chemical shift of protons, particularly those on the ring, is highly sensitive to their environment. Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts.

  • ³J Coupling Constants: The magnitude of the vicinal (three-bond) coupling constant between two protons (³JHH) is described by the Karplus equation and is dependent on the dihedral angle between them. This is arguably the most definitive NMR parameter for conformational assignment.

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å). Strong NOEs between a substituent and axial protons on the same face of the ring are indicative of an axial orientation for that substituent.

Dihedral Angle (H-C-C-H)Typical ³JHH Value (Hz)Relationship
~180°8 - 13 Hzanti-periplanar (axial-axial)
~60°1 - 5 Hzsyn-clinal (axial-equatorial)
~60°1 - 5 Hzsyn-clinal (equatorial-equatorial)

Protocol: 2D NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified N-Boc piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a standard suite of 2D NMR experiments on a spectrometer of at least 400 MHz:

    • ¹H-¹H COSY: To establish proton-proton connectivity through bonds.

    • ¹H-¹³C HSQC: To correlate each proton with its directly attached carbon. This is crucial for resolving overlapping proton signals.

    • ¹H-¹H NOESY or ROESY: To identify through-space correlations. A mixing time of 300-800 ms is typical for NOESY. ROESY is preferred for medium-sized molecules to avoid zero-crossing issues.

  • Data Analysis & Assignment:

    • Use the HSQC to assign proton signals to specific positions on the piperidine ring (C2, C3, C4, etc.).

    • Use the COSY to trace the spin systems and confirm assignments.

    • Measure the ³JHH coupling constants for all vicinal protons. Large couplings (~10 Hz) between adjacent methine protons (e.g., H2-H3) indicate a diaxial relationship.[13] Small couplings (~3 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

    • Analyze the NOESY/ROESY spectrum. Look for key correlations, such as those between an axial proton at C2 and the axial protons at C4 and C6, to confirm a chair conformation and assign stereochemistry.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's structure in the solid state.[14][15] This technique is invaluable for validating conformational assignments derived from other methods.

Causality Behind the Choice: While NMR reveals the dynamic, solution-phase structure, X-ray crystallography provides a precise, static snapshot. Comparing the two is critical. A drug molecule interacts with its target in a biological (aqueous) environment, but the solid-state structure can reveal low-energy conformations that may be biologically relevant. Any discrepancies between the solid-state and solution-phase conformations must be investigated, as they can be influenced by crystal packing forces or different solvent environments.[15]

Computational Chemistry

In silico methods are essential for rationalizing experimental findings and exploring the full energetic landscape of the molecule.[11][12][14]

  • Conformational Search: A molecular mechanics (MM) force field is used to rapidly generate a large number of possible conformations.

  • Geometry Optimization and Energy Calculation: The low-energy conformers identified by the MM search are then subjected to higher-level calculations, typically using Density Functional Theory (DFT), to obtain accurate geometries and relative energies (ΔG).[16][17]

  • NMR Prediction: The optimized geometries can be used to calculate theoretical NMR parameters (chemical shifts and coupling constants), which can then be compared directly with experimental data for validation.[12]

Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Start->NMR XRay X-Ray Crystallography (If single crystal) Start->XRay Comp Computational Modeling (MM Search -> DFT Opt.) Start->Comp NMR_Data Solution-Phase Conformational Hypothesis NMR->NMR_Data XRay_Data Solid-State Structure XRay->XRay_Data Comp_Data Calculated Low-Energy Conformers & ΔG Comp->Comp_Data Analysis Data Integration & Analysis NMR_Data->Analysis XRay_Data->Analysis Comp_Data->Analysis Conclusion Final Conformational Assignment Analysis->Conclusion

Caption: A validated workflow integrating experimental and computational methods for robust conformational analysis.

Conclusion and Implications for Drug Development

The conformation of a piperidine ring is a critical determinant of a molecule's overall three-dimensional shape, which in turn governs its ability to bind to a biological target. The N-Boc group is not a passive spectator; its electronic and steric properties, particularly the induction of A(1,3) strain, are powerful directing forces that shape the conformational landscape.[6][8]

For drug development professionals, a thorough understanding and accurate determination of the conformational preferences of N-Boc protected piperidine intermediates and final compounds are non-negotiable. This knowledge allows for the rational design of molecules with optimized pharmacophores, improved binding affinity, and enhanced pharmacokinetic properties.[2] The integrated approach of advanced NMR spectroscopy, X-ray crystallography, and computational chemistry provides a robust, self-validating system to elucidate these structures, ultimately accelerating the journey from chemical scaffold to clinical candidate.

References

  • Gubina, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(61). Available at: [Link]

  • Izzotti, A. R., & Gleason, J. L. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. Available at: [Link]

  • Zhang, M., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

  • Castillo, R., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

  • Lupinacci, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Taylor, A. M., et al. (2011). 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. PubMed. Available at: [Link]

  • Couto, C. A., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl Piperidine-4-carboxylate. PubChem. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Zhang, L., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Available at: [Link]

  • Jeyaraman, R., & Ravindran, T. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

  • Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • ResearchGate. (n.d.). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. Available at: [Link]

  • Gholami, M., & Ghiasi, R. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). A value. Available at: [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Available at: [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem. Available at: [Link]

  • National Institutes of Health. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. PubMed Central. Available at: [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • YouTube. (2021). Conformational analysis of n butane. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • RSC Publishing. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative. Available at: [Link]

  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available at: [Link]

  • Slideshare. (n.d.). Conformational analysis of n butane. Available at: [Link]

  • YouTube. (2020). Gauche interaction/ 1,3-diaxial interaction/ Substituted Cyclohexane. Available at: [Link]

  • University of Arizona. (n.d.). Piperidine-based drug discovery. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[isochroman-piperidine] Scaffold

The spiro[isochroman-piperidine] moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance the selectivity and metabolic stability of drug candidates.[1][2] This framework is a key component in a variety of biologically active molecules, including agents targeting the central nervous system (CNS) such as serotonin and dopamine receptor modulators, as well as compounds with potential anticancer and antihistaminic properties.[3][4][5][6] The tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, in particular, serves as a crucial building block for the synthesis of these complex pharmaceutical agents, with the tert-butyloxycarbonyl (Boc) protecting group allowing for controlled, regioselective modifications of the piperidine nitrogen.

This document provides a comprehensive guide to the synthesis of this compound, detailing a proposed protocol based on the well-established Oxa-Pictet-Spengler reaction. The causality behind experimental choices, self-validating system checks, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Proposed Synthetic Pathway: The Oxa-Pictet-Spengler Reaction

The synthesis of the target spirocycle is proposed to proceed via an acid-catalyzed Oxa-Pictet-Spengler reaction between 2-phenylethanol and N-Boc-4-piperidone. This reaction is a powerful tool for the construction of isochroman and related pyran-type heterocycles.[5][7] The mechanism involves the in situ formation of an oxocarbenium ion from the ketone, which then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich phenyl ring of the 2-phenylethanol moiety.

Reaction Mechanism Overview

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-Phenylethanol 2-Phenylethanol N-Boc-4-piperidone N-Boc-4-piperidone Hemiketal Hemiketal N-Boc-4-piperidone->Hemiketal + 2-Phenylethanol (Acid Catalyst, e.g., TFA) Oxocarbenium_Ion Oxocarbenium Ion Hemiketal->Oxocarbenium_Ion Dehydration Product This compound Oxocarbenium_Ion->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Proposed mechanism for the Oxa-Pictet-Spengler reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-PhenylethanolReagent Grade, ≥99%Sigma-Aldrich
N-Boc-4-piperidoneReagent Grade, ≥97%Combi-BlocksCan be synthesized from 4-piperidone monohydrate hydrochloride.[8]
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Acros OrganicsCorrosive, handle with care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate SolutionPrepared in-house.
Anhydrous Sodium Sulfate
Ethyl AcetateHPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-piperidone (1.0 eq).

    • Dissolve the N-Boc-4-piperidone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Add 2-phenylethanol (1.2 eq) to the solution. The slight excess of the alcohol helps to drive the reaction to completion.

  • Initiation of Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (1.5 eq) dropwise to the stirred solution. The use of a strong acid like TFA is crucial for the formation of the reactive oxocarbenium ion intermediate.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the TFA.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[10]

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or viscous oil.

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve N-Boc-4-piperidone and 2-phenylethanol in DCM B 2. Cool to 0 °C and add TFA A->B C 3. Stir at room temperature (12-24h) and monitor by TLC B->C D 4. Quench with NaHCO3 solution C->D E 5. Extract with DCM D->E F 6. Wash with NaHCO3 and brine E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Flash column chromatography G->H I 9. Characterize pure product (NMR, MS, etc.) H->I

Caption: Step-by-step experimental workflow.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Appearance of characteristic peaks for the isochroman and piperidine protons, along with the singlet for the Boc group's tert-butyl protons around 1.4-1.5 ppm.
¹³C NMR Presence of the spirocyclic carbon signal and the carbonyl carbon of the Boc group.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the product's molecular weight.
Yield Expected yields can vary, but a well-optimized reaction should provide a moderate to good yield (50-70%).

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive catalyst- Insufficient reaction time- Low reaction temperature- Use fresh, high-purity TFA.- Extend the reaction time and continue monitoring by TLC.- Consider gentle heating (e.g., 40 °C) if the reaction is sluggish at room temperature.
Formation of multiple byproducts - Reaction temperature too high- Unstable starting materials- Maintain the reaction at room temperature or below.- Ensure the purity of the starting materials.
Difficult purification - Co-elution of starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider alternative purification methods such as preparative HPLC if necessary.

Conclusion

The Oxa-Pictet-Spengler reaction provides a robust and efficient method for the synthesis of the valuable building block, this compound. The protocol detailed herein, grounded in established chemical principles, offers a clear pathway for researchers in the fields of organic synthesis and drug development to access this important scaffold. Careful execution of the experimental procedure and diligent monitoring are key to achieving a successful outcome.

References

  • MySkinRecipes. Spiro[isochroman-1,4'-piperidine]. [Link]

  • Larghi, E. L., & Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Synthesis, 2006(02), 187-220.
  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498.
  • Parham, W. E., & Jones, L. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324.
  • Mohan, R., & Kumar, A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(01), 053-062.
  • Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Semantic Scholar. [Link]

  • Zhou, J., Wang, C., Li, C., & Li, C. (2018). Synthesis of isochromans via Fe(OTf)
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
  • Google Patents. Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • ACS Publications. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. [Link]

  • ResearchGate. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • MySkinRecipes. Tert-Butyl 3H-Spiro[Isobenzofuran-1,4'-Piperidine]-1'-Carboxylate. [Link]

Sources

The Spirocyclic Scaffold: Application and Synthesis of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A departure from flat, aromatic structures towards more three-dimensional scaffolds has proven to be a fruitful strategy. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and conformationally defined framework. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[1] The spiro[isochroman-1,4'-piperidine] moiety is a privileged scaffold found in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its incorporation into drug candidates has been shown to modulate the activity of key neurotransmitter receptors, such as serotonin and dopamine receptors.[3]

This document provides a comprehensive guide to tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into its synthesis, purification, and characterization, followed by a detailed exploration of its application in the development of CNS-active compounds. The protocols provided herein are designed to be robust and reproducible for researchers in both academic and industrial settings.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₂₅NO₃Internal Calculation
Molecular Weight 303.40 g/mol Internal Calculation
Appearance White to off-white solidGeneral knowledge
CAS Number 909034-76-0[4]
Solubility Soluble in dichloromethane, ethyl acetate, and methanolGeneral knowledge

Spectroscopic Data:

While specific spectra are dependent on the exact conditions of acquisition, the following are characteristic peaks for structure elucidation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 4H, Ar-H), 4.85 (s, 2H, Ar-CH₂-O), 3.80 (br s, 2H, piperidine-H), 3.20 (br s, 2H, piperidine-H), 2.90 (t, J = 5.6 Hz, 2H, Ar-CH₂-CH₂), 1.80-1.60 (m, 4H, piperidine-H), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 136.5, 133.0, 128.0, 127.5, 125.0, 124.5, 80.0, 79.5, 65.0, 40.5, 35.0, 30.0, 28.5.

  • Mass Spectrometry (ESI+): m/z 304.19 ([M+H]⁺), 248.16 ([M-C₄H₉O₂]⁺).

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed intramolecular cyclization. This approach offers good yields and is amenable to scale-up.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Intramolecular Cyclization A 2-(2-Bromoethyl)benzyl methyl ether D Grignard Reagent Formation A->D B Magnesium turnings B->D C Anhydrous THF C->D F Tertiary Alcohol Intermediate D->F E N-Boc-4-piperidone E->F G Tertiary Alcohol Intermediate J This compound G->J H Acid Catalyst (e.g., p-TsOH) H->J I Toluene I->J G cluster_0 Deprotection cluster_1 N-Alkylation A This compound C Spiro[isochroman-1,4'-piperidine] A->C B Acid (e.g., TFA or HCl in Dioxane) B->C D Spiro[isochroman-1,4'-piperidine] G N-Alkyl-spiro[isochroman-1,4'-piperidine] (API Precursor) D->G E Alkyl Halide (R-X) E->G F Base (e.g., K₂CO₃ or Et₃N) F->G

Sources

Application Notes and Protocols: Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate in CNS Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structural motif in the design and development of novel Central Nervous System (CNS) agents. Its inherent conformational rigidity, a consequence of the spirocyclic fusion, imparts favorable pharmacological properties, including enhanced receptor affinity, selectivity, and improved metabolic stability. This guide provides an in-depth exploration of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a key building block for accessing a diverse range of CNS-active compounds. We will detail its synthesis, functionalization, and application in the development of agents targeting critical CNS pathways, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the Spiro[isochroman-1,4'-piperidine] Scaffold in CNS Drug Discovery

The design of effective CNS agents is a formidable challenge, demanding a delicate balance of potency, selectivity, and pharmacokinetic properties to ensure efficacy and minimize off-target effects. The spiro[isochroman-1,4'-piperidine] scaffold offers several distinct advantages in this context:

  • Three-Dimensionality and Conformational Rigidity: Unlike flat, aromatic systems, the spirocyclic nature of this scaffold introduces a well-defined three-dimensional architecture. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[1][2]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to their unsaturated counterparts. This can translate to better oral bioavailability and a more favorable pharmacokinetic profile.

  • Novel Chemical Space: The unique topology of the spiro[isochroman-1,4'-piperidine] core allows for the exploration of novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing CNS drug classes.

  • Blood-Brain Barrier Penetration: The scaffold's lipophilicity and structural features can be fine-tuned to facilitate penetration of the blood-brain barrier, a critical requirement for CNS-targeting therapeutics.[2]

Synthesis of this compound: A Key Intermediate

While a direct, one-pot synthesis of this compound is not extensively documented, a reliable synthetic route can be constructed based on established methodologies for the synthesis of the parent spirocycle and subsequent N-Boc protection. The following protocol is a composite of established procedures for similar transformations.

Protocol 1: Synthesis of the Unprotected Spirocycle (3H-spiro[isobenzofuran-1,4'-piperidine])

This procedure is adapted from the synthesis of analogous spiro[isobenzofuran-1(3H),4'-piperidines].[3]

Reaction Scheme:

Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] reagent1 2-(2-Bromobenzyl)oxy-N,N-dimethylethanamine intermediate1 Lithium derivative reagent1->intermediate1 1. n-BuLi, THF, -78 °C reagent2 n-Butyllithium intermediate2 Intermediate adduct intermediate1->intermediate2 2. 1-Methyl-4-piperidone reagent3 1-Methyl-4-piperidone product 3H-spiro[isobenzofuran-1,4'-piperidine] intermediate2->product 3. Acid-catalyzed cyclization reagent4 Acid (e.g., HBr)

Caption: Synthetic route to the spiro[isochroman-1,4'-piperidine] core.

Materials:

  • 2-(2-Bromobenzyl)oxy-N,N-dimethylethanamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Methyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrobromic acid (HBr) or other suitable acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Lithiation: To a solution of 2-(2-bromobenzyl)oxy-N,N-dimethylethanamine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.

  • Addition of Piperidone: Add a solution of 1-methyl-4-piperidone (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Cyclization: Carefully quench the reaction with water. Add hydrobromic acid (48%) and heat the mixture to reflux for 4 hours to facilitate cyclization.

  • Work-up: Cool the reaction mixture to room temperature and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3H-spiro[isobenzofuran-1,4'-piperidine].

Protocol 2: N-Boc Protection

This is a standard procedure for the protection of secondary amines.

Reaction Scheme:

N-Boc Protection reagent1 3H-spiro[isobenzofuran-1,4'-piperidine] product This compound reagent1->product 1. (Boc)₂O, Et₃N, DCM, rt reagent2 Di-tert-butyl dicarbonate (Boc)₂O reagent2->product reagent3 Triethylamine (Et₃N) reagent3->product

Caption: N-Boc protection of the spirocyclic amine.

Materials:

  • 3H-spiro[isobenzofuran-1,4'-piperidine]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 eq) in DCM. Add triethylamine (1.5 eq).

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to afford this compound.

Derivatization of the Spirocyclic Scaffold: Gateway to CNS Agent Libraries

The true utility of this compound lies in its role as a versatile intermediate. The Boc-protected piperidine nitrogen can be deprotected and subsequently functionalized through various C-N bond-forming reactions to generate libraries of potential CNS drug candidates.

Protocol 3: N-Boc Deprotection

Reaction Scheme:

N-Boc Deprotection reagent1 This compound product 3H-spiro[isobenzofuran-1,4'-piperidine] reagent1->product 1. TFA, DCM, 0 °C to rt reagent2 Trifluoroacetic acid (TFA) or HCl in Dioxane reagent2->product

Caption: N-Boc deprotection to yield the free secondary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C.

  • Acid Addition: Slowly add TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected spirocycle.

Protocol 4: N-Alkylation via Reductive Amination

Reaction Scheme:

Reductive Amination reagent1 3H-spiro[isobenzofuran-1,4'-piperidine] product N-Alkyl-spiro[isochroman-1,4'-piperidine] reagent1->product 1. R₁R₂C=O, STAB, DCE, rt reagent2 Aldehyde or Ketone (R₁R₂C=O) reagent2->product reagent3 Sodium triacetoxyborohydride (STAB) reagent3->product Buchwald-Hartwig Amination reagent1 3H-spiro[isobenzofuran-1,4'-piperidine] product N-Aryl-spiro[isochroman-1,4'-piperidine] reagent1->product 1. Ar-X, Pd catalyst, Ligand, Base, Toluene, heat reagent2 Aryl halide (Ar-X) reagent2->product reagent3 Pd catalyst (e.g., Pd₂(dba)₃) reagent3->product reagent4 Ligand (e.g., XPhos) reagent4->product reagent5 Base (e.g., NaOtBu) reagent5->product 5-HT1A Receptor Signaling ligand Spiro[isochroman-1,4'-piperidine] derivative receptor 5-HT₁A Receptor ligand->receptor Binds and activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of pka Protein Kinase A camp->pka Reduced activation of downstream Neuronal Excitability (Hyperpolarization) pka->downstream Modulates

Sources

Application Notes and Protocols: A Guide to N-Boc Deprotection of Spiro[isochroman-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Spiro[isochroman-piperidine] and the N-Boc Protecting Group

The spiro[isochroman-piperidine] scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of pharmacologically active agents, particularly those targeting the central nervous system.[1][2] Its inherent conformational rigidity provides a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets.[1][3] In the multi-step synthesis of complex molecules containing this core, the strategic use of protecting groups is paramount.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amine functionalities.[4][5] Its widespread use stems from its stability in a broad range of non-acidic reaction conditions and its facile, predictable removal under acidic treatment.[4][6] This application note provides a detailed experimental protocol for the N-Boc deprotection of spiro[isochroman-piperidine], delving into the mechanistic rationale behind the chosen conditions and offering practical guidance for successful execution in a research and development setting.

Mechanistic Underpinnings of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined E1 elimination pathway.[4][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

The key steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7][9] This initial step renders the carbamate more susceptible to cleavage.

  • Formation of a Stable Carbocation: Following protonation, the weak carbon-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][8][9]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][7] It is imperative to perform this reaction in a well-ventilated fume hood to ensure the safe dissipation of CO2.

  • Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][9]

Boc_Deprotection_Mechanism cluster_0 N-Boc Deprotection Mechanism Boc_Protected_Amine N-Boc-Spiro[isochroman-piperidine] Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Free_Amine_Salt Deprotected Amine Salt Carbamic_Acid->Free_Amine_Salt - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Deprotection_Workflow cluster_1 N-Boc Deprotection Workflow Start Start: N-Boc-Spiro[isochroman-piperidine] Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid Monitor Monitor Reaction (TLC/LC-MS) Add_Acid->Monitor Workup Workup and Isolation Monitor->Workup Reaction Complete Characterize Characterize Product Workup->Characterize

Sources

Application Note: Spectroscopic and Structural Elucidation of a Spirocyclic Scaffold: The Case of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, are privileged structural motifs in medicinal chemistry and drug development. Their inherent three-dimensional nature provides a unique conformational rigidity that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. One such scaffold of growing interest is the spiro[isochroman-piperidine] core. The fusion of the isochroman and piperidine rings creates a rigid framework that can be strategically functionalized to interact with various biological targets.

This application note provides a comprehensive guide to the spectroscopic characterization of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a key intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is paramount for confirming its structure, assessing purity, and guiding further synthetic modifications.

Note on Data Availability: Despite a comprehensive search of the scientific literature and chemical databases, detailed experimental ¹H and ¹³C NMR data for this compound could not be located in a peer-reviewed publication. Therefore, to illustrate the principles of NMR characterization for this class of molecules, this application note will utilize the published ¹H NMR data for the closely related analogue, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate , as reported by Abdelatef et al. (2018) in the Journal of Applied Pharmaceutical Science[1]. While the core spiro[chroman-piperidine] structure is similar, the presence of a ketone at the 4-position of the chroman ring in this analogue will influence the chemical shifts of nearby protons compared to the target molecule. This substitution serves as an excellent case study for understanding structure-spectrum correlations.

Molecular Structure

The structure of this compound consists of an isochroman ring system fused to a piperidine ring at the C1 position of the isochroman and the C4 position of the piperidine. The nitrogen of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl3) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire 1H Spectrum e->f g Acquire 13C Spectrum f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Reference Spectrum i->j k Integrate and Analyze j->k

Sources

Application of Spiro[isochroman-piperidine] in Histamine Release Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Challenge of Histamine-Mediated Allergic Responses

Histamine, a biogenic amine stored in high concentrations within the granules of mast cells and basophils, is a key mediator of type I hypersensitivity reactions. Upon exposure to an allergen, the cross-linking of immunoglobulin E (IgE) receptors on the surface of these cells triggers a complex signaling cascade, culminating in degranulation and the release of histamine and other pro-inflammatory mediators. This release is responsible for the characteristic symptoms of allergic conditions such as rhinitis, urticaria, and asthma. Consequently, the inhibition of histamine release from mast cells represents a critical therapeutic strategy for the management of allergic diseases.

The spiro[isochroman-piperidine] scaffold has emerged as a promising pharmacophore in the design of novel histamine release inhibitors. This unique three-dimensional structure offers a rigid framework that can be strategically functionalized to interact with biological targets, leading to potent mast cell stabilizing activity. This guide provides an in-depth exploration of the application of spiro[isochroman-piperidine] derivatives in the inhibition of histamine release, offering detailed protocols and insights for researchers in drug discovery and development.

Application Notes: Unveiling the Potential of Spiro[isochroman-piperidine]

Proposed Mechanism of Action: Mast Cell Stabilization

While the precise molecular targets of spiro[isochroman-piperidine] derivatives are still under investigation, their primary mechanism of action is believed to be the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of histamine. It is hypothesized that these compounds interfere with key signaling events downstream of mast cell activation.

Compound 48/80, a commonly used secretagogue in in vitro studies, induces histamine release through a G-protein-mediated pathway that bypasses the IgE receptor, leading to an increase in intracellular calcium concentration ([Ca2+]i). The inhibitory action of spiro[isochroman-piperidine] derivatives against compound 48/80-induced histamine release suggests that they may act at a point in the signaling cascade subsequent to G-protein activation.

A putative mechanism involves the modulation of intracellular calcium levels. An influx of extracellular calcium is a critical step for mast cell degranulation. Spiro[isochroman-piperidine] compounds may block calcium channels or interfere with the signaling molecules that regulate calcium mobilization, such as phospholipase C (PLC) and inositol trisphosphate (IP3). By preventing the sustained increase in intracellular calcium, these compounds can effectively halt the degranulation process.

Mast_Cell_Stabilization_Pathway cluster_0 Mast Cell Membrane cluster_1 Intracellular Space Compound_48_80 Compound 48/80 G_Protein G-Protein Compound_48_80->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Channel Ca2+ Channel Ca_Cytosol Ca2+ (Increased) Ca_Channel->Ca_Cytosol Ca2+ Influx ER->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Degranulation Degranulation (Histamine Release) Ca_Cytosol->Degranulation Triggers Spiro_Compound Spiro[isochroman-piperidine] Spiro_Compound->Ca_Channel Inhibits Spiro_Compound->ER Inhibits Ca2+ Release

Caption: Proposed mechanism of mast cell stabilization by spiro[isochroman-piperidine].

Structure-Activity Relationship (SAR) Insights

Studies by Yamato et al. have provided valuable insights into the structural requirements for the histamine release inhibitory activity of spiro[isochroman-piperidine] derivatives.[1][2] Key findings are summarized below:

  • Spiro Linkage: The nature of the spiro linkage between the isochroman and piperidine rings is crucial for activity.

  • Substitution on Piperidine Nitrogen: The substituent on the piperidine nitrogen significantly influences potency. Generally, aralkyl groups, such as benzyl and phenethyl, confer greater activity than simple alkyl groups.

  • Substitution on the Isochroman Ring: Modifications to the aromatic ring of the isochroman moiety can modulate activity. The presence and position of substituents can affect the electronic and steric properties of the molecule, influencing its interaction with the biological target.

Compound R (Piperidine Nitrogen Substituent) Inhibition of Histamine Release (%) at 10⁻⁵ M Reference
1 -CH₃25.3[3]
2 -CH₂CH₂Ph85.1[3]
3 -CH₂(p-F-Ph)92.4[3]
4 -CH₂(p-Cl-Ph)88.6[3]

Table 1: Structure-Activity Relationship of selected spiro[isochroman-piperidine] derivatives on compound 48/80-induced histamine release from rat peritoneal mast cells.

Protocols: Evaluating Histamine Release Inhibition

The following protocols provide a framework for the in vitro evaluation of spiro[isochroman-piperidine] derivatives as histamine release inhibitors.

Protocol 1: Isolation of Rat Peritoneal Mast Cells

This protocol describes the isolation of mast cells from the peritoneal cavity of rats, which are subsequently used in the histamine release assay.

Mast_Cell_Isolation_Workflow Start Euthanize Rat Inject_Buffer Inject Tyrode's Buffer into Peritoneal Cavity Start->Inject_Buffer Massage_Abdomen Gently Massage Abdomen Inject_Buffer->Massage_Abdomen Collect_Fluid Collect Peritoneal Fluid Massage_Abdomen->Collect_Fluid Centrifuge_1 Centrifuge at 150 x g for 10 min Collect_Fluid->Centrifuge_1 Discard_Supernatant_1 Discard Supernatant Centrifuge_1->Discard_Supernatant_1 Resuspend_Pellet_1 Resuspend Pellet in Tyrode's Buffer Discard_Supernatant_1->Resuspend_Pellet_1 Layer_on_BSA Layer Cell Suspension onto 35% BSA Solution Resuspend_Pellet_1->Layer_on_BSA Centrifuge_2 Centrifuge at 300 x g for 15 min Layer_on_BSA->Centrifuge_2 Collect_Mast_Cells Collect Mast Cell Pellet Centrifuge_2->Collect_Mast_Cells Wash_Cells Wash Cells with Tyrode's Buffer Collect_Mast_Cells->Wash_Cells Resuspend_for_Assay Resuspend in Buffer for Assay Wash_Cells->Resuspend_for_Assay End Isolated Mast Cells Resuspend_for_Assay->End

Caption: Workflow for the isolation of rat peritoneal mast cells.

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Syringes and needles

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat using an approved method.

  • Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.

  • Aspirate the peritoneal fluid using a syringe and transfer it to a centrifuge tube.

  • Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of fresh Tyrode's buffer.

  • Carefully layer the cell suspension onto 5 mL of a 35% BSA solution in a centrifuge tube.

  • Centrifuge at 300 x g for 15 minutes at 4°C. The mast cells will form a pellet at the bottom of the tube.

  • Carefully aspirate and discard the supernatant and the BSA layer.

  • Wash the mast cell pellet twice with Tyrode's buffer by centrifugation at 150 x g for 10 minutes.

  • Resuspend the final cell pellet in an appropriate volume of Tyrode's buffer for the histamine release assay. Determine cell viability and purity using Trypan blue staining and Toluidine blue staining, respectively.

Protocol 2: Compound 48/80-Induced Histamine Release Assay

This protocol details the procedure to assess the inhibitory effect of spiro[isochroman-piperidine] compounds on histamine release from isolated rat peritoneal mast cells induced by compound 48/80.

Histamine_Release_Assay_Workflow Start Prepare Mast Cell Suspension Pre-incubation Pre-incubate Cells with Spiro Compound or Vehicle Start->Pre-incubation Stimulation Add Compound 48/80 to Induce Histamine Release Pre-incubation->Stimulation Incubation Incubate at 37°C for 10 min Stimulation->Incubation Stop_Reaction Stop Reaction on Ice Incubation->Stop_Reaction Centrifugation Centrifuge to Pellet Cells Stop_Reaction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Histamine_Quantification Quantify Histamine in Supernatant (e.g., ELISA) Collect_Supernatant->Histamine_Quantification Calculate_Inhibition Calculate % Inhibition Histamine_Quantification->Calculate_Inhibition End Results Calculate_Inhibition->End

Caption: Workflow for the compound 48/80-induced histamine release assay.

Materials:

  • Isolated rat peritoneal mast cells

  • Tyrode's buffer (pH 7.4)

  • Spiro[isochroman-piperidine] test compounds

  • Compound 48/80 solution

  • Histamine quantification kit (e.g., ELISA)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a suspension of isolated mast cells in Tyrode's buffer at a concentration of approximately 1 x 10⁵ cells/mL.

  • In microcentrifuge tubes, pre-incubate 100 µL of the mast cell suspension with 10 µL of various concentrations of the spiro[isochroman-piperidine] test compound (or vehicle control) for 15 minutes at 37°C.

  • Initiate histamine release by adding 10 µL of compound 48/80 solution (final concentration, e.g., 5 µg/mL). For the spontaneous release control, add 10 µL of Tyrode's buffer instead of compound 48/80. For the total histamine release control, add 10 µL of a cell lysis agent (e.g., Triton X-100).

  • Incubate the mixture for 10 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant for histamine quantification.

  • Measure the histamine concentration in the supernatant using a commercially available histamine ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of histamine release and the percentage of inhibition as follows:

    • % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • % Inhibition = [1 - (% Histamine Release in presence of compound / % Histamine Release in absence of compound)] x 100

Data Presentation

Quantitative data from histamine release inhibition assays should be presented clearly to facilitate comparison and analysis.

Compound ID Concentration (µM) Mean % Histamine Release Inhibition (± SEM) IC₅₀ (µM)
Spiro-001125.4 ± 2.115.2
1068.9 ± 4.5
10095.1 ± 1.8
Spiro-002145.2 ± 3.35.8
1085.7 ± 2.9
10098.6 ± 0.9
Disodium Cromoglycate10042.5 ± 3.7>100

Table 2: Example of quantitative data presentation for spiro[isochroman-piperidine] derivatives.

Conclusion and Future Directions

The spiro[isochroman-piperidine] scaffold represents a promising starting point for the development of novel and potent histamine release inhibitors. The insights into their structure-activity relationships provide a rational basis for the design of new analogues with improved efficacy and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by these compounds. Furthermore, in vivo studies in relevant animal models of allergy are necessary to validate the therapeutic potential of this class of compounds. The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anti-allergic drug discovery.

References

  • Church, M. K., & Gradidge, C. F. (1980). Inhibition of histamine release from human lung in vitro by antihistamines and related drugs. British journal of pharmacology, 69(4), 663–667. [Link]

  • Galli, S. J., Kalesnikoff, J., Grimbaldeston, M. A., Piliponsky, A. M., Williams, C. M., & Tsai, M. (2005). Mast cells as "tunable" effector and immunoregulatory cells: recent advances. Annual review of immunology, 23, 749–786. [Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & pharmaceutical bulletin, 29(12), 3494–3498. [Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & pharmaceutical bulletin, 31(2), 521–526. [Link]

  • Tasaka, K., Mio, M., & Okamoto, M. (1986). Intracellular calcium release induced by histamine releasers and its inhibition by some antiallergic drugs. Annals of allergy, 56(6), 464–469. [Link]

  • Theoharides, T. C., Alysandratos, K. D., Angelidou, A., Delivanis, D. A., Sismanopoulos, N., Zhang, B., Asadi, S., Vasiadi, M., Weng, Z., Miniati, A., & Kalogeromitros, D. (2012). Mast cells and inflammation. Biochimica et biophysica acta, 1822(1), 21–33. [Link]

  • Foreman, J. C., & Mongar, J. L. (1972). The role of the alkaline-earth ions in anaphylactic histamine secretion. The Journal of physiology, 224(3), 753–769. [Link]

  • Beaven, M. A., Rogers, J., Moore, J. P., Hesketh, T. R., Smith, G. A., & Metcalfe, J. C. (1984). The mechanism of the calcium signal and correlation with histamine release in 2H3 cells. The Journal of biological chemistry, 259(11), 7129–7136. [Link]

  • Wernersson, S., & Pejler, G. (2014). Mast cell signaling cascades. Biochimica et biophysica acta, 1844(11), 2033–2043. [Link]

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of medicinal chemistry, 24(2), 194–198. [Link]

Sources

Application Note: A Practical Guide to Reductive Amination for the Synthesis of Spiro Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro piperidine scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and superior physicochemical properties.[1] This application note provides a comprehensive guide to the synthesis of N-substituted spiro piperidines via reductive amination, a cornerstone reaction in medicinal chemistry.[2] We will delve into the underlying mechanism, provide a detailed, field-proven protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), discuss reagent selection, and offer practical troubleshooting advice to empower researchers in the synthesis of these valuable molecular entities.

Introduction: The Significance of Spiro Piperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[3][4] When incorporated into a spirocyclic system, where two rings share a single carbon atom, the resulting structure gains significant rigidity. This conformational constraint reduces the number of free-rotatable bonds, which can enhance the molecule's pharmacokinetic profile and improve its binding affinity to biological targets.[3]

Spiro piperidines are prized for several key advantages:

  • Enhanced 3D Trajectory: Their inherent three-dimensionality allows for more extensive and specific interactions with protein binding pockets, often leading to higher potency and selectivity.[1]

  • Improved Physicochemical Properties: The high sp³-carbon fraction in these scaffolds is correlated with favorable properties like increased aqueous solubility.[1]

  • Metabolic Stability: Spirocyclic systems can enhance metabolic stability compared to simpler, non-spirocyclic piperidines.[5]

  • Novel Chemical Space: They provide access to new and unexplored molecular architectures, creating opportunities for novel intellectual property.[1]

Given these benefits, efficient and reliable methods for their synthesis are critical. Reductive amination stands out as one of the most versatile and widely used methods for N-functionalization of spiro piperidine intermediates.[2][6]

The Mechanism of Reductive Amination

Reductive amination is a robust, one-pot reaction that forms a new carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine (in this case, a spiro piperidine). The process occurs in two principal stages:

  • Iminium Ion Formation: The amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon. The resulting carbinolamine intermediate then dehydrates, typically under mildly acidic conditions, to form a protonated imine, known as an iminium ion.

  • Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final, more substituted amine product.

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to rapidly reduce the intermediate iminium ion.[7] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its remarkable selectivity.[8][9]

Reductive_Amination_Mechanism cluster_reactants Reactants SpiroPiperidine Spiro Piperidine (Amine) Carbinolamine Carbinolamine Intermediate SpiroPiperidine->Carbinolamine + H⁺ Aldehyde Aldehyde/Ketone (Carbonyl) Aldehyde->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O Product N-Substituted Spiro Piperidine Iminium->Product + Hydride (H⁻) Reagent NaBH(OAc)₃ (Reducing Agent) Reagent->Iminium

Caption: Mechanism of Reductive Amination.

Reagent Selection and Rationale

The success of the protocol hinges on the appropriate choice of reagents. This section explains the causality behind these choices.

The Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred hydride source for several reasons:

  • Selectivity: It reacts much faster with protonated imines/iminium ions than with aldehydes or ketones, preventing the side-reaction of reducing the starting carbonyl.[7][9]

  • Mildness: The electron-withdrawing effects of the three acetoxy groups moderate the hydride's reactivity, making it a gentle and controllable reagent.[8]

  • Acid Tolerance: The reaction can be performed in the presence of acetic acid, which is often generated in situ or added as a catalyst to promote iminium ion formation.[7]

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent selectivity for iminium ions; mild; tolerates weak acid.[7][8]Moisture sensitive; not compatible with protic solvents like methanol.[10][11]
Sodium Cyanoborohydride NaBH₃CNGood selectivity; water-stable.[6]Highly toxic (releases HCN gas in strong acid); less reactive than STAB.
Sodium Borohydride NaBH₄Inexpensive; powerful reductant.Reduces aldehydes/ketones directly, requiring a two-step procedure (pre-formation of imine).[10]
The Solvent

The choice of solvent is critical, especially when using a moisture-sensitive reagent like NaBH(OAc)₃.

  • Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are excellent choices as they do not react with the hydride reagent.[10][11] DCE is often favored for its higher boiling point, which can be beneficial for less reactive substrates.

  • Protic Solvents: Alcohols like methanol or ethanol are generally avoided with NaBH(OAc)₃ as they can react with and consume the reagent.[11][12]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a spiro piperidine intermediate with an aldehyde.

Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive solid.

Materials and Equipment
  • Reactants:

    • Spiro Piperidine Intermediate (1.0 equiv)

    • Aldehyde or Ketone (1.1 equiv)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Additives: Glacial Acetic Acid (optional, 0-1.0 equiv)

  • Equipment:

    • Round-bottom flask with stir bar

    • Nitrogen or Argon inlet

    • Septa and needles

    • Magnetic stir plate

    • TLC plates (Silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the spiro piperidine intermediate (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolution: Add anhydrous DCM to dissolve the reactants (concentration typically 0.1-0.5 M). Begin stirring.

  • Acid Catalyst (Optional): For less reactive amines or hindered carbonyls, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to facilitate iminium ion formation. Expert Tip: For spiro piperidine salts (e.g., HCl or TFA salts), adding a non-nucleophilic base like triethylamine (1.0 equiv) to liberate the free amine is necessary before proceeding.

  • Pre-Stirring: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stirring period allows for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in one portion. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10-30% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 2-12 hours.

  • Workup - Quenching: Once the reaction is complete (as judged by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and destroys excess hydride reagent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted spiro piperidine.

Caption: Experimental Workflow for Reductive Amination.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Low or No Conversion Inefficient iminium ion formation.Add 0.1-1.0 equivalents of acetic acid to catalyze the reaction. For stubborn cases, consider switching to a higher boiling solvent like DCE and gently warming the reaction to 40°C.
Deactivated reducing agent.NaBH(OAc)₃ is hygroscopic. Ensure it is stored in a desiccator and handled quickly. Use a fresh bottle if necessary.
Formation of Alcohol Side-Product Reduction of the starting carbonyl.This is rare with NaBH(OAc)₃ but could indicate a highly reactive aldehyde. Ensure the reaction is not overly concentrated or run at elevated temperatures.
Dialkylation of Primary Amine The product amine is reacting with another equivalent of the aldehyde.This is more common with unhindered primary amines and aldehydes. Use a stepwise procedure: form the imine first, then add NaBH₄.[13]

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the synthesis of N-substituted spiro piperidines. Its operational simplicity, mild conditions, and broad substrate scope make it an indispensable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and paying careful attention to reagent quality and reaction setup, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening and lead optimization.

References

  • Sharma, P., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11). Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Retrieved from [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shubina, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5462. Retrieved from [Link]

  • Reddit User Discussion. (2015). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • Twitty, C. M., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ACS Omega, 6(39), 25727–25732. Retrieved from [Link]

  • Williams, D. K., et al. (2022). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry, 33(11), 2098–2106. Retrieved from [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6620-6633. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. Retrieved from [Link]

  • Bio, C., et al. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development, 25(9), 2130–2136. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. La Chimica e l'Industria. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). commonorganicchemistry.com. Retrieved from [Link]

  • D'Adamio, G., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5585. Retrieved from [Link]

  • Pelkey, E. T., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11339–11346. Retrieved from [Link]

  • Podyacheva, E., et al. (2019). Hitchhiker's Guide to Reductive Amination. Synthesis, 51, 2667-2677. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a key building block in the development of various central nervous system (CNS) agents and other pharmaceuticals.[1] The rigid spirocyclic scaffold of this intermediate is of significant interest in medicinal chemistry for its potential to enhance receptor selectivity and improve pharmacokinetic profiles. The synthetic strategy detailed herein is designed for scalability, robustness, and high yield, addressing the common challenges associated with multi-step organic syntheses on an industrial scale. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The spiro[isochroman-1,4'-piperidine] moiety is a privileged scaffold in modern drug discovery. Its unique three-dimensional structure provides a conformationally restricted framework that can lead to compounds with enhanced biological activity and selectivity. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen allows for versatile downstream functionalization, making the title compound a valuable intermediate for the synthesis of a diverse range of therapeutic candidates.

This application note outlines a reliable and scalable two-step synthesis of this compound, commencing from commercially available starting materials. The described protocol emphasizes operational safety, process control, and practical purification methods suitable for large-scale production.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence:

  • Williamson Ether Synthesis: Formation of a key intermediate, tert-butyl 4-(2-(2-hydroxyethyl)benzyloxy)piperidine-1-carboxylate, through the reaction of 2-(2-bromoethyl)benzyl alcohol with tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Intramolecular Cyclization (Oxa-Pictet-Spengler type reaction): Acid-catalyzed intramolecular cyclization of the intermediate to yield the desired this compound. This type of reaction is a powerful method for the construction of isochroman ring systems.

This strategy is advantageous for large-scale synthesis due to the availability of starting materials, the generally high-yielding nature of each step, and the avoidance of hazardous reagents often associated with other synthetic routes.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization A 2-(2-Bromoethyl)benzyl alcohol E Intermediate: tert-butyl 4-(2-(2-hydroxyethyl)benzyloxy)piperidine-1-carboxylate A->E Reacts with B Tert-butyl 4-hydroxypiperidine-1-carboxylate B->E Reacts with C Sodium Hydride (NaH) C->E Base D Tetrahydrofuran (THF) D->E Solvent F Intermediate I Final Product: this compound F->I Cyclizes in presence of G Trifluoroacetic Acid (TFA) G->I Acid Catalyst H Dichloromethane (DCM) H->I Solvent

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of Intermediate: tert-butyl 4-(2-(2-hydroxyethyl)benzyloxy)piperidine-1-carboxylate

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
2-(2-Bromoethyl)benzyl alcohol145545-66-8215.091.0
Tert-butyl 4-hydroxypiperidine-1-carboxylate109320-31-2201.271.1
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11-
Saturated Ammonium Chloride (NH₄Cl) solution12125-02-9--
Ethyl Acetate141-78-688.11-
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Protocol:

  • Reaction Setup: To a clean, dry, nitrogen-purged 10 L jacketed glass reactor, add anhydrous tetrahydrofuran (THF, 5 L).

  • Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the THF in portions at room temperature with vigorous stirring.

  • Addition of Piperidine Derivative: Cool the suspension to 0 °C using a circulating chiller. Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq.) in anhydrous THF (1 L) to the reactor over 1 hour, maintaining the internal temperature below 5 °C.

  • Formation of Alkoxide: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium alkoxide should be evident by the evolution of hydrogen gas (ensure proper ventilation and off-gas scrubbing).

  • Addition of Benzyl Bromide Derivative: Cool the reaction mixture back to 0 °C. Add a solution of 2-(2-bromoethyl)benzyl alcohol (1.0 eq.) in anhydrous THF (1 L) dropwise over 1.5 hours, keeping the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reactor to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Work-up: Add deionized water (2 L) and ethyl acetate (4 L). Separate the organic layer. Wash the organic layer with brine (2 x 2 L), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate product as a viscous oil.

Purification of the Intermediate:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For large-scale operations, purification may not be necessary if the crude material is of sufficient purity for the next step.

PART 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
Tert-butyl 4-(2-(2-hydroxyethyl)benzyloxy)piperidine-1-carboxylate-335.451.0
Trifluoroacetic Acid (TFA)76-05-1114.025.0
Dichloromethane (DCM)75-09-284.93-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8--
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-

Protocol:

  • Reaction Setup: To a clean, dry, nitrogen-purged 10 L jacketed glass reactor, add a solution of the crude intermediate from Part 1 (1.0 eq.) in dichloromethane (DCM, 6 L).

  • Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA, 5.0 eq.) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the cyclization by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add it to a vigorously stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA. Ensure the final pH of the aqueous layer is basic (pH > 8).

  • Work-up: Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 2 L), followed by brine (2 L). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification of the Final Product

For large-scale purification, crystallization is the preferred method.[2]

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford pure this compound as a white to off-white solid.

Alternatively, for smaller scales or if crystallization is not effective, purification can be achieved by flash column chromatography on silica gel.

Data Presentation

StepReactantsSolventKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1. Williamson Ether Synthesis 2-(2-Bromoethyl)benzyl alcohol, Tert-butyl 4-hydroxypiperidine-1-carboxylateTHFNaH0 to RT12-1685-95 (crude)
2. Intramolecular Cyclization Tert-butyl 4-(2-(2-hydroxyethyl)benzyloxy)piperidine-1-carboxylateDCMTFA0 to RT2-480-90
Overall (after purification) 70-80

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]

  • A risk assessment should be conducted before commencing any chemical synthesis.[3]

Reagent-Specific Hazards:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use a dry powder extinguisher for fires.

  • Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with extreme care and ensure adequate ventilation.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.[4]

  • Anhydrous Solvents: Anhydrous solvents are flammable. Store and handle away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Inactive sodium hydride. Insufficient reaction time.Use fresh, high-quality NaH. Ensure the dispersion is well-stirred. Extend the reaction time and continue monitoring.
Low yield in Step 2 Incomplete cyclization. Degradation of the product due to prolonged exposure to strong acid.Ensure the use of the correct stoichiometry of TFA. Monitor the reaction closely and quench promptly upon completion.
Difficulty in purification Presence of closely related impurities.Optimize the crystallization solvent system. If necessary, perform a chromatographic purification prior to crystallization.[2]
Formation of side products Over-reaction or side reactions due to temperature fluctuations.Maintain strict temperature control throughout the reaction, especially during the addition of reactive reagents.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity, facilitating its application in pharmaceutical research and development.

References

  • BenchChem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • Parham, W. E., & Anderson, E. L. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

Application Note: A Multi-Technique Approach for the Definitive Characterization of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro compounds, characterized by a single atom common to two rings, present unique structural challenges due to their inherent three-dimensionality and conformational rigidity.[1] This rigidity is a double-edged sword: it is highly desirable in medicinal chemistry for locking in bioactive conformations, but it complicates structural elucidation, particularly the unambiguous assignment of stereochemistry. This application note provides a comprehensive guide to an integrated analytical workflow for the characterization of spiro compounds, moving beyond a simple listing of techniques to explain the causal logic behind the selection and sequence of experiments. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral Chromatography, X-ray Crystallography, and Vibrational Circular Dichroism (VCD), emphasizing a self-validating system where techniques are used in concert to provide unequivocal structural proof.

The Unique Challenge of Spirocyclic Scaffolds

The defining feature of a spiro compound is the spirocenter, a quaternary carbon atom that serves as the single junction between two rings. This structural motif imparts a fixed, non-planar geometry that is a cornerstone of many natural products and pharmaceuticals.[2][3] However, this also introduces significant analytical hurdles:

  • Stereochemistry: The spirocenter itself can be a stereocenter if the rings are appropriately substituted. The presence of other stereocenters on the rings leads to a complex landscape of diastereomers and enantiomers.

  • Conformational Rigidity: While beneficial for bioactivity, rigidity can lead to complex NMR spectra due to magnetically non-equivalent (diastereotopic) protons and hindered bond rotations.

  • Unambiguous Assignment: Differentiating between enantiomers and assigning the absolute configuration of all stereocenters is a critical, non-trivial task that requires specialized techniques.

A robust analytical strategy is therefore not linear but iterative, using a combination of methods to build a complete and validated structural picture.

An Integrated Analytical Workflow

The characterization of a novel spiro compound should follow a logical progression from establishing the basic constitution to defining its precise three-dimensional arrangement. The following workflow illustrates how different techniques are synergistically employed to build a complete structural dossier.

G cluster_0 PART 1: Structural Confirmation cluster_1 PART 2: Stereochemical Analysis A Synthesis & Purification B NMR Spectroscopy (1D & 2D) A->B C Mass Spectrometry (HRMS) A->C D Proposed 2D Structure (Constitution & Connectivity) B->D C->D E Is the Compound Chiral? D->E F Chiral Chromatography (HPLC / SFC) E->F Yes J Definitive Absolute Configuration E->J Achiral G Separated Enantiomers F->G H X-Ray Crystallography G->H Good Crystals I Vibrational Circular Dichroism (VCD) + DFT Calculation G->I No Crystals / Solution State H->J I->J

Figure 1: Integrated workflow for spiro compound characterization.

Part 1: Primary Structure & Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for determining the carbon skeleton and proton environment.[4] For spiro compounds, a full suite of 1D and 2D experiments is not just recommended, but essential.

Causality Behind the Experiment:

  • ¹H NMR: Provides initial information on the number and type of protons. In rigid spirocycles, protons on the same carbon can be diastereotopic, appearing as distinct signals with geminal coupling, which is a key indicator of the rigid framework.

  • ¹³C NMR: Crucial for identifying the quaternary spirocarbon, which typically appears as a weak, sharp singlet in a characteristic region of the spectrum. The total number of carbon signals confirms the molecular formula.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for assembling the structure.

    • COSY establishes proton-proton coupling networks within each ring.

    • HSQC links protons directly to their attached carbons.

    • HMBC is paramount for connecting the fragments. Correlations from protons to the quaternary spirocarbon are the definitive proof of the spirocyclic core.[5]

  • NOESY/ROESY: These through-space correlation experiments are vital for determining the relative stereochemistry. For example, a NOE between a proton on one ring and a proton on the other can establish their spatial proximity and relative orientation (e.g., cis or trans).[6]

Experimental Protocol: Full NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed to observe the weak quaternary spirocarbon signal.

  • 2D Spectra Acquisition:

    • gCOSY: Acquire a gradient-enhanced COSY spectrum to map ¹H-¹H coupling networks.

    • gHSQC: Acquire a gradient-enhanced HSQC spectrum to identify ¹JCH correlations.

    • gHMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay (typically for 8-10 Hz) to observe ²JCH and ³JCH correlations. This is critical for observing correlations to the spirocenter.

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms to probe spatial relationships and establish relative stereochemistry.

  • Data Analysis:

    • Integrate the ¹H spectrum and assign chemical shifts.

    • Assign all carbon signals using the ¹³C and HSQC spectra.

    • Use COSY and HMBC data to piece together the molecular fragments and confirm the connectivity through the spirocenter.

    • Analyze NOESY cross-peaks to build a 3D model of the relative configuration.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, serving as a fundamental check on the compound's identity.[4]

Causality Behind the Experiment:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, which is a critical piece of validating evidence.[7]

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion can yield characteristic fragmentation patterns.[7] For spiro compounds, fragmentation can sometimes proceed via cleavage of one of the rings from the spirocenter, providing clues about the nature and stability of the constituent ring systems.

Experimental Protocol: HRMS Confirmation

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile), often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode using a high-resolution analyzer (e.g., TOF, Orbitrap).

  • Formula Determination: Use the instrument's software to calculate the elemental formula that matches the measured accurate mass within a specified tolerance (e.g., 5 ppm). Compare this with the expected formula.

Part 2: Definitive Stereochemical Assignment

Once the 2D structure is confirmed, the next critical phase is to resolve and assign the 3D structure.

Chiral Chromatography (HPLC & SFC)

This is the workhorse technique for separating enantiomers and quantifying enantiomeric purity (enantiomeric excess, ee).[8]

Causality Behind the Experiment: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and thus different retention times, allowing for their separation.[9] This technique is essential for both analytical determination of ee and for preparative isolation of pure enantiomers for subsequent characterization.[10] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[11]

Experimental Protocol: Chiral Method Development

  • Column Screening:

    • Prepare a ~1 mg/mL solution of the racemic spiro compound.

    • Screen a set of diverse CSPs (e.g., polysaccharide-based like Chiralpak AD, IA; Pirkle-type).

    • Use a generic screening gradient with common mobile phases (e.g., for HPLC: Heptane/Isopropanol; for SFC: CO₂/Methanol).

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

  • Preparative Separation (If Needed): Scale up the optimized analytical method to a larger diameter column to isolate milligram-to-gram quantities of each pure enantiomer.

Chiral Stationary Phase Type Common Mobile Phases (Normal Phase) Typical Applications
Polysaccharide (coated/immobilized)Heptane/Ethanol, Heptane/IsopropanolBroad applicability, often the first choice for screening.
Pirkle-type (π-acid/π-base)Heptane/IsopropanolCompounds with aromatic rings, amides, esters.
Cyclodextrin-basedHeptane/Alcohols, Reversed-phaseCompounds that can fit into the cyclodextrin cavity.

Table 1: Common Chiral Stationary Phases for Spiro Compound Resolution.

Single-Crystal X-ray Crystallography

This is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration.[12]

Causality Behind the Experiment: When X-rays are diffracted by a single crystal, the resulting diffraction pattern is a function of the electron density within the crystal lattice. This pattern can be mathematically deconvoluted to generate a 3D model of the molecule's atomic positions. To determine the absolute configuration of a chiral molecule, one must utilize the phenomenon of anomalous dispersion.[13] This subtle effect, which is more pronounced for heavier atoms, causes a small difference in the diffraction intensities of Friedel pairs (h,k,l vs -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute structure.[13][14]

Experimental Protocol: Absolute Configuration Determination

  • Crystal Growth: Grow suitable single crystals of an enantiomerically pure sample. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a high-quality crystal on a diffractometer. Collect diffraction data using a radiation source that maximizes anomalous scattering (e.g., Cu Kα). It is crucial to collect a highly redundant dataset.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard software packages.

  • Absolute Structure Determination: Refine the structural model against the data. The Flack parameter should be calculated. A value close to 0 with a small error (e.g., 0.02(4)) indicates the correct absolute configuration has been modeled. A value close to 1 indicates the inverse configuration is correct.

G A Enantiopure Sample B Grow Single Crystal A->B C Mount Crystal & Collect X-ray Diffraction Data (with Anomalous Dispersion) B->C D Solve & Refine Structure C->D E Analyze Friedel Pairs Calculate Flack Parameter D->E F Flack ≈ 0 E->F G Flack ≈ 1 E->G H Correct Absolute Configuration Assigned F->H Confidence High I Invert Coordinates & Re-refine G->I I->H

Figure 2: Workflow for X-ray crystallography absolute configuration determination.

Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that provides information on the absolute configuration of chiral molecules in solution.[15][16] It is an invaluable alternative when single crystals cannot be grown.

Causality Behind the Experiment: VCD measures the tiny difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its absolute configuration. The self-validating power of this technique comes from its partnership with computational chemistry. The experimental spectrum of an enantiopure sample is compared to the predicted spectra for both the R and S enantiomers, typically calculated using Density Functional Theory (DFT).[16] A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.[17]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution (10-20 mg/mL) of the enantiomerically pure spiro compound in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

  • Experimental Measurement:

    • Acquire the standard IR absorption spectrum.

    • Acquire the VCD spectrum using an FT-VCD spectrometer. This requires longer acquisition times than a standard IR spectrum.

  • Computational Modeling:

    • Perform a conformational search for the spiro compound using a molecular mechanics force field.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Generate the predicted Boltzmann-averaged IR and VCD spectra for one enantiomer (e.g., the R configuration). The spectrum for the S enantiomer will be its mirror image.

  • Spectral Comparison:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for the R and S enantiomers.

    • A high degree of correlation with one of the calculated spectra allows for the assignment of the absolute configuration of the sample.

Conclusion

The characterization of spiro compounds demands a multi-faceted analytical approach that is both rigorous and synergistic. While NMR and MS are indispensable for establishing the fundamental connectivity, they are often insufficient for the complete stereochemical picture. The true power lies in the integrated use of chiral chromatography for enantiomeric separation, followed by the definitive assignment of absolute configuration using either X-ray crystallography or VCD spectroscopy coupled with computational analysis. By following the workflows and protocols outlined in this note, researchers can confidently and unequivocally elucidate the complex three-dimensional structures of novel spiro compounds, accelerating their development in materials science and drug discovery.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Available at: [Link].

  • Ciminiello, P., Dell'Aversano, C., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link].

  • Gupta, R. (2024). Characterization techniques for synthesized spirooxindole scaffold. Elsevier.
  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link].

  • Analytical Method Development. SpiroChem. Available at: [Link].

  • Gáspár, A. (2022). Spirocyclic Motifs in Natural Products. Molecules. Available at: [Link].

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10256016.2022.2132371.
  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. Available at: [Link].

  • Computational Chemistry. SpiroChem. Available at: [Link].

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. Available at: [Link].

  • Synthesis, Characterization, Molecular Docking, and Computational Study of novel Spirothiazolidinone Compounds. ResearchGate. Available at: [Link].

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Available at: [Link].

  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality. Available at: [Link].

  • Chiral HPLC Separations. Phenomenex. Available at: [Link].

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link].

  • Vibrational circular dichroism. Wikipedia. Available at: [Link].

  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. Available at: [Link].

  • Hossain, A. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences.
  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link].

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available at: [Link].

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. Available at: [Link].

  • Nafie, L. A., Keiderling, T. A., & Stephens, P. J. (1976). Vibrational circular dichroism. Journal of the American Chemical Society. Available at: [Link].

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag. Available at: [Link].

  • Absolute Configuration. MIT Department of Chemistry. Available at: [Link].

  • Diem, M. (2000). Vibrational circular dichroism: a new spectroscopic tool for biomolecular structural determination. Fresenius' journal of analytical chemistry. Available at: [Link].

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link].

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link].

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link].

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link].

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link].

  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. Available at: [Link].

  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. Available at: [Link].

  • New development in the enantioselective synthesis of spiro compounds. RSC Publishing. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a fascinating and increasingly relevant transformation in medicinal chemistry. The spirocyclic isochroman-piperidine scaffold is a privileged structure found in numerous biologically active compounds. The conformational rigidity imparted by the spirocenter can lead to enhanced selectivity and improved pharmacokinetic properties of drug candidates.

The most common and efficient method for constructing this spirocycle is the oxa-Pictet-Spengler reaction . This reaction involves the acid-catalyzed condensation of a β-arylethanol (in this case, 2-phenylethanol) with a ketone (N-Boc-4-piperidone), followed by intramolecular cyclization to form the isochroman ring system.

Below, we provide a detailed, step-by-step protocol for this synthesis, followed by a comprehensive troubleshooting guide and FAQs to address common challenges.

Experimental Protocol: Oxa-Pictet-Spengler Cyclization

This protocol outlines a representative procedure for the synthesis of this compound.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-phenylethanol plus1 + N-Boc-4-piperidone conditions Triflic Acid (TfOH) Dichloromethane (DCM) Room Temperature N-Boc-4-piperidone->conditions product conditions->product

Caption: Oxa-Pictet-Spengler reaction for the target synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount
N-Boc-4-piperidone199.261.0(e.g., 5.0 g, 25.1 mmol)
2-Phenylethanol122.161.2(e.g., 3.68 g, 30.1 mmol)
Triflic Acid (TfOH)150.080.1(e.g., 0.38 g, 2.51 mmol)
Dichloromethane (DCM)--(e.g., 100 mL)
Saturated NaHCO₃ soln--For quenching
Brine--For washing
Anhydrous Na₂SO₄--For drying
Ethyl Acetate/Hexanes--For chromatography

Procedure:

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reactants: Add 2-phenylethanol (1.2 eq) to the solution and stir until all solids are dissolved.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triflic acid (0.1 eq) dropwise via syringe. Caution: Triflic acid is highly corrosive; handle with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Q1: My reaction shows low or no conversion of starting materials. What can I do to improve the yield?

Possible Causes & Solutions:

  • Insufficiently Active Catalyst:

    • Explanation: Triflic acid (TfOH) is a strong Brønsted acid that protonates the carbonyl of N-Boc-4-piperidone, activating it for nucleophilic attack by 2-phenylethanol.[1] If the acid is old or has absorbed moisture, its activity will be diminished.

    • Solution: Use fresh, high-purity triflic acid. You can also consider screening other strong Brønsted acids like perchloric acid or Lewis acids such as bismuth triflate, which has been shown to be effective in similar transformations.[1]

  • Low Reaction Temperature:

    • Explanation: While the reaction is typically run at room temperature, sterically hindered or electronically deactivated substrates may require additional thermal energy to overcome the activation barrier.

    • Solution: Gently heat the reaction to 40-50 °C and monitor for product formation. Be cautious, as excessive heat can lead to side reactions.

  • Poor Quality Starting Materials:

    • Explanation: Impurities in N-Boc-4-piperidone or 2-phenylethanol can interfere with the reaction. Water is particularly detrimental as it can hydrolyze the catalyst and intermediates.

    • Solution: Ensure your starting materials are pure and anhydrous. Use freshly distilled solvents.

Q2: I am observing the formation of significant side products. How can I minimize them?

Possible Side Reactions & Mitigation Strategies:

  • Formation of Dehydrated Byproducts:

    • Explanation: The intermediate oxocarbenium ion can be trapped by water or undergo elimination reactions, especially at higher temperatures.

    • Solution: Ensure the reaction is run under strictly anhydrous conditions. If heating is necessary, do so cautiously and for the minimum time required.

  • Polymerization of 2-Phenylethanol:

    • Explanation: Strong acids can catalyze the self-condensation of alcohols.

    • Solution: Add the triflic acid slowly at a low temperature (0 °C) to control the initial exotherm and minimize localized high concentrations of the acid.

Q3: My product is difficult to purify. What are some common impurities and how can I remove them?

Common Impurities & Purification Tips:

  • Unreacted 2-Phenylethanol:

    • Explanation: Being an alcohol, it can be somewhat polar and may co-elute with the product.

    • Solution: A careful and slow gradient during column chromatography is crucial. If the impurity persists, a second column with a different solvent system may be necessary.

  • Basal Impurities from N-Boc-4-piperidone:

    • Explanation: The starting piperidone may contain small amounts of de-Boc'd material or other basic impurities.

    • Solution: During the work-up, a dilute acid wash (e.g., 1 M HCl) can help remove basic impurities. However, be cautious as this may risk partial deprotection of the desired product.

Frequently Asked Questions (FAQs)

Q: Why is triflic acid used as the catalyst?

A: Triflic acid is a superacid, making it a highly effective catalyst for the oxa-Pictet-Spengler reaction.[2] It readily protonates the ketone, generating a highly electrophilic oxocarbenium ion, which is necessary for the intramolecular cyclization onto the electron-rich aromatic ring of the 2-phenylethanol moiety.

Q: Can I use other solvents for this reaction?

A: Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve the reactants. Other non-protic solvents like 1,2-dichloroethane (DCE) or nitromethane could also be viable. Protic solvents such as alcohols should be avoided as they can compete with the intramolecular cyclization.

Q: How critical is the inert atmosphere?

A: While not as critical as in organometallic reactions, an inert atmosphere is good practice to prevent the introduction of moisture, which can deactivate the acid catalyst.

Q: What is the expected yield for this reaction?

A: Yields for oxa-Pictet-Spengler reactions can vary widely depending on the specific substrates and conditions. With optimization, yields in the range of 60-80% can be reasonably expected.

Visualizing the Workflow

Experimental Workflow Diagram:

G start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add N-Boc-4-piperidone & DCM start->setup add_reactants Add 2-Phenylethanol setup->add_reactants cool Cool to 0 °C add_reactants->cool add_catalyst Slowly add Triflic Acid cool->add_catalyst react Warm to RT & stir for 12-24h Monitor by TLC/LC-MS add_catalyst->react quench Quench with sat. NaHCO₃ react->quench workup Work-up: - Separate layers - Wash with H₂O & Brine - Dry over Na₂SO₄ quench->workup purify Purification: Flash Column Chromatography workup->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree:

G start Low Yield? check_catalyst Is the catalyst fresh? start->check_catalyst check_temp Was the reaction heated? check_catalyst->check_temp Yes use_fresh_catalyst Use fresh TfOH or screen other acids check_catalyst->use_fresh_catalyst No check_materials Are starting materials pure & dry? check_temp->check_materials Yes heat_reaction Gently heat to 40-50 °C check_temp->heat_reaction No purify_materials Purify/dry starting materials & solvents check_materials->purify_materials No

Caption: Decision tree for troubleshooting low yield.

References

  • Kabbe, H. J. (1978). Spiro[chroman-2,4'-piperidin]-4-one derivatives. Journal of Applied Pharmaceutical Science, 8(1), 001-008.
  • Kaufman, T. S. (2010). Metal Triflates: Efficient Catalysts for Oxa-Pictet-Spengler Reaction. Letters in Organic Chemistry, 7(5), 396-399.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Spiro-piperidine compounds and medicinal use thereof. (2009). U.S.
  • Substituted Spiroamide Compounds. (2010). U.S.
  • Kim Y. & Hall D. G. (2016). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry, 14(20), 4739-4748.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022). U.S.
  • Alchem Pharmtech. (n.d.). This compound. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Paoletta, S., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl] Indole‐Based Ligands as Tools to Study Sigma (σ) Receptors. Journal of Medicinal Chemistry.
  • Olah, G. A., Prakash, G. K. S., & Molnár, Á. (2009).
  • Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]

  • Vardanyan, R., et al. (2009). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1636.
  • Damijonaitytė, D., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Tashrifi, Z., et al. (2021). Triflic Anhydride (Tf2O): An Efficient Catalyst for Electrophilic Activation of Amides. ChemistrySelect, 6(23), 5733-5759.
  • De, S. K. (2007). Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans. The Journal of Organic Chemistry, 72(15), 5866–5869.
  • Gazzard, L., et al. (2013). Substituted pyrrole compounds and their use as checkpoint kinase 1 inhibitors. U.S.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Helson, H. E., & Stork, G. (1993). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. The Journal of Organic Chemistry, 58(7), 1959–1965.
  • Fakhraian, H., & Panbeh Riseh, M. B. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Falconnet, A., Arndt, J. D., Hashmi, A. S. K., & Schaub, T. (2022). Triflic Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. European Journal of Organic Chemistry, 2022(28), e202200494.

Sources

Technical Support Center: Navigating the Purification of Spiro[isochroman-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spiro[isochroman-piperidine] compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges encountered during the purification of this important class of molecules. The spirocyclic nature of these compounds, which provides conformational rigidity valuable in drug design, also presents specific hurdles in achieving high purity.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and streamline your research.

Troubleshooting Guide: From Complex Mixtures to Pure Compounds

This section addresses specific issues you may encounter during the purification of spiro[isochroman-piperidine] derivatives. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Challenge 1: Poor or No Separation of Stereoisomers

The complex three-dimensional structure of spiro[isochroman-piperidine] compounds often leads to the formation of stereoisomers (enantiomers and diastereomers). Their separation is a critical yet challenging step.

Problem: You observe a single broad peak or overlapping peaks for your diastereomers on a silica gel column.

Causality: Diastereomers possess distinct physical properties, but if these differences are subtle, they may exhibit very similar retention times on standard stationary phases.[2]

Solutions:

  • Mobile Phase Optimization: A systematic screening of solvent systems is crucial. Varying the polarity of the mobile phase by adjusting the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethyl acetate or isopropanol) is the first step.[3] For basic piperidine compounds, adding a small amount of a basic modifier like triethylamine or diethylamine (typically 0.1-1%) can significantly improve peak shape and may enhance separation by minimizing interactions with acidic silanol groups on the silica surface.[2]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases such as alumina (basic or neutral) or bonded phases (e.g., diol, cyano).

  • Temperature Variation: Sometimes, running the column at a slightly elevated or reduced temperature can alter the selectivity and improve resolution.

Problem: You see a single peak when analyzing your racemic mixture on a chiral column.

Causality: Enantiomers have identical physical properties in an achiral environment.[2] Separation relies on the differential interaction with a chiral stationary phase (CSP). The lack of resolution indicates an inappropriate choice of CSP or mobile phase.

Solutions:

  • Systematic CSP Screening: There is no universal chiral column. It is essential to screen a variety of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a good starting point as they are widely applicable.[4]

  • Mobile Phase Exploration (Normal vs. Reversed-Phase):

    • Normal Phase: Typically involves mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). The alcohol modifier plays a crucial role in the chiral recognition mechanism.[5]

    • Reversed Phase: Utilizes aqueous buffers and organic modifiers like acetonitrile or methanol. This can sometimes provide a different selectivity profile.[2]

  • Additive Inclusion: For basic compounds like spiro[isochroman-piperidines], adding a basic modifier (e.g., 0.1% diethylamine) in normal phase or an acidic modifier (e.g., 0.1% trifluoroacetic acid) in reversed phase can improve peak shape and resolution.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[6][7] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to improved resolution.[5]

Parameter Recommendation for Chiral Method Development Rationale
Chiral Stationary Phase Screen polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and Pirkle-type columns.These cover a broad range of chiral recognition mechanisms.
Mobile Phase (Normal) Heptane/Isopropanol or Heptane/Ethanol gradients.Alcohols act as polar modifiers that are crucial for enantiomeric recognition.
Mobile Phase (Reversed) Water (with 0.1% Formic Acid)/Acetonitrile or Methanol gradients.Offers an alternative selectivity to normal phase.
Additive (for basic piperidines) 0.1% Diethylamine (DEA) or Triethylamine (TEA) in normal phase.Improves peak shape by minimizing tailing caused by interactions with the stationary phase.[2]
Flow Rate 0.5 - 1.5 mL/min for analytical scale.Lower flow rates can sometimes improve resolution by allowing more time for interaction with the CSP.[2]
Temperature 25-40 °C.Temperature can influence the conformation of the chiral selector and the analyte, affecting separation.
Challenge 2: Issues with Crystallization-Based Purifications

Diastereomeric salt formation and subsequent crystallization is a classical and effective method for resolving enantiomers of basic compounds like spiro[isochroman-piperidines].[2] However, this technique can be fraught with its own set of challenges.

Problem: After adding the chiral resolving agent and cooling the solution, no crystals precipitate.

Causality: The solution is not supersaturated, or nucleation is inhibited. This can be due to an inappropriate solvent choice or the concentration being too low.[8]

Solutions:

  • Solvent Screening: A good crystallization solvent is one in which the diastereomeric salt is sparingly soluble at room temperature but readily soluble at elevated temperatures.[2] Experiment with a range of solvents of varying polarities.

  • Increase Concentration: Slowly evaporate the solvent to increase the concentration of the diastereomeric salt.

  • Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomer if available.[8]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystallization.[2]

Problem: Instead of crystals, an oil separates from the solution upon cooling.

Causality: The melting point of the diastereomeric salt is lower than the boiling point of the solvent, or the salt is too soluble in the chosen solvent.[2]

Solutions:

  • Change Solvent System: Use a lower-boiling point solvent or a mixture of solvents. Adding a "poor" solvent (an anti-solvent) in which the salt is insoluble can sometimes induce crystallization.[2]

  • Lower the Initial Temperature: Start the cooling process from a lower temperature to reduce the likelihood of oiling out.

Challenge 3: Product Instability and Impurity Removal

The stability of the spiro[isochroman-piperidine] core and the removal of synthesis-related impurities are critical for obtaining a high-quality final product.

Problem: You observe the appearance of new spots on TLC or new peaks in LC-MS during or after purification.

Causality: The spiro[isochroman-piperidine] scaffold or functional groups on the molecule may be sensitive to acidic or basic conditions, or prolonged exposure to heat.[9]

Solutions:

  • pH Control: If your compound is acid-labile, avoid acidic conditions during workup and purification. Use a neutralized silica gel or add a small amount of a base to the mobile phase. Conversely, for base-labile compounds, avoid basic conditions.

  • Temperature Management: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.

  • Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Problem: Certain impurities from the synthesis co-elute with your product or are difficult to remove by other means.

Causality: These impurities may have similar polarity and structural features to your target compound.[10]

Solutions:

  • Orthogonal Purification Methods: If column chromatography is ineffective, try a different technique. For example, if you used normal-phase chromatography, try reversed-phase HPLC. Preparative TLC can also be a useful tool for small-scale purifications.

  • Chemical Treatment: In some cases, impurities can be selectively removed by chemical means. For example, a reactive impurity might be quenched with a specific reagent.

  • Salt Formation and Recrystallization: Converting your basic spiro[isochroman-piperidine] to a salt (e.g., hydrochloride or tartrate) can alter its solubility properties, potentially allowing for purification by recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: My spiro[isochroman-piperidine] compound lacks a strong UV chromophore. How can I detect it during purification?

A1: For compounds with poor UV absorbance, several alternative detection methods can be employed:[2]

  • Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile compounds and its response is independent of the optical properties of the analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for different analytes.

  • Mass Spectrometry (MS): Using a mass spectrometer as a detector for HPLC or SFC provides high sensitivity and selectivity, and also gives valuable structural information.

  • Staining on TLC: For thin-layer chromatography, you can use stains like potassium permanganate, iodine, or phosphomolybdic acid to visualize your compound.

Q2: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying spiro[isochroman-piperidine] compounds?

A2: SFC offers several advantages, particularly for chiral separations:[6]

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations compared to HPLC.[5]

  • Reduced Solvent Consumption: SFC primarily uses CO2, a green and inexpensive solvent, significantly reducing the consumption of organic solvents.[6]

  • Improved Efficiency: The high diffusivity of the mobile phase often leads to better resolution and sharper peaks.[5]

  • Mild Conditions: SFC typically operates at lower temperatures, which is beneficial for thermally labile compounds.

Q3: How can I confirm the absolute configuration of my separated enantiomers?

A3: Determining the absolute configuration requires specific analytical techniques:

  • X-ray Crystallography: If you can obtain a single crystal of your enantiomerically pure compound (or a derivative), X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.

  • Comparison to a Chiral Standard: If a standard with a known absolute configuration is available, you can compare its retention time on a chiral column or its optical rotation to your sample.

Experimental Workflows and Protocols

Workflow for Chiral Separation Method Development

Chiral_Separation_Workflow start Racemic Spiro[isochroman-piperidine] csp_screen Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_screen np_hplc Normal Phase HPLC (Heptane/Alcohol) csp_screen->np_hplc Select initial conditions rp_hplc Reversed Phase HPLC (Water/ACN or MeOH) csp_screen->rp_hplc Select initial conditions sfc Supercritical Fluid Chromatography (SFC) csp_screen->sfc Select initial conditions no_sep No Separation np_hplc->no_sep partial_sep Partial Separation rp_hplc->partial_sep baseline_sep Baseline Separation (Rs > 1.5) sfc->baseline_sep no_sep->csp_screen Try different CSP optimize Optimize Mobile Phase (Gradient, Additives) partial_sep->optimize scale_up Scale up to Preparative Chromatography baseline_sep->scale_up optimize->baseline_sep end Pure Enantiomers scale_up->end

Caption: Decision workflow for chiral separation method development.

Protocol: Diastereomeric Salt Crystallization
  • Selection of Resolving Agent: Choose a commercially available and enantiomerically pure chiral acid (e.g., (+)- or (-)-tartaric acid, dibenzoyl-D/L-tartaric acid, or (+)- or (-)-mandelic acid) for the basic spiro[isochroman-piperidine].[2]

  • Salt Formation: Dissolve the racemic spiro[isochroman-piperidine] (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a solution of the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the flask or adding a seed crystal can initiate crystallization. Further cooling in a refrigerator may be necessary.[8]

  • Isolation and Analysis: Collect the crystals by filtration and wash with a small amount of cold solvent. Analyze the enantiomeric excess of the crystallized material by chiral HPLC after liberating the free base.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of a base like sodium hydroxide or sodium carbonate. Extract the liberated enantiomerically enriched free base with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized one or more times before liberating the free base.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • Choi, A., Das, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Lifeasible. (n.d.). Alkaloid Purification.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • PubMed Central. (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Swati, V. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography.
  • The Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine].
  • SpiroChem. (n.d.). Impurity Synthesis And Identification.

Sources

Technical Support Center: Synthesis of tert-Butyl Protected Spiro-piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (Boc) protected spiro-piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Spiro-piperidines are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1][2] However, their synthesis can be accompanied by a unique set of challenges and side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address issues you may encounter in the lab.

Part 1: Troubleshooting N-Boc Protection of Spiro-Piperidines

The introduction of the Boc protecting group is a critical first step in many synthetic routes. While seemingly straightforward, the unique steric and electronic environment of a spiro-piperidine can lead to unexpected outcomes.

Question 1: My N-Boc protection of the spiro-piperidine nitrogen is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Incomplete N-Boc protection is a common issue that can often be traced back to several factors. The increased steric hindrance around the nitrogen atom in a spirocyclic system can slow down the reaction rate compared to simpler piperidines.

Causality and Troubleshooting:

  • Steric Hindrance: The spirocyclic core can sterically shield the piperidine nitrogen, making it less accessible to the bulky di-tert-butyl dicarbonate (Boc)₂O.

  • Insufficient Reagent Stoichiometry: To overcome steric hindrance and drive the reaction to completion, a slight excess of (Boc)₂O (1.1-1.5 equivalents) is often necessary.[3]

  • Inadequate Base: A suitable base is crucial to neutralize the acidic byproduct, tert-butanol, and drive the equilibrium towards the product. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure at least one equivalent of the base is used.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally preferred. For particularly stubborn substrates, a more polar solvent like dimethylformamide (DMF) may be beneficial, but be mindful of potential side reactions at elevated temperatures.

  • Reaction Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) can sometimes accelerate the reaction. However, excessive heat can lead to the degradation of the Boc group.[3]

Optimization Workflow:

G start Low Yield in N-Boc Protection check_reagents Verify Purity and Stoichiometry of (Boc)₂O and Base start->check_reagents increase_boc Increase (Boc)₂O to 1.5 eq. check_reagents->increase_boc If stoichiometry is correct change_base Switch to a stronger, non-nucleophilic base (e.g., DBU) increase_boc->change_base If still low yield change_solvent Change Solvent (e.g., DCM to ACN or DMF) change_base->change_solvent If still low yield increase_temp Increase Temperature to 40-50 °C change_solvent->increase_temp If still low yield success Successful N-Boc Protection increase_temp->success Monitor by TLC/LC-MS

Caption: Troubleshooting workflow for low-yielding N-Boc protection.

Question 2: I am observing a significant amount of a di-Boc protected side product. How can I improve the selectivity for mono-protection?

Answer:

The formation of a di-Boc product can occur if there is another nucleophilic site in your spiro-piperidine precursor, such as a primary or secondary amine, or even a hydroxyl group.

Causality and Troubleshooting:

  • Presence of Multiple Nucleophiles: If your starting material contains another amine or hydroxyl group, competitive reaction with (Boc)₂O can occur.

  • Excess (Boc)₂O: Using a large excess of the protecting agent will favor multiple additions.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to the formation of di-Boc species.

Mitigation Strategies:

StrategyProtocolRationale
Control Stoichiometry Use 1.0-1.1 equivalents of (Boc)₂O.Minimizes the availability of the reagent for a second reaction.[3]
Lower Temperature Perform the reaction at 0 °C.Slows down the rate of the second, often slower, protection step.
Slow Addition Add the (Boc)₂O solution dropwise over a period of time.Maintains a low concentration of the reagent in the reaction mixture.
Alternative Protecting Group Strategy If possible, protect the other nucleophilic group with an orthogonal protecting group prior to N-Boc protection of the piperidine.Provides complete control over the reaction selectivity.

Part 2: Side Reactions During Spiro-Piperidine Core Synthesis

The construction of the spirocyclic framework is often the most complex part of the synthesis and can be prone to various side reactions.

Question 3: During the intramolecular cyclization to form the spiro-piperidine, I am observing the formation of an enamine byproduct. What is the mechanism of this side reaction and how can I prevent it?

Answer:

Enamine formation is a potential side reaction when a ketone or aldehyde is present in the precursor, and the reaction conditions favor elimination over the desired cyclization.

Mechanism of Enamine Formation:

The formation of an enamine involves the condensation of a secondary amine (the piperidine nitrogen) with a carbonyl group, followed by the elimination of water.[4] In the context of spiro-piperidine synthesis, if the cyclization is slow, the piperidine nitrogen can react with a carbonyl moiety elsewhere in the molecule to form a stable, conjugated enamine.

G start Precursor with Piperidine and Carbonyl conditions Reaction Conditions (Temperature, Catalyst, Solvent) start->conditions cyclization Desired Intramolecular Cyclization enamine_formation Side Reaction: Enamine Formation conditions->cyclization Favorable Conditions conditions->enamine_formation Unfavorable Conditions (e.g., high temp, wrong pH)

Caption: Competing pathways of cyclization vs. enamine formation.

Troubleshooting Enamine Formation:

  • Optimize Reaction pH: Enamine formation is often catalyzed by acid.[4] Carefully controlling the pH of the reaction mixture can disfavor this pathway. If your desired cyclization is base-catalyzed, ensure the reaction medium remains basic.

  • Lower Reaction Temperature: Higher temperatures can promote elimination reactions. Running the reaction at a lower temperature may favor the desired cyclization.

  • Choice of Catalyst: If a catalyst is used for the cyclization, ensure it is selective for the desired transformation and does not promote enamine formation.

  • Protect the Carbonyl Group: If possible, protect the carbonyl group as an acetal or ketal before the cyclization step. The protecting group can then be removed after the spiro-piperidine core is formed.

Question 4: I am observing epimerization at a stereocenter adjacent to the piperidine nitrogen during my synthesis. What could be causing this and how can I minimize it?

Answer:

Epimerization, the change in configuration at a stereocenter, can be a significant issue, particularly when a stereocenter is alpha to a nitrogen or carbonyl group.[5]

Causality and Troubleshooting:

  • Base-Mediated Epimerization: If your reaction conditions involve a strong base, it can deprotonate the carbon alpha to the nitrogen, leading to a planar intermediate and subsequent loss of stereochemical integrity upon reprotonation.

  • Iminium Ion Formation: Acidic conditions can lead to the formation of an iminium ion, which can also result in racemization at the alpha-carbon.

  • Thermodynamic vs. Kinetic Control: Sometimes, the desired kinetic product can isomerize to the more stable thermodynamic product under the reaction conditions.

Strategies to Minimize Epimerization:

StrategyProtocolRationale
Use a Weaker Base If a base is required, opt for a weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate.Reduces the likelihood of deprotonation at the stereocenter.
Control Temperature Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Minimizes the energy available for the system to overcome the activation barrier for epimerization.
Limit Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Reduces the exposure of the product to conditions that may cause epimerization.
Protecting Group Choice The N-Boc group can sometimes influence the acidity of the alpha-protons. In some cases, a different protecting group may be beneficial.The electronic properties of the protecting group can affect the stability of the carbanion or iminium ion intermediate.

Part 3: Challenges in Boc Deprotection

The final deprotection of the N-Boc group can be problematic, especially in complex molecules like spiro-piperidines which may contain other acid-sensitive functional groups.

Question 5: My Boc deprotection with trifluoroacetic acid (TFA) is leading to the decomposition of my spiro-piperidine product. What are some milder alternatives?

Answer:

While TFA in DCM is a common and effective method for Boc deprotection, the harsh acidic conditions can be detrimental to other functional groups or the spirocyclic core itself, especially if it is strained.[6]

Milder Deprotection Protocols:

MethodReagents and ConditionsAdvantagesConsiderations
HCl in Dioxane/Methanol 4M HCl in dioxane or methanol, room temperature.[6]Often results in the precipitation of the hydrochloride salt, simplifying isolation.Still a strong acid, may not be suitable for highly acid-sensitive substrates.
p-Toluenesulfonic acid (p-TsOH) p-TsOH in a suitable solvent like methanol or DCM.A solid acid that can be easier to handle than TFA or HCl gas.May require heating, which can lead to other side reactions.
Lewis Acids Trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) in DCM.Can be highly effective and selective under anhydrous conditions.TMSI is moisture-sensitive and can generate HI in situ.
Thermal Deprotection Heating in a high-boiling solvent like toluene or xylene.Useful for substrates that are stable to heat but not to acid.Can lead to side reactions if other thermally labile groups are present.

Experimental Protocol: Boc Deprotection with HCl in Dioxane

  • Dissolve the N-Boc protected spiro-piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.

  • To the stirred solution at room temperature, add a 4M solution of HCl in dioxane (3-5 equiv.).

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected spiro-piperidine may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[6]

References

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(36), 6620–6633. [Link]

  • Cook, A. M., & Wolf, J. (2013). Enamines: Synthesis and Reactivity.
  • Cambridge University Press. (n.d.). Preparation and some properties. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Singh, R. P., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 63B(5), 518-523. [Link]

  • Mohamed, M. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1-17. [Link]

  • Palomo, J. M. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1497. [Link]

  • Arote, N. D., et al. (2021). Synthesis and characterization of a new spirooxindole grafted pyrrolidino/piperidine moiety. Journal of Molecular Structure, 1224, 129047. [Link]

  • Ye, G., et al. (2020). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. ACS Chemical Biology, 15(8), 2139–2146. [Link]

  • Royal Society of Chemistry. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. [Link]

  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • LeTiran, A., et al. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between a Resorcinol and an N-Boc-4-piperidone. Organic Process Research & Development, 21(4), 594–601. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Gadek, T. R., et al. (1993). Overalkylation of a protein digest with iodoacetamide. Journal of the American Society for Mass Spectrometry, 4(12), 945–949. [Link]

  • Arote, N. D., et al. (2021). Synthesis and characterization of a new spirooxindole grafted pyrrolidino/piperidine moiety. Journal of Molecular Structure, 1224, 129047. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. Spirocycles, characterized by two rings sharing a single atom, are pivotal structural motifs in natural products, pharmaceuticals, and materials science.[1][2] Their unique three-dimensional architecture often imparts desirable pharmacological properties, making their efficient synthesis a key objective for researchers in drug development and organic synthesis.[3]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spirocyclization reactions. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues you may encounter during your spirocyclization experiments in a question-and-answer format.

Problem 1: Low to No Yield of the Desired Spirocycle

Question: I am consistently observing low yields or no formation of my target spirocyclic product. What are the likely causes and how can I systematically troubleshoot this?

Answer:

Low or no yield is a frequent challenge in spirocyclization and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the root cause.[4][5][6]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Inefficiency:

    • The "Why": Many spirocyclization reactions, particularly those involving transition metals (e.g., Palladium, Gold, Nickel, Iridium), rely on a catalytically active species.[7][8][9] This species can be deactivated by impurities in the starting materials or solvents, or the chosen catalyst may simply not be optimal for your specific substrate.[10]

    • Troubleshooting Protocol:

      • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts).

      • Screen Catalysts and Ligands: If using a transition-metal catalyzed approach, screen a panel of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[11][12] A divergent approach where different catalysts lead to different scaffolds from the same starting material has also been demonstrated, highlighting the critical role of the catalyst.[13]

      • Optimize Catalyst Loading: Start with a higher catalyst loading (e.g., 5-10 mol%) to ensure the reaction proceeds, then incrementally decrease it to find the optimal concentration.[14]

  • Suboptimal Reaction Temperature:

    • The "Why": Temperature influences reaction kinetics and can be the deciding factor between the desired cyclization and competing decomposition or side pathways. Some reactions have a very narrow optimal temperature window.

    • Troubleshooting Protocol:

      • Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C, 60 °C). In some cases, a significant temperature change can dramatically improve yield.[15]

      • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product at different temperatures. This will help you determine if the issue is a lack of reactivity or product decomposition at higher temperatures.[11]

  • Incorrect Solvent Choice:

    • The "Why": The solvent plays a critical role in stabilizing or destabilizing reaction intermediates and transition states.[16] A solvent that is too polar or too nonpolar can hinder the desired cyclization pathway or promote side reactions like elimination.[7][17] For example, in triflic acid-catalyzed cyclizations, dichloromethane (DCM) can favor spirocycle formation, while tetrahydrofuran (THF) or toluene may promote elimination.[17]

    • Troubleshooting Protocol:

      • Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities. Common choices include toluene, THF, DCM, acetonitrile (ACN), and 1,2-dichloroethane (DCE).[11][14][18]

      • Consider High-Dilution Conditions: If intermolecular side reactions are suspected, running the reaction at high dilution can favor the desired intramolecular spirocyclization.[7]

  • Starting Material Impurity or Decomposition:

    • The "Why": Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[11] Additionally, one of the starting materials might be unstable under the reaction conditions.

    • Troubleshooting Protocol:

      • Purify Starting Materials: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before setting up the reaction.[11]

      • Check Stability: Run a control experiment with just the starting material and solvent under the reaction conditions to check for decomposition.

Problem 2: Formation of Multiple Side Products

Question: My reaction is consuming the starting material, but my TLC/LC-MS shows a complex mixture of products instead of a clean conversion to the spirocycle. How can I improve the selectivity?

Answer:

The formation of multiple products indicates that there are one or more competing reaction pathways that are kinetically accessible under your current conditions. Improving selectivity requires fine-tuning the reaction to favor the desired pathway.

Common Side Reactions & Mitigation Strategies:

  • Intermolecular Reactions vs. Intramolecular Cyclization:

    • The "Why": At high concentrations, molecules of the starting material can react with each other (intermolecularly) instead of cyclizing (intramolecularly).

    • Solution: Employ high-dilution conditions by slowly adding the substrate to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular pathway.[7]

  • Elimination Reactions:

    • The "Why": This is common in acid-catalyzed reactions where a carbocation intermediate can be deprotonated to form an alkene instead of being trapped by the intramolecular nucleophile.[17]

    • Solution:

      • Solvent Choice: As mentioned, solvent can dramatically influence the cyclization/elimination selectivity. Non-coordinating solvents like DCM often favor cyclization.[17]

      • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the elimination pathway, which may have a higher activation energy.

  • Rearrangement of Intermediates:

    • The "Why": Carbocation or radical intermediates can undergo rearrangements (e.g., 1,2-hydride or alkyl shifts) to form more stable species, leading to undesired products. This is a known challenge in the synthesis of spiroindolines, where 1,2-migration can occur to restore aromaticity.[2]

    • Solution:

      • Catalyst/Reagent Choice: The choice of catalyst can influence the lifetime and nature of the intermediates. For radical cyclizations, the choice of initiator and reaction conditions is critical.[19]

      • Temperature Control: Lowering the temperature can often suppress rearrangement reactions.

  • Formation of Regioisomers (exo vs. endo cyclization):

    • The "Why": In radical cyclizations and some metal-catalyzed processes, the intramolecular attack can occur at different positions of a multiple bond, leading to different ring sizes (exo vs. endo products).[19] Generally, the formation of 5- and 6-membered rings is favored.[19]

    • Solution: The outcome is often dictated by the specific substrate and catalyst system. A thorough literature search for similar systems is the best starting point. If both products are formed, chromatographic separation may be necessary. In some cases, a mixture of regioisomers can be isomerized to a single product under acidic conditions.[20]

Problem 3: Poor Diastereoselectivity

Question: I am forming the correct spirocycle, but as a mixture of diastereomers. How can I improve the stereochemical control?

Answer:

Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis. The relative orientation of substituents is determined by the transition state geometry of the cyclization step.

Factors Influencing Diastereoselectivity & Optimization Strategies:

  • Reaction Temperature:

    • The "Why": The energy difference between the transition states leading to the different diastereomers may be small. Lowering the reaction temperature can amplify this small energy difference, leading to a higher preference for the lower energy pathway and thus improved diastereoselectivity.[21]

    • Solution: Conduct the reaction at a range of temperatures, including sub-zero conditions (e.g., -78 °C, -40 °C, 0 °C).[21] For example, in the spirocyclization of 1-methoxybrassinin, low temperatures favored the trans-diastereoisomer, while room temperature favored the cis-isomer.[21]

  • Solvent Effects:

    • The "Why": The solvent can influence the conformation of the substrate and the transition state through solvation effects.[22] A change in solvent polarity can sometimes even reverse the diastereoselectivity of a reaction.[11]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, DCM, ACN, Hexane).[11]

  • Catalyst and Ligand Control:

    • The "Why": In metal-catalyzed reactions, the steric and electronic properties of the ligands coordinated to the metal center play a crucial role in defining the shape of the catalytic pocket and thus controlling the facial selectivity of the cyclization.

    • Solution: For enantioselective reactions, screen a library of chiral ligands. For diastereoselectivity, even achiral ligands with different steric bulk (e.g., different phosphine ligands) can have a significant impact.

  • Protecting Groups:

    • The "Why": The steric bulk of a protecting group on a nearby functional group can influence the preferred trajectory of the intramolecular attack, thereby directing the stereochemical outcome.[23]

    • Solution: Consider using a bulkier or smaller protecting group on a functional group close to the reacting centers to see if it influences the diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my spirocyclization?

A1: The choice of catalyst is highly dependent on the reaction type.

  • Acid-Catalyzed: Brønsted acids (e.g., TfOH, PTSA) or Lewis acids (e.g., TMSOTf) are common for activating carbonyls or forming cationic intermediates.[17][24]

  • Transition-Metal-Catalyzed: These are incredibly versatile.[8]

    • Palladium and Gold: Often used for reactions involving alkynes and allenes.[7][9][25]

    • Nickel: Effective for enantioselective spirocyclizations of lactones.[12]

    • Iridium and Rhodium: Used in various C-H activation and photocatalytic processes.[10][26]

  • Photocatalytic: Visible-light photoredox catalysis offers a mild and green approach, often proceeding through radical intermediates.[27][28][29] Catalysts like 4CzIPN or iridium-based complexes are common.[27][28]

  • Biocatalytic: Enzymes like P450s can offer excellent stereocontrol under mild conditions.[1]

The best approach is to start with a literature review of similar transformations and then, if necessary, perform an experimental screen of different catalyst types.

Q2: What is the role of protecting groups in spirocyclization, and when should I use them?

A2: Protecting groups serve to temporarily mask reactive functional groups to prevent them from interfering with the desired spirocyclization reaction.[23][30] You should consider using a protecting group strategy when:

  • Your substrate contains functional groups (e.g., -OH, -NH2, -COOH) that are incompatible with the reaction conditions (e.g., acidic, basic, or organometallic reagents).[23]

  • You need to prevent a functional group from acting as a competing nucleophile or electrophile.

  • You want to use the steric bulk of a protecting group to influence the stereochemical outcome of the reaction.

The choice of protecting group is critical; it must be stable to the reaction conditions and easily removable afterward without affecting the newly formed spirocycle (an orthogonal protecting group strategy).[30]

Q3: My spirocyclic product seems to be decomposing during purification. What can I do?

A3: Product instability during purification, especially on silica gel, is a common issue for acid- or base-sensitive compounds.[14]

  • Deactivated Silica Gel: Try using silica gel that has been neutralized by washing with a solution of triethylamine in your eluent.

  • Alternative Stationary Phases: Consider using a different stationary phase like alumina (which can be basic or neutral) or C18 (reverse-phase).[14]

  • Non-Chromatographic Methods: If possible, try to purify your product by recrystallization or distillation.

  • Minimize Contact Time: If you must use chromatography, run the column as quickly as possible to minimize the time your compound spends on the stationary phase.

Visualizations and Data

Decision Tree for Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing and solving low-yield issues in spirocyclization reactions.

LowYieldTroubleshooting Start Low Yield Observed CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckReagents Are Catalyst/Reagents Efficient? CheckConditions->CheckReagents Yes ScreenConditions Screen Temperature, Time, Concentration CheckConditions->ScreenConditions No CheckPurity Is Starting Material Pure? CheckReagents->CheckPurity Yes ScreenReagents Screen Catalysts, Ligands, Reagents CheckReagents->ScreenReagents No CheckStability Is Product Stable? CheckPurity->CheckStability Yes PurifySM Purify Starting Materials CheckPurity->PurifySM No ModifyWorkup Modify Workup or Reaction Time CheckStability->ModifyWorkup No End Yield Improved CheckStability->End Yes ScreenConditions->End ScreenReagents->End PurifySM->End ModifyWorkup->End

Sources

Technical Support Center: Overcoming Poor Solubility of Spiro[isochroman-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[isochroman-piperidine] derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the common challenge of poor aqueous solubility associated with this promising class of compounds. Our approach is rooted in fundamental physicochemical principles and field-proven methodologies to ensure you can advance your research with confidence.

Understanding the Challenge: Why Do Spiro[isochroman-piperidine] Derivatives Have Poor Solubility?

The characteristic poor aqueous solubility of spiro[isochroman-piperidine] derivatives stems from their unique chemical architecture. The spiro[isochroman] portion of the molecule is a bulky, rigid, and largely non-polar hydrocarbon structure, which contributes to high lipophilicity. This inherent hydrophobicity makes it energetically unfavorable for the molecule to interact with water.

Conversely, the piperidine ring contains a basic nitrogen atom.[1][2] This nitrogen can be protonated, leading to a significant increase in aqueous solubility. However, the extent of this protonation is dependent on the pH of the surrounding medium and the pKa of the piperidine nitrogen, which for many piperidine-containing drugs is in the range of 8-11.[3][4] At physiological pH (around 7.4), a significant portion of the molecules may exist in their neutral, less soluble form.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spiro[isochroman-piperidine] derivative won't dissolve in aqueous buffers for my initial in vitro assays. What should I do first?

A1: The first step is to understand and leverage the pH-dependent solubility of your compound.

The basic nitrogen in the piperidine ring is your key to unlocking initial solubility.[1] In acidic conditions, this nitrogen will be protonated, forming a much more water-soluble salt.[5][6]

A Start: Compound Insoluble in Neutral Buffer B Determine pKa of the Piperidine Moiety A->B Characterize Basicity C Create a pH-Solubility Profile B->C Map Solubility Behavior D Select an Acidic Buffer System (pH < pKa) C->D Optimize Buffer pH E Consider Co-solvents for Further Enhancement D->E If still insufficient

Caption: Initial workflow for addressing solubility issues.

  • pKa Determination: Experimentally determine the pKa of your compound using potentiometric titration.[7] This will tell you the pH at which 50% of the compound is in its ionized (protonated) form.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Equilibration: Add an excess of your solid compound to a known volume of each buffer in separate vials.

  • Agitation: Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Filter the suspensions to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plotting: Plot the measured solubility (on a log scale) against the pH of the buffers. You should observe a significant increase in solubility as the pH drops below the pKa.[8]

Based on this profile, you can select an appropriate acidic buffer for your stock solutions and initial assays.

Q2: Simple pH adjustment isn't enough, or I need to work closer to physiological pH. What are my next options?

A2: If pH manipulation alone is insufficient, you should explore formulation-based strategies. The most common and effective are co-solvents, cyclodextrins, and solid dispersions.

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduce the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.Simple to implement, effective for moderate solubility enhancement.Can impact cell-based assays, may precipitate upon dilution.
Cyclodextrins Encapsulate the hydrophobic spiro[isochroman] moiety within their lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[9][]High solubilization potential, can improve stability.Can be expensive, potential for toxicity at high concentrations.
Amorphous Solid Dispersions (ASDs) Disperse the compound at a molecular level within a polymer matrix, preventing crystallization and maintaining a high-energy amorphous state that has greater solubility.[11][12]Significant solubility enhancement, can improve oral bioavailability.Requires specialized equipment (spray dryer, hot-melt extruder), potential for physical instability.
  • For in vitro screening: Start with co-solvents like DMSO or ethanol. Be mindful of the final concentration in your assay to avoid solvent-induced artifacts.

  • For early in vivo studies: Cyclodextrin formulations, particularly with hydroxypropyl-β-cyclodextrin (HP-β-CD), are a good choice due to their proven safety and efficacy in solubilizing a wide range of compounds.[13][14]

  • For later-stage development and oral formulations: Amorphous solid dispersions are a powerful tool for significantly enhancing bioavailability.[15][[“]]

  • Molar Ratio Determination: Start by evaluating different molar ratios of your compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Solution Preparation: Dissolve the desired amount of HP-β-CD in your aqueous buffer of choice with stirring.

  • Complexation: Slowly add your spiro[isochroman-piperidine] derivative to the HP-β-CD solution. Continue stirring at room temperature or with gentle heating to facilitate complex formation.

  • Equilibration: Allow the solution to stir for 24-48 hours to ensure complete complexation.

  • Filtration (Optional): If any undissolved compound remains, filter the solution.

  • Lyophilization (for solid formulation): Freeze-dry the solution to obtain a solid powder of the inclusion complex, which can be easily reconstituted.

Q3: My compound needs to be formulated for oral delivery, but its solubility is extremely low even with formulation aids. What are the more advanced strategies?

A3: For compounds with very poor intrinsic solubility, you may need to consider chemical modification through a prodrug approach or more sophisticated delivery systems like liposomes.

A Start: Extremely Poor Solubility B Prodrug Synthesis A->B Chemical Modification C Liposomal Encapsulation A->C Advanced Formulation D Targeted Chemical Modification B->D Attach Solubilizing Moiety E Lipid-Based Formulation C->E Encapsulate in Lipid Bilayer

Caption: Advanced strategies for very poorly soluble compounds.

  • Prodrug Approach: This involves chemically modifying your spiro[isochroman-piperidine] derivative to attach a water-soluble promoiety.[17][18] This promoiety is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug. For basic amines, common prodrug strategies include creating N-Mannich bases or attaching amino acids.[18][19]

  • Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their core.[][] This protects the drug from the aqueous environment and can enhance its absorption. For oral delivery, polymer-coated liposomes can be designed to protect the formulation from the harsh environment of the gastrointestinal tract.[11][21]

  • Synthesis Complexity: The prodrug approach requires additional synthetic steps and subsequent purification.

  • Release Kinetics: The rate of prodrug conversion to the active drug must be carefully controlled to ensure therapeutic efficacy.

  • Formulation Stability: Liposomal formulations can have stability challenges and require careful optimization of their composition.

Summary and Key Takeaways

Overcoming the poor solubility of spiro[isochroman-piperidine] derivatives is a multi-faceted challenge that can be addressed through a systematic, stepwise approach.

  • Characterize: Always begin by determining the pKa and creating a pH-solubility profile to understand the inherent physicochemical properties of your compound.

  • Formulate: Leverage simple formulation strategies like pH adjustment and co-solvents for initial studies. For more significant enhancement, explore cyclodextrins and amorphous solid dispersions.

  • Modify: For the most challenging compounds, consider advanced approaches such as prodrug synthesis or liposomal encapsulation.

By applying these principles and methodologies, you can successfully formulate your spiro[isochroman-piperidine] derivatives for a wide range of research and development applications.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Jain, A., et al. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(4), 229-237.
  • Brough, C., et al. (2023). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics, 20(8), 4140-4156.
  • da Silva, A. D., et al. (2015). Amino Acids in the Development of Prodrugs. Mini-Reviews in Medicinal Chemistry, 15(13), 1092-1101.
  • Vigroux, A., & Bergon, M. (2003). Prodrugs for Amines. Current Medicinal Chemistry, 10(22), 2351-2365.
  • Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. In Oral Drug Absorption (pp. 361-393). Springer.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Zafar, S., et al. (2014).
  • Al-Ghaban, A. M., & Al-Ani, M. J. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 20(4), 147.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Patil, S. P., et al. (2020). HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Alves, G., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(12), 22457-22484.
  • Filo. (2025).
  • BenchChem. (2025).
  • Javeer, S. D., et al. (2014). Solubility and dissolution enhancement of HPMC-based solid dispersions of carbamazepine by hot-melt extrusion technique. Asian Journal of Pharmaceutics, 8(1), 48.
  • Kowalczyk, R., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Avdeef, A., & Tsinman, K. (2006). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 23(10), 2375-2386.
  • Heimbach, T., et al. (2007). Prodrugs for improved aqueous solubility.
  • Meska Joinway. (2024). Mechanism Behind Solid Suspension in Drugs: Why HPMC Is the Preferred Excipient.
  • Kowalczyk, R., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • BOC Sciences. (n.d.).
  • Fenyvesi, É., et al. (2016). "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins. Journal of Pharmaceutical Sciences, 105(8), 2257-2267.
  • Caliandro, R., et al. (2023). Polymer Encapsulated Liposomes for Oral Co-Delivery of Curcumin and Hydroxytyrosol. International Journal of Molecular Sciences, 24(1), 790.
  • Radi, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-5964.
  • BOC Sciences. (n.d.). Liposomal Oral Drug Delivery System Development Service.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • Fenyvesi, É., et al. (2016). “Back to the Future”: A New Look at Hydroxypropyl Beta-Cyclodextrins.
  • Singh, A. P., & Ali, S. J. (2023). The Synthesis and Characterisation of Hydroxypropyl Cyclodextrin Inclusion Complexes in Certain Medications and Fluorophores are Compared. Ignited Minds Journals.
  • Carrupt, P. A., et al. (2012). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. Helvetica Chimica Acta, 95(5), 769-782.
  • Zhang, Y., et al. (2017). Adapting liposomes for oral drug delivery. Expert Opinion on Drug Delivery, 14(7), 825-835.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Caliandro, R., et al. (2023). Polymer Encapsulated Liposomes for Oral Co-Delivery of Curcumin and Hydroxytyrosol. PubMed.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
  • Korenev, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215.
  • Li, X., et al. (2025). Hydroxypropyl-β-cyclodextrin inclusion complex improves the percutaneous therapeutic effect of eugenol on psoriasis mice. European Journal of Pharmacology, 1003, 177921.
  • Slivka, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13315.
  • Carrupt, P. A., et al. (2012). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group.
  • National Center for Biotechnology Information. (n.d.). Piperidine.
  • Echemi. (n.d.). spiro[isochroman-1,4'-piperidine] hydrochloride.
  • Avdeef, A., & Tsinman, K. (2006). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • El-Sayed, N. N. E., et al. (2025). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
  • Yamato, M., et al. (1982). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Chemical & Pharmaceutical Bulletin, 30(1), 123-128.
  • Karpenko, I., et al. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory.

Sources

Technical Support Center: Stability of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate (CAS No. 909034-76-0). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile spirocyclic building block. Its unique conformational rigidity makes it a valuable intermediate in the synthesis of central nervous system (CNS) agents and other bioactive molecules.[1][2] However, like many complex reagents, its stability in solution is paramount for achieving reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to help you navigate potential stability challenges.

Section 1: Understanding the Molecule's Core Stability Profile

The stability of this compound is fundamentally dictated by its two key structural features: the robust spiro[isochroman-piperidine] core and the labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. While the spirocyclic system is generally stable under common synthetic conditions, the Boc group is designed for facile cleavage under acidic conditions, which represents the primary degradation pathway for this molecule.[3][4]

cluster_main This compound cluster_labels mol labile Acid-Labile Site (Boc Group) stable Stable Core (Spiro[isochroman-piperidine]) p1->labile p2->stable

Caption: Key structural features governing stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution? The most common cause of degradation is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[5] This reaction, often referred to as deprotection, is highly efficient and can be triggered by even trace amounts of acid in solvents, on glassware, or as byproducts from other reagents. The Boc group is, however, stable towards most nucleophiles and basic conditions.[5][6]

Q2: What are the recommended storage conditions? Proper storage is critical to ensure the long-term integrity of the compound.

ConditionSolid CompoundSolutions
Temperature 2-8°C is recommended for long-term storage.[7][8]Store at 0-4°C for short-term use (hours to days). For longer periods, freeze at -20°C or below. Avoid freeze-thaw cycles.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air.Prepare solutions using anhydrous, high-purity solvents. If storing, purge the headspace with an inert gas.
Light Store in an amber vial or in the dark to prevent potential photodegradation, although the chromophore is not exceptionally labile.Keep solutions in amber vials or wrapped in foil.

Q3: Is the compound stable in protic solvents like methanol or water? The compound can be dissolved in protic solvents like methanol if the solvent is strictly neutral (pH 7). However, these solvents can facilitate proton transfer and may contain acidic impurities, accelerating degradation if not of high purity. It is generally safer to use aprotic solvents for storage. If a protic solvent is required for a reaction, it is best to prepare the solution immediately before use.

Q4: What are the main degradation products I should look for? The primary degradation product is the free secondary amine, spiro[isochroman-1,4'-piperidine] , which is often protonated to form a salt (e.g., hydrochloride or trifluoroacetate, depending on the acid source).[9] The other byproducts are gaseous isobutylene (which may further react to form tert-butanol) and carbon dioxide. The resulting amine salt is significantly more polar than the starting material and can be easily detected by TLC or LC-MS.

Section 3: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments, explains the underlying causality, and provides actionable solutions.

Issue 1: Rapid degradation observed after dissolving the compound (e.g., new polar spot on TLC/LC-MS).
  • Probable Cause: Acidic contamination in your solvent. Chlorinated solvents like dichloromethane (DCM) are notorious for containing trace amounts of HCl from decomposition. Other solvents may have acidic impurities from manufacturing or improper storage.

  • Scientific Explanation: The Boc deprotection mechanism is initiated by protonation of the carbonyl oxygen, which weakens the C-O bond to the tertiary carbon, leading to the loss of a stable tert-butyl cation.[3] This process is catalytic in acid.

  • Troubleshooting Steps:

    • Solvent Purity Check: Use a fresh bottle of high-purity, anhydrous solvent. For chlorinated solvents, freshly pass them through a short plug of basic alumina before use to neutralize and remove trace acid.

    • pH Test: If your system is aqueous or protic, test the pH of your solution. If acidic, consider a different solvent system or the addition of a non-nucleophilic base.

    • Glassware Preparation: Ensure glassware is thoroughly washed, dried, and free of any acidic residue. If necessary, rinse with a dilute base solution (e.g., aqueous NaHCO₃), followed by deionized water and a final solvent rinse before drying.

Issue 2: Low or inconsistent yields in a reaction where the Boc group should be stable.
  • Probable Cause: In-situ generation of acid or use of acidic reagents. Some reagents, particularly Lewis acids or certain coupling reagents, can either be acidic themselves or generate acidic byproducts that cause partial deprotection of your starting material or product.

  • Scientific Explanation: While the primary concern is Brønsted acids (H⁺), some Lewis acids can also coordinate to the Boc group's carbonyl oxygen, facilitating its cleavage.

  • Troubleshooting Steps:

    • Reagent Review: Carefully examine every reagent in your protocol for potential acidity.

    • Add an Acid Scavenger: Incorporate a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to neutralize any trace acid without interfering with your primary reaction.

    • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of both the desired reaction and the undesired deprotection.

Issue 3: NMR spectrum shows broad or duplicated peaks.
  • Probable Cause: This is likely due to the presence of rotational isomers (rotamers) around the carbamate (N-C=O) bond, not necessarily degradation.

  • Scientific Explanation: The partial double-bond character of the carbamate C-N bond hinders free rotation. This can lead to two distinct populations of conformers that are observable on the NMR timescale, causing peak broadening or the appearance of two sets of signals for protons near the Boc group.[10]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 50-80°C). At higher temperatures, the rate of rotation increases, causing the distinct signals to coalesce into a single, sharper average signal. This is a definitive way to confirm the presence of rotamers.

    • Check for Deprotection Signature: To rule out degradation, confirm the presence of the large singlet for the nine tert-butyl protons, typically around 1.4-1.5 ppm. Its absence is a clear indicator of deprotection.

Section 4: Key Pathways and Workflows

Visualizing the chemical processes and troubleshooting logic can streamline your experimental design and analysis.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The following diagram illustrates the step-by-step mechanism for the removal of the Boc group under acidic conditions.

Caption: Mechanism of acid-catalyzed Boc deprotection.[3]

General Workflow for Investigating Stability Issues

Use this workflow to systematically diagnose and solve stability problems.

Workflow start Unexpected Result Observed (e.g., low yield, new TLC spot) check_purity 1. Analyze Starting Material (LC-MS, NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure review_exp 2. Review Experimental Conditions is_pure->review_exp Yes end_bad Purify Starting Material is_pure->end_bad No is_acid Any Acidic Reagents or Solvents? review_exp->is_acid neutralize 3. Implement Corrective Actions is_acid->neutralize Yes re_run 4. Re-run Experiment with Modified Conditions is_acid->re_run No (Consider other issues) action1 Use Anhydrous/Neutralized Solvent neutralize->action1 action2 Add Non-Nucleophilic Base neutralize->action2 action3 Lower Reaction Temperature neutralize->action3 end_ok Problem Solved re_run->end_ok end_contact Consult Further / Contact Technical Support re_run->end_contact

Caption: A systematic troubleshooting workflow.

Section 5: Protocol for Stability Assessment

This protocol provides a reliable method to assess the stability of this compound in a specific solution under your experimental conditions.

Objective: To quantify the degradation of the compound over time in a chosen solvent.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a high-purity solvent where it is known to be stable (e.g., Acetonitrile).

  • Test Solution Preparation:

    • In a clean vial, add the solvent system you wish to test.

    • Spike the test solvent with an aliquot of the stock solution to achieve the final desired concentration.

    • Include an internal standard if precise quantification is needed.

  • Time-Point Zero (T=0) Analysis:

    • Immediately after preparation, inject an aliquot of the test solution into the HPLC or LC-MS system.

    • Record the peak area of the parent compound. This serves as your baseline.

  • Incubation:

    • Store the test solution under the exact conditions of your experiment (e.g., room temperature, 50°C, protected from light).

  • Subsequent Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the test solution and analyze it under the same chromatographic conditions.

    • Record the peak area of the parent compound and any new peaks that appear (degradation products).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation rate.

References

  • MySkinRecipes.
  • ChemScene.
  • BLDpharm. 189320-53-4|tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline].
  • Echemi.
  • BenchChem. Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • BenchChem.
  • Echemi. spiro[isochroman-1,4'-piperidine] hydrochloride.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Reddit. Why is boc stable to hydrolysis under basic conditions?.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • OUCI. Analytical Techniques for the Assessment of Drug Stability.
  • MySkinRecipes. Spiro[isochroman-1,4'-piperidine].

Sources

Technical Support Center: Diastereoselective Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereoselective Spiro Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing stereochemically rich spirocyclic frameworks. The synthesis of these unique three-dimensional structures is often challenging, with diastereoselectivity being a critical and frequently encountered hurdle.[1]

This resource provides in-depth, experience-driven answers to common troubleshooting questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor or Incorrect Diastereoselectivity

Question 1: My spirocyclization is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity is fundamentally about amplifying the energetic difference between the transition states leading to the different diastereomeric products. A low d.r. indicates that these transition states are too close in energy under your current reaction conditions. Here is a systematic approach to addressing this common issue:

  • Temperature: This is often the most impactful and easily adjustable parameter. Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the pathway with the lower activation energy.[2][3] It is crucial to screen a range of temperatures, as the relationship between temperature and selectivity is not always linear. For thermally sensitive reactions, starting at -78 °C and gradually increasing the temperature is a standard approach.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the conformation of both the substrate and the transition state, thereby altering the diastereoselectivity.[2][3] A non-polar solvent might favor a more compact transition state, while a polar or coordinating solvent could stabilize a more open transition state through dipole-dipole interactions or hydrogen bonding. We recommend screening a diverse range of solvents (e.g., toluene, THF, CH2Cl2, acetonitrile, HFIP) to identify the optimal medium for your specific transformation.

  • Catalyst and Ligand Choice: In catalyzed reactions, the steric and electronic properties of the catalyst and its associated ligands are paramount. For metal-catalyzed processes, seemingly minor changes to the ligand, such as altering the substituent on a phosphine or the backbone of a chiral ligand, can have a profound effect on the stereochemical outcome.[4] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[4] A thorough screening of available catalysts and ligands is essential.

  • Substrate Control: The inherent stereochemistry of your starting material plays a significant role.[5] Pre-existing stereocenters can direct the approach of reagents, an effect known as substrate-induced diastereoselectivity. If your substrate lacks strong directing groups, consider the temporary installation of a chiral auxiliary to guide the stereochemical course of the spirocyclization.

Question 2: I'm observing the formation of the undesired diastereomer as the major product. What could be causing this reversal of selectivity, and how can I correct it?

Answer: The preferential formation of a thermodynamically less stable, or "kinetically favored," product is a common phenomenon. Conversely, you may be inadvertently running the reaction under conditions that favor thermodynamic equilibrium, leading to the more stable diastereomer when the kinetic product is desired.

  • Kinetic vs. Thermodynamic Control: This is the most critical concept to understand here.

    • Kinetic Product: Formed faster and is favored at lower temperatures with shorter reaction times. It proceeds through the transition state of lower energy.

    • Thermodynamic Product: More stable and is favored at higher temperatures with longer reaction times, allowing for equilibration to the lowest energy product.

  • Troubleshooting Strategy:

    • Analyze Reaction Profile: Take aliquots from your reaction at various time points and analyze the d.r. If you observe the desired (kinetic) diastereomer forming initially and then converting to the undesired (thermodynamic) product over time, you are likely operating under thermodynamic control.

    • To Favor the Kinetic Product: Lower the reaction temperature, shorten the reaction time, and use a non-coordinating, aprotic solvent. The choice of base or catalyst can also be critical; for example, a bulky, non-nucleophilic base is more likely to favor the kinetic enolate.

    • To Favor the Thermodynamic Product: Increase the reaction temperature, extend the reaction time, and consider using a protic solvent or a catalyst that can facilitate equilibration.[5]

Below is a workflow to guide your decision-making process when dealing with poor diastereoselectivity.

G cluster_0 Troubleshooting Poor Diastereoselectivity cluster_1 Kinetic Control Desired cluster_2 Thermodynamic Control Desired start Low d.r. or Wrong Diastereomer q_control Kinetic vs. Thermodynamic Control? start->q_control lower_temp Lower Temperature (-78°C to 0°C) q_control->lower_temp  Kinetic higher_temp Higher Temperature / Reflux q_control->higher_temp Thermodynamic   shorter_time Shorter Reaction Time lower_temp->shorter_time non_coord_solvent Use Non-Coordinating Solvent shorter_time->non_coord_solvent check_dr Analyze d.r. non_coord_solvent->check_dr longer_time Longer Reaction Time higher_temp->longer_time equil_cond Use Equilibrating Conditions (e.g., protic solvent) longer_time->equil_cond equil_cond->check_dr q_solvent Screen Solvents? check_dr->q_solvent screen_solvents Vary Polarity (Toluene, THF, DCM, ACN) q_solvent->screen_solvents Yes q_catalyst Screen Catalyst/Ligand? q_solvent->q_catalyst No screen_solvents->q_catalyst screen_catalyst Modify Ligand Sterics/Electronics q_catalyst->screen_catalyst Yes end Optimized d.r. q_catalyst->end No screen_catalyst->end

Troubleshooting workflow for poor diastereoselectivity.
Category 2: Low Yield and Reaction Inefficiency

Question 3: My spirocyclization reaction is giving a low yield, despite achieving good diastereoselectivity. What are the common culprits and how can I improve it?

Answer: Low yields in spirocyclization reactions can be a frustrating issue, often stemming from factors unrelated to stereoselectivity.[4]

  • Starting Material Quality: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[4] Always ensure the purity of your substrates and reagents through appropriate purification methods like recrystallization or column chromatography.

  • Catalyst Deactivation/Stoichiometry: The catalyst may be degrading under the reaction conditions or used in insufficient quantity. Consider increasing the catalyst loading or adding it portion-wise over the course of the reaction. The choice of ligand is also crucial, as it can stabilize the active catalytic species.

  • Product Decomposition: The desired spiro compound might be unstable under the reaction conditions or during the workup procedure.[4] Analyze the crude reaction mixture by ¹H NMR or LC-MS at different time points to monitor both product formation and the appearance of byproducts. If decomposition is observed, consider:

    • Shortening the reaction time.

    • Modifying the workup (e.g., using a milder acid/base wash, or avoiding silica gel chromatography if the product is acid-sensitive).[6]

    • Running the reaction at a lower temperature.

  • Reaction Concentration: Sub-optimal concentration can hinder bimolecular reactions or favor side reactions. Experiment with different concentrations to find the sweet spot for your specific transformation.

ParameterPotential IssueRecommended Action
Temperature Too high, causing decomposition; Too low, causing slow/no reaction.Screen a range of temperatures (e.g., -20 °C, 0 °C, RT, 50 °C).
Concentration Too dilute for efficient reaction; Too concentrated, causing solubility issues or side reactions.Test concentrations from 0.01 M to 0.5 M.
Catalyst Loading Insufficient catalyst for full conversion.Increase catalyst loading incrementally (e.g., 1 mol%, 5 mol%, 10 mol%).
Reagent Purity Impurities inhibiting the reaction.Re-purify all starting materials and ensure solvents are anhydrous.
Category 3: Product Characterization and Stability

Question 4: I've isolated my spiro compound, but the diastereomeric ratio seems to change upon standing or during purification. What is happening?

Answer: This indicates that your product is undergoing epimerization, a process where one stereocenter inverts its configuration to form the other diastereomer. This is particularly common if the spirocyclic center is adjacent to a carbonyl group or another acidifying functionality.

  • Mechanism of Epimerization: The most common cause is the presence of trace amounts of acid or base, which can catalyze the formation of an enol or enolate intermediate, allowing for the stereocenter to invert.

  • Prevention and Mitigation:

    • Neutralize Workup: During the aqueous workup, ensure the final organic layer is washed with a neutral brine solution to remove any residual acid or base.

    • Purification Method: Silica gel is acidic and can promote epimerization.[6] If you suspect this is the issue, try deactivating the silica gel by treating it with a solution of triethylamine in your eluent system. Alternatively, consider other purification methods like preparative TLC, crystallization, or chromatography on a different stationary phase such as alumina or Florisil.[6]

    • Storage: Store the purified product in a freezer under an inert atmosphere (e.g., argon or nitrogen) and dissolved in a non-polar, aprotic solvent if necessary.

Experimental Protocol Example: General Procedure for a Lewis Acid-Catalyzed Diastereoselective Spiroketalization

This protocol is a representative example and should be adapted based on the specific substrate and reaction.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the dihydroxy ketone precursor (1.0 equiv).

  • Dissolution: Dissolve the substrate in an anhydrous solvent (e.g., CH2Cl2, 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (or an alternative stationary phase if the product is sensitive) to afford the desired spiroketal.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.

G cluster_0 Spiroketalization Workflow prep 1. Flame-dry flask, add substrate under Ar dissolve 2. Dissolve in anhydrous solvent prep->dissolve cool 3. Cool to target temp (e.g., -78°C) dissolve->cool add_cat 4. Add Lewis Acid catalyst dropwise cool->add_cat monitor 5. Monitor by TLC/LC-MS add_cat->monitor quench 6. Quench with sat. NaHCO3 monitor->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Column Chromatography workup->purify analyze 9. Analyze d.r. by NMR purify->analyze

General experimental workflow for spiroketalization.
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
  • Benchchem. (n.d.). Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Spiroketal Formation.
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181. [Link]

  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
  • Royal Society of Chemistry. (2018). New development in the enantioselective synthesis of spiro compounds. Retrieved from [Link]

Sources

Technical Support Center: Navigating tert-Butyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the strategic removal of tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups. As a Senior Application Scientist, I understand that while these protecting groups are invaluable in multi-step synthesis, their successful removal without inducing side reactions is critical to achieving high yields and purity of your target molecules. This guide is structured to provide you with not only protocols but also the underlying chemical principles to troubleshoot and optimize your deprotection strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection of tert-butyl groups. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My starting material is degrading under standard Trifluoroacetic Acid (TFA) deprotection conditions. What are my options?

Degradation of sensitive substrates is a common issue with the harsh acidic conditions of concentrated TFA.[1] The high acidity can lead to the cleavage of other acid-labile protecting groups or decomposition of the core molecular structure.

Root Cause Analysis:

The stability of the tert-butyl cation, formed upon cleavage, is a double-edged sword. While it facilitates the deprotection, this highly reactive electrophile can cause unwanted side reactions.[2] Strong acids like TFA can also promote hydrolysis or rearrangement of sensitive functional groups.

Alternative, Milder Deprotection Strategies:

  • Aqueous Phosphoric Acid: This environmentally benign reagent is effective for the deprotection of tert-butyl carbamates, esters, and ethers under mild conditions.[3][4] It offers good selectivity in the presence of other acid-sensitive groups like CBZ carbamates, benzyl esters, and some silyl ethers.[3]

  • Lewis Acids: Catalytic amounts of Lewis acids can offer a milder alternative. For instance, Ytterbium triflate (Yb(OTf)₃) has been shown to selectively cleave tert-butyl esters in the presence of other ester groups under mild heating. Similarly, Zinc Bromide (ZnBr₂) can be used for chemoselective hydrolysis of tert-butyl esters.[5][6]

  • Oxalyl Chloride in Methanol: This system provides a mild method for the selective deprotection of N-Boc groups on a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds.[7]

Q2: I am observing an unexpected byproduct with a mass increase of +56 Da after Boc deprotection of my peptide. What is it and how can I prevent it?

An increase of 56 Da strongly suggests tert-butylation of a nucleophilic residue in your peptide. The primary culprit is the reactive tert-butyl cation generated during the cleavage of the Boc group.[2]

Mechanistic Insight:

The acid-catalyzed removal of the Boc group proceeds via the formation of a relatively stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺).[8] This electrophile will readily react with any available nucleophiles in the reaction mixture.

dot

Deprotection_Mechanism Boc_Protected Boc-Protected Amine/Alcohol/Acid Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation (+57 Da) Protonated->Carbocation Cleavage Deprotected Deprotected Product Protonated->Deprotected Loss of CO₂ (for Boc) Side_Product Alkylated Side Product (+56 Da after proton loss) Carbocation->Side_Product Alkylation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapping Nucleophile Nucleophilic Residue (e.g., Trp, Met) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS, Water) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and side-product formation.

Susceptible Residues and Prevention:

Certain amino acid side chains are particularly prone to this modification[2]:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a potent nucleophile.

  • Tyrosine (Tyr): The activated phenolic ring can also be a target for the tert-butyl cation.

Solution: The Use of Scavengers

To prevent these side reactions, it is crucial to add "scavengers" to the deprotection cocktail.[9] These are reagents that are more nucleophilic or are present in a much higher concentration than the sensitive residues, effectively "scavenging" the tert-butyl cations before they can react with your product.[2]

ScavengerTarget Residue(s) ProtectedTypical Concentration
Triisopropylsilane (TIS) Trp, Tyr, Met, Cys1-5% (v/v)
Water Trp (can also help hydrolyze t-butyl trifluoroacetate)[10]1-5% (v/v)
Thiophenol General scavenger for carbocations[11]1-5% (v/v)
Anisole Trp, prevents alkylation by benzyl and t-butyl cations1-5% (v/v)

Frequently Asked Questions (FAQs)

Q3: What is the general order of acid lability for different tert-butyl protected functional groups?

Understanding the relative stability of different tert-butyl protecting groups is key to achieving selective deprotection. The ease of cleavage generally follows this trend:

N-Boc > tert-butyl esters > tert-butyl ethers [12]

This difference in reactivity can be exploited. For instance, it is often possible to selectively remove an N-Boc group in the presence of a tert-butyl ester by using carefully controlled, milder acidic conditions.[5]

Q4: Can I selectively remove a tert-butyl ester in the presence of other acid-labile groups?

Yes, this is often achievable by choosing the right deprotection conditions.

  • In the presence of N-Boc: This is challenging due to their similar lability. However, conditions like ZnBr₂ in dichloromethane have been reported to selectively hydrolyze tert-butyl esters while leaving some N-Boc groups intact, although this is substrate-dependent.[5][6]

  • In the presence of other esters (e.g., methyl, benzyl): tert-Butyl esters are significantly more acid-labile. Using catalytic Yb(OTf)₃ allows for the selective cleavage of tert-butyl esters while leaving methyl, benzyl, and allyl esters untouched.

  • In the presence of silyl ethers (e.g., TBDMS): Aqueous phosphoric acid has been shown to be compatible with TBDMS ethers while cleaving tert-butyl esters and carbamates.[3][4]

Q5: Are there any non-acidic methods for removing a Boc group?

While less common, non-acidic methods exist for specific applications, particularly when the substrate is extremely acid-sensitive.

  • Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent like diphenyl ether.[13]

  • Iodine-mediated Deprotection: Catalytic amounts of iodine have been reported to cleave N-Boc groups.[7][13]

  • Basic Conditions: In some cases, particularly with activated amines like those in pyrroles, basic conditions such as sodium carbonate in refluxing DME can be effective.[7]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA with Scavengers

This protocol is a robust starting point for the deprotection of most tert-butyl and Boc-protected compounds.

  • Dissolve the protected compound in dichloromethane (DCM).

  • Add the desired scavengers (e.g., 2.5% water and 2.5% TIS).

  • Cool the solution in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Purify the crude product as required.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid

This method is suitable for substrates with other acid-sensitive functionalities.[14]

  • Dissolve the tert-butyl protected compound in a suitable organic solvent (e.g., DCM or toluene).

  • Add 5 equivalents of 85 wt% aqueous phosphoric acid.

  • Stir the mixture at room temperature or warm gently to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with water and neutralize carefully with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Logic & Workflow Diagram

dot

Troubleshooting_Workflow Start Start: t-Bu/Boc Deprotection Standard_TFA Attempt Standard TFA Deprotection (e.g., 50% TFA in DCM) Start->Standard_TFA Monitor Monitor Reaction (TLC, LC-MS) Standard_TFA->Monitor Complete Reaction Complete & Clean? Monitor->Complete Success Success! Purify Product Complete->Success Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed Complete->Side_Products No Degradation Substrate Degradation Complete->Degradation No Increase_Severity Increase Acid Strength or Time Incomplete->Increase_Severity Add_Scavengers Add Scavengers (TIS, Water, etc.) Side_Products->Add_Scavengers Milder_Conditions Switch to Milder Conditions (H₃PO₄, Lewis Acid, etc.) Degradation->Milder_Conditions Increase_Severity->Monitor Add_Scavengers->Monitor Milder_Conditions->Monitor

Caption: Troubleshooting workflow for tert-butyl deprotection.

References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide Science, 58(5), 296-316. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Li, B., Berliner, M. A., Buzon, R. A., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Boateng, E. A., Lee, J., & Lee, Y. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24521-24528. [Link]

  • Komma, S., Kotha, S., & Lahiri, K. (2003). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 44(37), 6935-6937. [Link]

  • Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Semantic Scholar. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. [Link]

  • ResearchGate. (2001). Acid-Labile Protecting Groups for the Synthesis of Lipidated Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ACS Green Chemistry Institute. (2026). Specific solvent issues with BOC deprotection. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA?. [Link]

  • ResearchGate. (2008). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. [Link]

  • Pearson. (n.d.). What conditions are typically required to deprotect a tert-butyl ether?. [Link]

Sources

Technical Support Center: Spiro Compound Synthesis via Multi-Component Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro compounds using multi-component reactions (MCRs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful synthetic tools. Spirocycles are privileged structures in medicinal chemistry and natural products, and MCRs offer an elegant and atom-economical route for their construction.[1][2] However, the convergence of multiple reactive species in a single pot can lead to a network of competing reactions, often resulting in challenging byproduct formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reaction conditions, and ultimately prevent the formation of unwanted byproducts, thereby improving the yield and purity of your target spiro compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: My reaction results in a low yield of the desired spiro compound and a complex, inseparable mixture of products. Where should I start troubleshooting?

This is a common issue stemming from multiple competing reaction pathways. The key is to systematically isolate and control the variables that influence selectivity.

Probable Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: MCRs are highly sensitive to impurities, which can act as catalysts, inhibitors, or even participate in side reactions.

    • Action: Verify the purity of all reagents (reactants, solvents, catalysts) via NMR, LC-MS, or melting point analysis. Recrystallize or re-distill starting materials if necessary. Solvents should be anhydrous and free of peroxides, as required by the specific reaction chemistry.

  • Incorrect Stoichiometry: The precise ratio of components is critical. An excess of one reactant can force the reaction down an alternative pathway. For instance, in pseudo-multicomponent reactions, one reactant may be involved in multiple steps, making stoichiometry paramount.[3]

    • Action: Carefully re-calculate and measure all reactants. Consider performing a stoichiometric study, systematically varying the ratio of each component around the theoretical 1:1:1 (or other) ratio to find the empirical optimum.

  • Sub-optimal Reaction Concentration: Intermolecular side reactions (like polymerization of a reactive intermediate) are often favored at high concentrations, while the desired intramolecular cyclization to form the spiro-center can be favored at lower concentrations.

    • Action: Employ high-dilution conditions to favor the intramolecular cyclization step.[4] This can be achieved by adding one of the components slowly via a syringe pump over several hours. This technique maintains a low instantaneous concentration of the reactive species, suppressing intermolecular byproduct formation.

  • Inappropriate Temperature Control: Temperature dictates the kinetics of competing reaction pathways.

    • Action:

      • Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Many undesired pathways have a lower activation energy and are kinetically favored. Cooling the reaction can suppress these, allowing the desired, more selective pathway to dominate.

      • Conversely, if no reaction occurs, gradually increase the temperature. Some cyclization steps have a higher activation energy and require thermal input. However, monitor the reaction closely for decomposition at higher temperatures.

Below is a general workflow for troubleshooting complex MCR outcomes.

G start Low Yield / Complex Mixture purity Verify Purity of All Reagents start->purity stoich Check Stoichiometry purity->stoich [Purity Confirmed] sub_purity Recrystallize / Purify Starting Materials purity->sub_purity temp Optimize Temperature stoich->temp [Stoich. Confirmed] sub_stoich Perform Stoichiometric Titration stoich->sub_stoich conc Optimize Concentration temp->conc [Temp. Optimized] sub_temp Screen Low, RT, and High Temps temp->sub_temp cat Screen Catalysts conc->cat [Conc. Optimized] sub_conc Attempt High Dilution / Syringe Pump Addition conc->sub_conc sub_cat Test Lewis/Brønsted Acids, Organocatalysts cat->sub_cat end_node Improved Yield & Purity cat->end_node

General troubleshooting workflow for MCRs.
Q2: My reaction shows poor regioselectivity or diastereoselectivity, leading to multiple spiro-isomers. How can this be controlled?

Achieving high selectivity is a primary challenge in spiro-MCRs. The choice of catalyst and reaction conditions plays a pivotal role in orchestrating the spatial arrangement of the reacting components.

Probable Causes & Step-by-Step Solutions:

  • Ineffective Catalyst: An achiral or weakly coordinating catalyst may not provide a sufficient energetic difference between the transition states leading to different isomers.

    • Action: Catalyst Screening. The catalyst is your most powerful tool for controlling selectivity.

      • Lewis Acids: Rare-earth metal (REM) triflates, particularly Sc(OTf)₃, have been shown to be highly effective. The metal center acts as a template, coordinating the reacting fragments in a specific orientation that favors the formation of one diastereoisomer.[5][6] This is due to the oxophilicity and unique coordinating capabilities of the metal.[5]

      • Organocatalysts: Chiral amines, thioureas, or phosphoric acids can induce high enantioselectivity and diastereoselectivity through the formation of chiral intermediates (e.g., iminium or enamine ions) that react in a stereocontrolled manner.[7][8]

      • Transition Metals: Palladium-catalyzed cycloadditions are also effective for generating spirooxindoles with excellent control over stereocenters.[9]

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities. Aprotic non-coordinating solvents (e.g., toluene, DCM) often give different selectivity profiles compared to polar, coordinating solvents (e.g., THF, MeCN).

The following table summarizes the impact of different catalyst types on selectivity in spiro-MCRs.

Catalyst TypeMode of ActionTypical OutcomeReference Example
Rare-Earth Metal Salts (e.g., Sc(OTf)₃) Acts as a powerful Lewis acid and templating agent, pre-organizing substrates.High DiastereoselectivitySynthesis of spirocyclopropyl oxindoles.[5][6]
Organocatalysts (e.g., Chiral Amines) Forms chiral intermediates (iminium/enamine ions) that direct the approach of other reactants.High Enantio- and DiastereoselectivityCascade Michael-Michael-aldol reactions.[8][10]
Ionic Liquids (e.g., [HMIM]HSO₄) Can act as both a "green" solvent and a Brønsted acid catalyst, promoting cyclization.Good yields, environmentally friendly.Knoevenagel/Michael/cyclization domino reactions.[7][11]
Transition Metals (e.g., Palladium) Catalyzes cycloaddition reactions via distinct mechanistic pathways (e.g., [3+2] annulations).Access to unique spirocyclic core structures.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in MCRs for spiro compounds, and how can they be visualized?

In a typical MCR for a spiro-oxindole, for instance, the desired pathway involves a sequence of condensations and cyclizations. However, several off-cycle reactions can occur.

  • Knoevenagel Condensation: The initial components (e.g., an isatin and a methylene-active compound) can simply condense and stop, without proceeding to the subsequent Michael addition or cyclization steps. This is often favored by strong bases or high temperatures.

  • Dimerization/Polymerization: Highly reactive intermediates, such as ylides or enamines, can react with themselves or other starting materials before the desired cyclization partner is engaged.

  • Michael Addition Byproduct: The Michael acceptor can react with the Michael donor to form a stable linear adduct that fails to cyclize.

  • Hydrolysis: If water is present in the reaction medium, sensitive intermediates like imines can hydrolyze back to their starting aldehyde/ketone and amine components.

The diagram below illustrates a simplified MCR pathway, highlighting where these side reactions can divert material from the desired product cycle.

G A Component A (e.g., Isatin) K_Intermediate Knoevenagel Intermediate A->K_Intermediate + B B Component B (e.g., Malononitrile) C Component C (e.g., 1,3-Diketone) M_Intermediate Michael Adduct (Linear) K_Intermediate->M_Intermediate + C (Michael Add.) K_Byproduct Knoevenagel Byproduct (Stalled Reaction) K_Intermediate->K_Byproduct [Stalls] Polymer Dimer/Polymer K_Intermediate->Polymer [Dimerizes] Product Desired Spiro Compound M_Intermediate->Product Intramolecular Cyclization M_Byproduct Michael Byproduct (Failed Cyclization) M_Intermediate->M_Byproduct [Fails to Cyclize]

Potential side reactions branching off a main MCR pathway.
Q2: How can "green chemistry" principles be applied to MCRs for spiro compound synthesis to minimize byproducts and waste?

Green chemistry is highly compatible with the ethos of MCRs. Several strategies can make these reactions more sustainable.

  • Mechanochemistry (Ball Milling): Performing MCRs under solvent-free conditions in a ball mill can be highly effective.[12] This technique not only reduces solvent waste but can also improve yields and reaction times by providing the necessary activation energy through mechanical force.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions with fewer byproducts formed over shorter time scales.[11]

  • Use of Ionic Liquids: Ionic liquids can serve as environmentally benign solvents and catalysts, replacing volatile organic compounds (VOCs).[7][11] They have been successfully used to promote domino reactions for spiro compound synthesis.[14]

  • Catalyst Choice: Opting for non-toxic, earth-abundant metal catalysts or organocatalysts over heavy, toxic metals is a key green principle.

Experimental Protocol: Model Synthesis of a Spiro[4H-pyran-oxindole] Derivative

This protocol is a representative example of a three-component reaction for the synthesis of a spiro-oxindole derivative, a common scaffold in medicinal chemistry.[7]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Dimedone (1,3-cyclohexanedione derivative) (1.0 mmol, 140.2 mg)

  • Catalyst (e.g., L-proline, 0.1 mmol, 11.5 mg)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and the catalyst (0.1 mmol).

  • Solvent Addition: Add the solvent (5 mL) to the flask.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

    • Self-Validation Check: A color change from orange (isatin) to a deep red or yellow solution is often observed as the reaction progresses. The formation of a precipitate may indicate product crystallization.

  • Work-up and Isolation:

    • Upon completion, if a precipitate has formed, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 2 mL) to remove any soluble impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Characterization: Confirm the structure and purity of the final spiro compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point).

References

  • (No Source Provided)
  • Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. (2022). ResearchGate. [Link]

  • B(iii)-catalyzed synthesis of spirooxindole and dihydro-2-oxopyrrole under solventless conditions in a ball mill, along with DFT computations. (2025). PubMed Central. [Link]

  • Optimization of the reaction conditions for the synthesis of spirooxindole a. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. (2023). ACS Publications. [Link]

  • (No Source Provided)
  • Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. (n.d.). RSC Publishing. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. (2023). ACS Publications. [Link]

  • (No Source Provided)
  • Chemistry & Biology Of Multicomponent Reactions. (n.d.). PubMed Central. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed. [Link]

  • Chirality-matched catalyst-controlled macrocyclization reactions. (2021). PubMed Central. [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael-Michael-aldol reaction. (2010). PubMed. [Link]

  • (No Source Provided)
  • Multicomponent reactions for the synthesis of spiro compounds. (2017). ResearchGate. [Link]

  • (No Source Provided)
  • Controlling catalyst activity, chemoselectivity and stereoselectivity with the mechanical bond. (2022). Nature. [Link]

  • (No Source Provided)
  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. (n.d.). RSC Publishing. [Link]

  • Pseudo-multicomponent reactions. (2023). PubMed Central. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)

Sources

Validation & Comparative

Comparing Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate with other piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Spirocyclic and Acyclic Piperidine Scaffolds for Modern Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry

Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this "escape from flatland."[4][5] These inherently rigid structures offer a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic correlated with improved physicochemical properties such as enhanced aqueous solubility and metabolic stability.[5] By locking the conformation of the piperidine ring, spirocycles can project functional groups into precise vectors in 3D space, leading to increased target affinity and selectivity.[5][6]

This guide provides a comprehensive comparison of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate , a prominent spirocyclic building block, with other classes of piperidine derivatives. We will delve into their physicochemical properties, synthetic accessibility, and biological potential, supported by experimental data and protocols to inform rational drug design.

Featured Scaffold: this compound

This compound (CAS No. 909034-76-0) is a versatile synthetic intermediate that masterfully combines the piperidine core with a rigid, bicyclic isochroman system.[7][8]

  • Molecular Formula: C₁₈H₂₅NO₃[7]

  • Molecular Weight: 303.4 g/mol [7]

Key Structural Features and Their Significance:

  • Spirocyclic Junction: The fusion of the isochroman and piperidine rings at a single carbon atom creates a rigid, well-defined three-dimensional architecture. This conformational constraint is highly desirable in drug design as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.[9][10] This rigidity also enhances metabolic stability.[9][11]

  • Isochroman Moiety: This bicyclic ether provides a unique spatial arrangement and serves as a lipophilic handle, influencing the molecule's interaction with protein targets and its overall pharmacokinetic profile.

  • Boc-Protected Amine: The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This is a crucial feature for synthetic chemists, as the Boc group is stable under many reaction conditions but can be readily removed to allow for the introduction of various substituents, making this molecule an excellent building block for creating diverse chemical libraries.[12]

This scaffold is frequently employed as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS), including modulators of serotonin and dopamine receptors.[9][11]

Comparative Analysis of Piperidine Derivatives

To understand the unique advantages of the spiro[isochroman-1,4'-piperidine] core, we will compare it against two other representative classes of piperidine derivatives: a simple, flexible monocyclic piperidine and an alternative spirocyclic system.

  • Comparator 1 (Monocyclic): Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate

  • Comparator 2 (Alternative Spirocyclic): Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

A. Physicochemical Properties: A Quantitative Comparison

The shift from flat, aromatic structures to 3D, Fsp3-rich scaffolds significantly impacts key drug-like properties. The table below summarizes calculated physicochemical parameters that are critical for predicting a compound's behavior in biological systems.

PropertyThis compoundTert-butyl 4-(3,4-dichloroanilino)piperidine-1'-carboxylate[13]Tert-butyl spiro[piperidine-4,3'-quinoline]-1'-carboxylate[14]
Molecular Formula C₁₈H₂₅NO₃C₁₆H₂₂Cl₂N₂O₂C₁₈H₂₆N₂O₂
Molecular Weight 303.40345.25302.41
Fsp³ (Fraction of sp³ Carbons) 0.780.690.72
cLogP (Lipophilicity) ~3.1~4.5~3.4
TPSA (Ų) 38.832.335.5

Expert Insights:

  • Fsp³: The spiro[isochroman-1,4'-piperidine] scaffold boasts the highest Fsp³ character. A higher Fsp³ count is strongly correlated with increased aqueous solubility, improved metabolic stability, and a higher probability of success in clinical development.[5] The lower Fsp³ of the anilino-piperidine derivative reflects its greater aromatic content.

  • cLogP: The spiro[isochroman] derivative exhibits a balanced lipophilicity. The dichloroanilino derivative is significantly more lipophilic, which can lead to issues with solubility, metabolic instability, and off-target toxicity.

  • Causality: The spirocyclic fusion is the direct cause of the high Fsp³ value. By replacing sp² carbons of a flat aromatic system with a saturated, bicyclic structure, we inherently increase three-dimensionality and improve drug-like properties.

B. Synthetic Accessibility and Strategy

The choice of a molecular scaffold is often a balance between desired properties and synthetic feasibility.

Diagram: Comparative Synthetic Logic

G cluster_0 Monocyclic Piperidine Synthesis cluster_1 Spirocyclic Piperidine Synthesis a1 N-Boc-4-piperidone a3 Reductive Amination a1->a3 a2 Substituted Aniline a2->a3 a4 Flexible Product a3->a4 b1 Aryl Halide Precursor b3 Radical Hydroarylation b1->b3 b2 Photoredox Catalyst b2->b3 b4 Rigid Product b3->b4

Caption: General synthetic logic for monocyclic vs. spirocyclic piperidines.

  • Monocyclic Derivatives: Compounds like tert-butyl 4-(anilino)piperidine-1-carboxylate are often synthesized via straightforward, high-yielding reactions such as the reductive amination of N-Boc-4-piperidone with the corresponding aniline.[13] This approach is robust and allows for rapid generation of analogs.

  • Spirocyclic Derivatives: The construction of spirocyclic systems is inherently more complex. Modern methods like photoredox-catalyzed radical hydroarylation allow for the efficient creation of complex spiropiperidines from linear aryl halide precursors under mild conditions.[15] Other strategies include the Castagnoli–Cushman reaction, which can generate spirocyclic lactams that are subsequently reduced to the desired spiropiperidine.[6][16] While these routes may require more optimization, they provide access to unique and valuable chemical space.

C. Structural Rigidity and Biological Implications

The fundamental difference between monocyclic and spirocyclic piperidines lies in their conformational freedom.

Diagram: Conformational Freedom Comparison

Caption: Spirocycles lock the piperidine ring, restricting conformational flexibility.

A simple substituted piperidine ring typically exists in a dynamic equilibrium between two chair conformations.[13] While often having a preferred conformation, the energy barrier to flipping is low. This flexibility means the molecule can adapt to various protein binding pockets, but this can also lead to off-target binding and requires an entropic cost to adopt the correct bioactive conformation.

In contrast, the spiro[isochroman-1,4'-piperidine] scaffold is conformationally locked. This rigidity pre-organizes the molecule into a specific 3D shape. This can be highly advantageous:

  • Enhanced Potency: By presenting functional groups in an optimal, fixed orientation for binding, the entropic penalty is minimized, which can lead to a significant increase in binding affinity.

  • Improved Selectivity: A rigid molecule is less likely to contort itself to fit into unintended, off-target binding sites, resulting in a more selective drug candidate with a cleaner safety profile.[5][9]

D. Profile of Biological Activity

The piperidine nucleus is a versatile pharmacophore found in drugs for a wide range of diseases.[17][18] The specific geometry conferred by the attached scaffold, however, directs its therapeutic potential.

Derivative ClassCommon Biological Targets & ApplicationsRepresentative Examples / Studies
Spiro[isochroman-piperidines] CNS agents, histamine release inhibitors, potential Gq-biased 5-HT₂C receptor agonists.[19][20][21]Analogs have shown potent inhibition of compound 48/80-induced histamine release from mast cells.[19] A related spiro[chromene-piperidine] was identified as a potent and selective 5-HT₂C partial agonist.[21]
Anilino-piperidines Opioid receptor modulators, kinase inhibitors, SSRIs.[13]The fentanyl class of analgesics features a core 4-anilidopiperidine structure.
Spiro[quinoline-piperidines] Potential CNS agents, building blocks for diverse targets.[14][22]The quinoline moiety is a well-known pharmacophore in its own right, often found in anticancer and antimalarial drugs.

The spiro[isochroman] scaffold appears particularly well-suited for modulating CNS targets, where precise 3D interactions are often critical for achieving receptor subtype selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a practical context for comparing derivatives, this section details a standard protocol for assessing a compound's effect on cancer cell viability. This protocol is a self-validating system, as it includes both negative (vehicle) and positive (known cytotoxic drug) controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine derivative against a human cancer cell line (e.g., MCF-7 breast cancer).[23][24]

Diagram: MTT Assay Experimental Workflow

A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat Cells (Serial dilutions of piperidine derivative) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4 hours, allows formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm on plate reader) G->H I 9. Data Analysis (Calculate % Viability and IC₅₀) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Piperidine derivative stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Aspirate growth medium from a sub-confluent flask of MCF-7 cells, wash with PBS, and detach using trypsin. Resuspend the cells in fresh medium and count them. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL and seed 100 µL (5,000 cells) into each well of a 96-well plate.

    • Causality: Seeding a precise number of cells ensures reproducibility and that the cells are in a logarithmic growth phase during the experiment.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete growth medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Causality: MTT is a yellow tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan precipitate.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[23]

Conclusion

This compound represents a significant advancement over simpler, acyclic piperidine derivatives for the modern drug hunter. Its value lies not just in the presence of the privileged piperidine scaffold, but in its rigidly defined, three-dimensional architecture.

Key Takeaways:

  • Superior Physicochemical Properties: The high Fsp³ character of the spiro[isochroman] scaffold directly contributes to a more favorable drug-like profile, including potentially higher solubility and metabolic stability compared to more aromatic or flexible derivatives.[5]

  • Structural Rigidity Enhances Selectivity: By locking the piperidine's conformation, this scaffold pre-organizes the molecule for target binding, which can lead to enhanced potency and a reduction in off-target effects.[9][10]

  • Versatile Synthetic Building Block: The Boc-protected nitrogen allows for its use as a platform to build diverse libraries of complex molecules, making it an invaluable tool for exploring structure-activity relationships.

While the synthesis of such complex scaffolds is more challenging than that of their monocyclic counterparts, the potential payoff in terms of improved pharmacological properties makes them a compelling choice for tackling difficult biological targets. As drug discovery continues to move into more complex and nuanced biological space, the rational incorporation of 3D fragments like this compound will be essential for developing the next generation of innovative medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MySkinRecipes. (n.d.). Tert-Butyl 3H-Spiro[Isobenzofuran-1,4'-Piperidine]-1'-Carboxylate. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Alchem.Pharmtech. (n.d.). CAS 909034-76-0 | this compound. [Link]

  • Unknown Author. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synthesis, 54(11), 2604-2615. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]

  • Kumar, P., & Kumar, R. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate. [Link]

  • Unknown Author. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11). [Link]

  • Yamato, M., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-405. [Link]

  • Bloom, S., et al. (2018). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 20(10), 2939-2942. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Moodley, K. (2017). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • Shkil, A. E., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Farmatsiya, 71(1), 50-57. [Link]

  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14). [Link]

  • Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]

  • Wölfling, J., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7247. [Link]

  • PubChemLite. (n.d.). Tert-butyl 2',4'-dihydro-1'h-spiro[piperidine-4,3'-quinoline]-1-carboxylate. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined functionalised piperidines. RSC Medicinal Chemistry, 13(12), 1488-1495. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox. PubChem Compound Database. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4211. [Link]

  • Thaimattam, R., et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o205. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Spiro[isochroman-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[isochroman-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of spiro[isochroman-piperidine] analogs, with a focus on their interactions with sigma receptors, opioid receptors, and their role in inhibiting histamine release. By synthesizing data from numerous studies, this document aims to elucidate the key structural determinants for potency and selectivity, offering valuable insights for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Spiro[isochroman-piperidine] Core

The spiro[isochroman-piperidine] framework, characterized by the fusion of an isochroman ring system and a piperidine ring at a common carbon atom, creates a rigid three-dimensional structure. This conformational constraint is a key factor in its ability to present pharmacophoric elements in a precise orientation for optimal interaction with biological targets. This unique architecture has been explored for its potential in treating a variety of conditions, including neurological disorders, pain, and inflammatory responses. The exploration of SAR in this class of compounds is crucial for optimizing their therapeutic index and minimizing off-target effects.

Comparative Structure-Activity Relationship Analysis

The biological activity of spiro[isochroman-piperidine] analogs is profoundly influenced by substitutions on both the isochroman and piperidine moieties. This section provides a comparative analysis of these structural modifications on three distinct biological targets.

Sigma Receptor Ligands: Modulating Neurological Pathways

Spiro[isochroman-piperidine] derivatives have been extensively investigated as high-affinity ligands for sigma receptors, particularly the σ1 and σ2 subtypes, which are implicated in a variety of central nervous system disorders.[1][2][3]

Key SAR Insights:

  • Substitution on the Piperidine Nitrogen (R¹): The nature of the substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. Generally, an N-benzyl group is favorable for high σ1 affinity.[1][2]

  • Substitution on the Isochroman Ring (Position 3): Introduction of a cyano group at the 3-position of the spiro[isochroman-piperidine] system significantly enhances σ1 receptor affinity and selectivity over the σ2 receptor.[1][2] For instance, 1'-benzyl-3,4-dihydrospiro[[1]benzopyran-1,4'-piperidine]-3-carbonitrile (5) exhibits a Ki value of 1.54 nM for the σ1 receptor and a high selectivity ratio (σ1/σ2 = 1030).[1][2]

  • Spacer Length: The length of a spacer between the core and a substituent can impact potency. For example, a spirobenzopyran nitrile with a methylene spacer at position 3 is 10-fold less potent than its direct counterpart.[1][2]

  • Isochroman vs. Isobenzofuran: While both spiro[[1]benzopyran-1,4'-piperidines] and spiro[[1]benzofuran-1,4'-piperidines] show affinity for sigma receptors, the spiro[isochroman-piperidine] (benzopyran) scaffold often provides a better platform for achieving high σ1 affinity and selectivity.[4]

Table 1: Comparative Affinity of Spiro[isochroman-piperidine] Analogs for Sigma Receptors

Compoundσ1 Ki (nM)[1][2]σ2 Ki (nM)[1][2]σ1/σ2 Selectivity[1][2]
5 BenzylHCN1.5415901030
13 BenzylHCH₂CN15.61860119
Analog A HHH>10,000>10,000-
Analog B BenzylHH24.5134054.7

Note: Data extracted from Wünsch et al., J. Med. Chem. 2002, 45 (22), 4923-4930.

Opioid Receptor Modulation: Avenues for Pain Management

The spiro-piperidine scaffold is also a key component in the design of ligands for opioid receptors, which are central to pain modulation. While the SAR for the spiro[isochroman-piperidine] core at opioid receptors is less extensively documented than for sigma receptors, related spirocyclic structures provide valuable insights.

Key SAR Insights:

  • N-Substituent on Piperidine: Similar to sigma receptor ligands, the substituent on the piperidine nitrogen plays a crucial role. N-substituted analogs based on a spiropiperidine core have shown high binding affinity to the nociceptin (NOP) receptor, a member of the opioid receptor family.[5][6]

  • Aromatic Substituents: Modifications to the aromatic portion of the molecule can significantly impact affinity and selectivity for different opioid receptor subtypes (μ, δ, κ).[7][8]

  • Chirality: The stereochemistry at the spiro center and other chiral centers can dramatically affect binding affinity and functional activity at opioid receptors.

Table 2: Opioid Receptor Affinity of Representative Spiro-piperidine Analogs

CompoundReceptor TargetKi (nM)Reference
Nociceptin Analog 1 NOPHigh Affinity[5][6]
Piperidine Analog 23 μ-opioid0.0034[7]
Piperidine Analog 23 κ-opioid7.9[7]
Piperidine Analog 23 δ-opioid41.67[7]

Note: This table includes data from related piperidine and spiropiperidine scaffolds to illustrate general SAR principles.

Inhibition of Histamine Release: Anti-inflammatory Potential

Early studies on spiro[isochroman-piperidine] analogs revealed their ability to inhibit compound 48/80-induced histamine release from mast cells, suggesting potential anti-inflammatory and anti-allergic applications.[9][10][11]

Key SAR Insights:

  • Spiro-junction: The point of fusion between the isochroman and piperidine rings (e.g., spiro[isochroman-3,4'-piperidines] vs. spiro[isochroman-4,4'-piperidines]) influences the inhibitory activity.[9]

  • N-Alkyl Substituent: The nature of the alkyl group on the piperidine nitrogen is a key factor in determining the potency of histamine release inhibition.[9]

Table 3: Inhibition of Histamine Release by Spiro[isochroman-piperidine] Analogs

Compound TypeN-Alkyl Group (R¹)Inhibition of Histamine ReleaseReference
1'-Alkylspiro[isochroman-3,4-piperidines]VariousActive[9]
1'-Alkylspiro[isochroman-4,4'-piperidines]VariousActive[9]

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, this section details the methodologies for the synthesis of a key spiro[isochroman-piperidine] analog and the biological assays used to evaluate their activity.

Synthesis of 1'-Benzyl-3,4-dihydrospiro[[1]benzopyran-1,4'-piperidine]-3-carbonitrile (5)

The synthesis of this potent σ1 receptor ligand involves a multi-step process, with a key step being the introduction of the carbonitrile group.[1][2]

Experimental Workflow:

Synthesis_Workflow start Starting Materials: 2-Bromobenzyl bromide and 1-Benzyl-4-piperidone step1 Formation of the Spiro[isochroman-piperidine] core start->step1 step2 Introduction of a hydroxyl group at position 3 step1->step2 step3 Conversion to a cyclic methyl acetal step2->step3 step4 Cyanation with trimethylsilyl cyanide step3->step4 product Final Product: 1'-Benzyl-3,4-dihydrospiro [[2]benzopyran-1,4'-piperidine] -3-carbonitrile (5) step4->product

Caption: Synthetic workflow for a key spiro[isochroman-piperidine] analog.

Step-by-Step Methodology:

  • Formation of the Spiro[isochroman-piperidine] core: The synthesis typically begins with the reaction of a suitable phenylethanol derivative with 1-benzyl-4-piperidone under acidic conditions to form the spirocyclic ether.

  • Introduction of a hydroxyl group at position 3: This can be achieved through various oxidation methods.

  • Conversion to a cyclic methyl acetal: The hydroxyl group is converted to a methyl acetal, which serves as a precursor for the cyanation step.[1][2]

  • Cyanation: The key step involves the reaction of the cyclic methyl acetal with trimethylsilyl cyanide to yield the desired nitrile.[1][2]

For detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature cited.[1][2]

Sigma Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for σ1 and σ2 receptors.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare receptor source (e.g., guinea pig brain homogenates) incubation Incubate receptor with radioligand (e.g., ³H-pentazocine for σ₁) and varying concentrations of test compound prep->incubation separation Separate bound and free radioligand (e.g., rapid filtration) incubation->separation quantification Quantify bound radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Calculate Ki values using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a sigma receptor binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenates of guinea pig brains or membranes from cell lines expressing the target receptor are prepared.

  • Incubation: The receptor preparation is incubated with a constant concentration of a suitable radioligand (e.g., -pentazocine for σ1 receptors) and a range of concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined from competition curves and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Opioid Receptor Functional Assay (e.g., [³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of compounds at G-protein coupled opioid receptors by quantifying agonist-stimulated binding of [³⁵S]GTPγS.

Experimental Workflow:

Functional_Assay_Workflow prep Prepare cell membranes expressing the opioid receptor of interest incubation Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound prep->incubation separation Separate bound and free [³⁵S]GTPγS (rapid filtration) incubation->separation quantification Quantify bound radioactivity (liquid scintillation counting) separation->quantification analysis Determine EC50 and Emax values quantification->analysis

Caption: Workflow for an opioid receptor functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the desired opioid receptor subtype (μ, δ, or κ) are prepared.

  • Incubation: The membranes are incubated in the presence of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [³⁵S]GTPγS.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Histamine Release Inhibition Assay

This assay evaluates the ability of spiro[isochroman-piperidine] analogs to inhibit the release of histamine from mast cells.

Step-by-Step Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

  • Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of the test compounds.

  • Histamine Release Induction: Histamine release is induced by adding compound 48/80.

  • Quantification of Histamine: The amount of histamine released into the supernatant is measured, often using a fluorometric method.

  • Data Analysis: The percentage of inhibition of histamine release is calculated for each concentration of the test compound to determine its IC50 value.[9][12]

Conclusion and Future Directions

The spiro[isochroman-piperidine] scaffold represents a versatile platform for the development of potent and selective ligands for various biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity.

  • For sigma receptors , the presence of an N-benzyl group and a 3-cyano substituent on the isochroman ring are key for high σ1 affinity and selectivity.

  • For opioid receptors , the N-substituent on the piperidine ring is critical for affinity, with further exploration needed to fully delineate the SAR for different opioid receptor subtypes.

  • The inhibition of histamine release is also highly dependent on the substitution pattern, particularly on the piperidine nitrogen.

Future research in this area should focus on expanding the SAR for less-explored targets, such as specific opioid receptor subtypes, and on conducting in-depth mechanistic studies to understand the molecular basis of the observed activities. The development of more efficient and stereoselective synthetic routes will also be crucial for accessing a wider range of analogs for biological evaluation. Ultimately, a deeper understanding of the SAR of spiro[isochroman-piperidine] analogs will pave the way for the discovery of novel and improved therapeutic agents.

References

  • Wünsch, B., et al. (2002). Novel σ Receptor Ligands. Part 2. SAR of Spiro[[1]benzopyran-1,4'-piperidines] and Spiro[[1]benzofuran-1,4'-piperidines] with Carbon Substituents in Position 3. Journal of Medicinal Chemistry, 45(22), 4923-4930. [Link]

  • Wünsch, B., et al. (2002). Novel Sigma Receptor Ligands. Part 2. SAR of spiro[[1]benzopyran-1,4'-piperidines] and spiro[[1]benzofuran-1,4'-piperidines] With Carbon Substituents in Position 3. Journal of Medicinal Chemistry, 45(22), 4923-4930. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

  • Wünsch, B., et al. (2020). Synthesis and σ receptor affinity of spiro[[1]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 11(12), 1461-1470. [Link]

  • Prather, P. L., et al. (2013). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.9. [Link]

  • Wünsch, B., et al. (2021). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Molecules, 26(16), 4945. [Link]

  • Glaudin, A. (2021). Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. University of North Carolina at Chapel Hill. [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. [Link]

  • Burford, N. T., et al. (2013). The delta opioid receptor tool box. Current Pharmaceuticals, 19(15), 2013-2028. [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [Link]

  • Traynor, J., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. [Link]

  • Glaudin, A. (2021). DETERMINING STRUCTURE-ACTIVITY RELATIONSHIPS THROUGH SYNTHESIS AND ASSESSMENT OF KAPPA OPIOID RECEPTOR ANALOGS FOR THE DEVELOPME. University of North Carolina at Chapel Hill. [Link]

  • Giardina, G. A. M., et al. (1995). Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Journal of Medicinal Chemistry, 38(22), 4478-4492. [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-6. [Link]

  • Damiescu, R., et al. (2024). Identification of Cytisine Derivatives as Agonists of the Human Delta Opioid Receptor by Supercomputer-Based Virtual Drug Screening and Transcriptomics. ACS Chemical Biology. [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. [Link]

  • Tarselli, M. A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3186. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Cannaert, A., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 177, 113910. [Link]

  • Lindsley, C. W., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 58(15), 6033-6045. [Link]

  • IBL International. (n.d.). Histamine-Release. IBL International. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Spiro[isochroman-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the spiro[isochroman-piperidine] scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. As Senior Application Scientists, our goal is to provide a comprehensive analysis of the efficacy of these compounds, bridging the critical gap between laboratory findings and preclinical outcomes. This guide offers an in-depth comparison of the in vitro and in vivo performance of spiro[isochroman-piperidine] and its close structural analogs, the spiro[chromane-piperidine] derivatives, with a focus on their activity as histone deacetylase (HDAC) inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent view of the structure-activity relationships that govern their therapeutic potential.

The Rationale: From Benchtop to Preclinical Models

The journey of a drug candidate from initial synthesis to a potential therapeutic is fraught with challenges, a primary one being the translation of in vitro potency to in vivo efficacy. A compound that exhibits nanomolar efficacy in a cell-free enzymatic assay may fail to show any significant tumor regression in an animal model. This guide will dissect the multifaceted factors influencing this transition for spiro[isochroman-piperidine] compounds, including their mechanism of action, cellular effects, and pharmacokinetic profiles.

Mechanism of Action: Targeting Histone Deacetylases

A significant body of research has identified spiro[isochroman-piperidine] and its analogs as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes. Inhibition of HDACs restores histone acetylation, reactivates the expression of these silenced genes, and consequently induces cell cycle arrest, apoptosis, and the suppression of tumor growth.

Caption: Mechanism of action of spiro[isochroman-piperidine] compounds as HDAC inhibitors.

In Vitro Efficacy: A Quantitative Look at Cellular Impact

The initial assessment of a compound's potential is invariably performed in vitro. A battery of assays is employed to determine its direct effect on cancer cells. Here, we present a comparative analysis of representative spiro[chromane-piperidin]-4-one derivatives, highlighting the structure-activity relationships that govern their cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Spiro[chroman-piperidin]-4-one Derivatives [1]

Compound IDR GroupLinkerMCF-7 IC50 (µM)A2780 IC50 (µM)HT-29 IC50 (µM)
15 3,4,5-trimethoxyphenylCarbonyl18.77 - 47.0518.77 - 47.0518.77 - 47.05
16 4-chlorophenylSulfonyl0.31 - 5.620.31 - 5.620.31 - 5.62

Data from Abdelazeem, A. H., et al. (2018).[1]

The data clearly indicates that modifications to the periphery of the spiro[chromane-piperidine] core can dramatically influence cytotoxic activity. The presence of a sulfonyl linker and a 4-chlorophenyl substituent in compound 16 leads to a significant increase in potency across all three cancer cell lines when compared to the trimethoxyphenyl-substituted compound 15 with a carbonyl linker.[1]

Key In Vitro Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step protocols for the essential in vitro assays.

This colorimetric assay is a cornerstone for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the spiro[isochroman-piperidine] compounds and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treat cells with the test compounds for the desired time period.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

From In Vitro Promise to In Vivo Reality: The Crucial Link

While potent in vitro activity is a prerequisite, it does not guarantee in vivo success. The journey of a compound from administration to its target site in a living organism is complex. Pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—play a pivotal role in determining whether a therapeutically relevant concentration of the drug can be achieved and maintained at the tumor site.

Studies on spiro[chromane-2,4'-piperidine] derivatives have demonstrated a clear correlation between improved pharmacokinetic profiles and enhanced in vivo antitumor activity.[2] Specifically, compounds with lower clearance rates, increased half-lives, and higher area under the curve (AUC) values after oral and intravenous administration have shown superior performance in HCT-116 xenograft models.[2]

Table 2: In Vitro vs. In Vivo Efficacy of a Spiro[benzofuran-2,4'-piperidine] Derivative (Compound 30d)

AssayResult
In Vitro HDAC Inhibition (IC50) Potent (sub-micromolar)
In Vitro Antiproliferative Activity Active against various tumor cell lines
In Vivo Oral Bioavailability Good
In Vivo Antitumor Activity (HCT-116 Xenograft) Significant tumor growth inhibition

Data from Varasi, M., et al. (2011).

This highlights the critical importance of optimizing not only the pharmacodynamic properties (target engagement) but also the pharmacokinetic properties of spiro[isochroman-piperidine] compounds to achieve robust in vivo efficacy.

Key In Vivo Experimental Protocol

The human tumor xenograft model is a widely accepted standard for evaluating the in vivo anticancer efficacy of drug candidates.

  • Principle: Human colorectal carcinoma cells (HCT-116) are implanted subcutaneously into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.

  • Protocol:

    • Subcutaneously inject 5 x 10⁶ HCT-116 cells in a suitable medium (e.g., Matrigel) into the flank of athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the spiro[isochroman-piperidine] compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

    • Measure tumor volume and body weight two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: Workflow for an in vivo HCT-116 xenograft study.

Conclusion: A Path Forward for Spiro[isochroman-piperidine] Compounds

The spiro[isochroman-piperidine] scaffold and its analogs represent a promising class of compounds, particularly as HDAC inhibitors for cancer therapy. This guide has underscored the critical interplay between in vitro potency and in vivo efficacy. While potent cellular activity is a necessary starting point, the ultimate success of these compounds hinges on favorable pharmacokinetic properties that ensure adequate drug exposure at the tumor site. The provided experimental protocols serve as a validated framework for the comprehensive evaluation of novel spiro[isochroman-piperidine] derivatives. Future research should continue to focus on optimizing the structure-activity and structure-property relationships to identify candidates with both potent anticancer activity and a drug-like profile conducive to successful clinical translation.

References

  • Messerer, C., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-21. [Link]

  • Thaler, F., et al. (2011). Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. Journal of Medicinal Chemistry, 54(8), 3051-64. [Link]

  • Varasi, M., et al. (2011). Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors. AIR Unimi. [Link]

  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-7. [Link]

  • Abdelazeem, A. H., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 063-072. [Link]

  • Thaler, F., et al. (2012). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]

  • A. H. Abdelazeem, et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • MDPI (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • MDPI (2023). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. MDPI. [Link]

  • MDPI (2023). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. MDPI. [Link]

  • PubMed (2022). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Spiroisochromans for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The spiroisochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in the field of drug discovery. Its inherent three-dimensionality and rigid conformational structure provide an exceptional framework for the design of novel therapeutic agents with enhanced target specificity and improved pharmacokinetic profiles. This guide offers a comparative analysis of the principal synthetic strategies for accessing this valuable molecular architecture, providing researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate route for their specific applications. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical comparison of their respective strengths and limitations.

Intramolecular Oxa-Michael Addition: A Convergent and Diastereoselective Approach

One of the most reliable and convergent methods for constructing the spiroisochroman core is through an intramolecular oxa-Michael addition. This strategy typically involves the synthesis of a phenolic precursor bearing a tethered α,β-unsaturated carbonyl moiety. Upon activation with a suitable base or acid, the phenolic oxygen undergoes a conjugate addition to the Michael acceptor, forging the crucial C-O bond and closing the isochroman ring in a spirocyclic fashion.

Mechanistic Rationale

The diastereoselectivity of this reaction is often dictated by the stereochemistry of the starting material and the reaction conditions. The transition state of the cyclization is influenced by steric and electronic factors, allowing for a degree of control over the relative configuration of the newly formed stereocenters. The choice of base or acid catalyst can play a critical role in both the reaction rate and the observed diastereoselectivity by influencing the conformation of the acyclic precursor and the transition state geometry.

Diagram 1: General Mechanism of Intramolecular Oxa-Michael Addition for Spiroisochroman Synthesis

G cluster_0 Acyclic Precursor cluster_1 Cyclization cluster_2 Product A Phenolic Precursor with Michael Acceptor B Base or Acid Catalyst A->B Activation C Enolate/Activated Michael Acceptor B->C D Intramolecular Oxa-Michael Addition (Transition State) C->D 5-exo-trig or 6-exo-trig E Cyclized Intermediate D->E F Spiroisochroman E->F Protonation/Workup

Caption: Intramolecular oxa-Michael addition pathway.

Representative Experimental Protocol: Diastereoselective Synthesis of a Spiro[benzofuran-2,3'-pyrrolidine] Derivative (Adapted from a similar transformation)

This protocol illustrates the general principles of a tandem Claisen rearrangement/intramolecular oxa-Michael addition to access a spirocyclic system.[1][2]

  • Claisen Rearrangement: A solution of the starting O-allyl phenol derivative (1.0 mmol) in toluene (10 mL) is heated at 140 °C in a sealed tube for 12 hours. The reaction is monitored by TLC for the disappearance of the starting material.

  • Solvent Removal: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Intramolecular Oxa-Michael Addition: The crude rearranged intermediate is dissolved in anhydrous CH2Cl2 (10 mL). 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol) is added, and the reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is quenched with saturated aqueous NH4Cl solution and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiroisochroman derivative.

Domino Reactions: Efficiency and Complexity in a Single Pot

Domino, or cascade, reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like spiroisochromans from simple starting materials in a single operation. These sequences often involve a series of bond-forming events that proceed under the same reaction conditions, obviating the need for isolation and purification of intermediates.

Mechanistic Insights

A common domino strategy for spiroisochroman synthesis involves a sequence such as a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization. The initial condensation generates a reactive intermediate that is poised to undergo subsequent transformations. The stereochemical outcome of the final product is often controlled by the catalyst and the inherent diastereoselectivity of the cyclization step.

Diagram 2: A Representative Domino Reaction for Spirocycle Synthesis

G cluster_0 Starting Materials cluster_1 Domino Sequence cluster_2 Product A Aldehyde/Ketone D Knoevenagel Condensation A->D B Active Methylene Compound B->D C Michael Acceptor E Michael Addition C->E D->E F Intramolecular Cyclization E->F G Spirocyclic Compound F->G

Caption: A generalized domino reaction sequence.

Representative Experimental Protocol: Phosphine-Catalyzed Domino Reaction for Spirocyclohexane Indolines (Principle applicable to Spiroisochromans)

This protocol demonstrates a phosphine-catalyzed domino reaction to construct a spirocyclic system.[3]

  • Reaction Setup: To a solution of isatylidene malononitrile (0.5 mmol) and bis-chalcone (0.5 mmol) in chloroform (5 mL) in a Schlenk flask is added tri(n-butyl)phosphine (0.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 65 °C for 12 hours.

  • Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spiro[cyclohexane-1,3'-indoline] product.

Transition-Metal Catalyzed Annulations: Harnessing the Power of C-H Activation

Transition-metal catalysis has emerged as a powerful tool for the construction of spirocyclic frameworks, including spiroisochromans. These methods often rely on the activation of otherwise inert C-H bonds, followed by annulation with a suitable coupling partner.

Mechanistic Considerations

A prominent strategy involves the directed C-H activation of a suitable aromatic precursor, followed by insertion of an alkyne or alkene and subsequent intramolecular cyclization. The choice of the transition metal catalyst (e.g., palladium, rhodium, iridium) and the directing group are crucial for achieving high efficiency and regioselectivity. The stereochemistry of the final product can sometimes be controlled by the use of chiral ligands.

Diagram 3: Transition-Metal Catalyzed C-H Activation/Annulation

G cluster_0 Reactants & Catalyst cluster_1 Catalytic Cycle cluster_2 Product A Aromatic Precursor with Directing Group D C-H Activation A->D B Alkyne/Alkene E Coordinative Insertion B->E C [M]-Catalyst C->D D->E F Reductive Elimination/ Intramolecular Cyclization E->F F->C Catalyst Regeneration G Spiroisochroman F->G

Caption: A simplified catalytic cycle for spiroisochroman synthesis.

Representative Experimental Protocol: Rh(III)-Catalyzed Spiroannulation (Conceptual)

While a specific protocol for spiroisochroman is not detailed in the provided results, a general procedure for a related Rh(III)-catalyzed C-H activation/annulation is as follows:

  • Reaction Setup: A mixture of the aromatic substrate (0.2 mmol), the coupling partner (e.g., alkyne, 0.4 mmol), [Cp*RhCl2]2 (5 mol%), and AgSbF6 (20 mol%) in 1,2-dichloroethane (1.0 mL) is placed in a sealed tube.

  • Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by preparative thin-layer chromatography to afford the desired spirocyclic product.

Organocatalytic Enantioselective Routes: Accessing Chiral Spiroisochromans

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methodologies. Organocatalysis has proven to be a particularly effective strategy for the enantioselective synthesis of spiroisochromans, offering a metal-free and often milder alternative to traditional methods.

Mechanistic Principles

These reactions typically employ a chiral organic molecule, such as a primary or secondary amine, a thiourea, or a phosphoric acid, to catalyze the key bond-forming step. The catalyst activates the substrates through the formation of transient, chiral intermediates (e.g., enamines, iminium ions) or through hydrogen bonding interactions, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Diagram 4: Organocatalytic Enantioselective Michael Addition

G cluster_0 Substrates & Catalyst cluster_1 Catalytic Cycle cluster_2 Product A Nucleophile D Formation of Chiral Enamine/Iminium Ion A->D B Michael Acceptor E Stereoselective Michael Addition B->E C Chiral Organocatalyst C->D D->E F Hydrolysis E->F F->C Catalyst Regeneration G Enantioenriched Adduct F->G

Caption: General principle of organocatalytic Michael addition.

Representative Experimental Protocol: Enantioselective Intramolecular Friedel-Crafts-Type 1,4-Addition

This protocol describes the synthesis of spiroindanes, and the principles can be extended to spiroisochroman synthesis.[4]

  • Reaction Setup: To a solution of the enone precursor (0.1 mmol) in a mixture of CH2Cl2 (0.5 mL) and H2O (5 µL) are added a cinchonidine-based primary amine catalyst (10 mol%) and p-bromophenol (20 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH4Cl solution and extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by column chromatography on silica gel to give the enantioenriched spiroindane product.

Comparative Analysis

Synthetic RouteKey AdvantagesKey LimitationsTypical YieldsStereocontrol
Intramolecular Oxa-Michael Addition Convergent, often high diastereoselectivity, readily available starting materials.Requires synthesis of a functionalized precursor, may have limited scope.Good to ExcellentDiastereoselective (substrate-controlled).
Domino Reactions High atom and step economy, rapid construction of complexity.Can be challenging to optimize, may produce complex product mixtures.Moderate to GoodOften diastereoselective.
Transition-Metal Catalyzed Annulations High efficiency, excellent atom-economy, utilization of C-H bonds.Requires specific directing groups, catalyst cost and toxicity can be a concern.Moderate to ExcellentCan be enantioselective with chiral ligands.
Organocatalytic Enantioselective Routes Metal-free, mild reaction conditions, high enantioselectivity.Catalyst loading can be high, substrate scope may be limited.Good to ExcellentHigh enantioselectivity (catalyst-controlled).

Conclusion

The synthesis of spiroisochromans can be achieved through a variety of elegant and efficient synthetic strategies. The choice of a particular route will depend on the specific target molecule, the desired stereochemistry, and the available resources. Intramolecular oxa-Michael additions offer a reliable and often diastereoselective approach. Domino reactions provide a powerful means to rapidly build molecular complexity. Transition-metal catalyzed annulations leverage the power of C-H activation for efficient bond formation. Finally, organocatalytic methods provide access to highly enantioenriched spiroisochromans under mild and environmentally benign conditions. By understanding the nuances of each of these approaches, medicinal chemists can strategically design and execute the synthesis of novel spiroisochroman-containing molecules to accelerate the drug discovery process.

References

  • Yu, J. et al. Diastereoselective Synthesis of CF3-Substituted Spiroisochromans by[5][6]-Hydride Shift/Cyclization/Intramolecular Friedel–Crafts Reaction Sequence. Org. Lett.2021 , 23 (1), 135-140. [Link]

  • Lytvyn, R. et al. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Pharmaceuticals2022 , 15 (7), 868. [Link]

  • Yan, C. et al. Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3′-indolines] and spiro[indoline-3,2′-furan-3′,3′′-indolines]. Beilstein J. Org. Chem.2014 , 10, 2456-2465. [Link]

  • Reddy, C. R. et al. Reaction design for spirocyclization through domino reactions. ResearchGate2017 . [Link]

  • Bull, J. A. et al. Total syntheses of natural products containing spirocarbocycles. Org. Biomol. Chem.2012 , 10, 3825-3849. [Link]

  • Li, B. et al. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Org. Biomol. Chem.2019 , 17, 7149-7162. [Link]

  • Krasavin, M. et al. A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein J. Org. Chem.2017 , 13, 1048-1054. [Link]

  • Krasavin, M. et al. A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. PMC2017 . [Link]

  • Chupakhin, E. et al. Spirocyclic Motifs in Natural Products. Molecules2019 , 24 (23), 4428. [Link]

  • Yoshida, K. et al. Enantioselective Organocatalytic Construction of Spiroindane Derivatives by Intramolecular Friedel-Crafts-Type 1,4-Addition. Angew. Chem. Int. Ed.2016 , 55 (23), 6734-6738. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of Spiro[isochroman-piperidine] Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel spiro[isochroman-piperidine] based drugs. We will focus on compounds targeting the Sigma-1 receptor (σ1R), a key area of interest for this chemical scaffold, and compare their validation workflow against established σ1R antagonists.[1][2][3]

The spiro[isochroman-piperidine] scaffold is a privileged structure in medicinal chemistry, known for its inherent three-dimensionality which allows for extensive interaction with protein targets, potentially leading to more potent and selective drugs.[4] Our focus will be on σ1R antagonism, a mechanism implicated in neuropathic pain, psychiatric disorders, and neurodegenerative diseases.[1][5][6]

This guide is designed to be a practical resource, moving beyond mere protocol listings to explain the scientific rationale behind each experimental step, ensuring a self-validating and robust MoA confirmation process.

Understanding the Target: The Sigma-1 Receptor (σ1R)

The σ1R is a unique ligand-regulated molecular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface.[6][7] It does not fit into classical receptor families like GPCRs and its signaling mechanisms are complex, involving interactions with a variety of other proteins, including ion channels and other receptors.[7][8][9] Validating antagonists for this target requires a multi-faceted approach to confirm direct binding and functional modulation.

A typical workflow for validating the MoA of a novel spiro[isochroman-piperidine] based σ1R antagonist involves a tiered approach, from initial binding confirmation to cellular and functional assays.

cluster_0 MoA Validation Workflow A Step 1: Target Engagement (Binding Affinity & Selectivity) B Step 2: Functional Characterization (Cellular Assays) A->B Confirm Direct Binding C Step 3: Phenotypic Confirmation (In vivo Models) B->C Establish Functional Effect

Caption: High-level workflow for MoA validation.

Part 1: Target Engagement - Is Your Compound Binding to the Right Target?

The foundational step is to unequivocally demonstrate that your spiro[isochroman-piperidine] compound directly binds to the σ1R with high affinity and selectivity. The gold-standard method for this is the radioligand binding assay.

Key Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the σ1R and its selectivity against the σ2R and other relevant off-targets.

Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. By performing this assay with membranes from cells expressing σ1R, we can quantify the compound's affinity. Running similar assays for σ2R and a panel of other receptors (e.g., opioid, NMDA) is crucial for establishing selectivity, a key attribute for a successful drug candidate.[1][10]

Detailed Protocol: σ1R Competitive Binding Assay

  • Preparation of Membranes:

    • Homogenize tissue or cells known to express σ1R (e.g., guinea pig liver, HEK293 cells overexpressing σ1R) in an ice-cold lysis buffer.[11]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a σ1R-selective radioligand (e.g., -pentazocine).[10][11][13]

    • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, structurally distinct σ1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[8][11]

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of your spiro[isochroman-piperidine] compound.

  • Incubation:

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 90-120 minutes at 37°C).[8][11] The exact time should be optimized for the specific radioligand and receptor source.[11]

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.[12]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Comparative Data:

Compoundσ1R Ki (nM)σ2R Ki (nM)σ1R/σ2R Selectivity
Spiro-Compound X (Test) 1.5>1000>667
Haloperidol (Comparator) 3.24514
S1RA (E-52862) (Comparator) 4.217141

Data is illustrative. S1RA is a known selective σ1R antagonist.[1]

Part 2: Functional Characterization - Does Binding Translate to a Cellular Effect?

Once target engagement is confirmed, the next crucial step is to demonstrate that this binding event leads to a functional consequence consistent with antagonism. Since σ1R is a chaperone protein that modulates the activity of other proteins, functional assays often measure downstream effects of these interactions.[14] A common pathway modulated by σ1R is intracellular calcium signaling.[7][15]

Key Experiment: Calcium Mobilization Assay

Objective: To assess the ability of the spiro[isochroman-piperidine] compound to antagonize σ1R agonist-induced calcium release.

Rationale: σ1R agonists can potentiate calcium release from the endoplasmic reticulum in response to certain stimuli. An antagonist will block this potentiation. This assay provides a functional readout of the compound's activity in a cellular context.

Detailed Protocol: Fluo-4 Based Calcium Mobilization Assay

  • Cell Preparation:

    • Plate cells expressing σ1R (e.g., neuroblastoma cell lines like SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of your spiro[isochroman-piperidine] compound (the antagonist) or a vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or similar).

    • Measure the baseline fluorescence.

    • Inject a known σ1R agonist (e.g., (+)-pentazocine or PRE-084) and simultaneously monitor the change in fluorescence intensity over time. The agonist concentration should be one that elicits a submaximal response (EC80) to allow for clear observation of antagonism.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) represents the intracellular calcium response.

    • Plot the percentage of the agonist-induced response against the log concentration of your antagonist compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 for the functional antagonism.

Illustrative Functional Data:

CompoundFunctional Antagonism IC50 (nM)
Spiro-Compound X (Test) 12.5
Haloperidol (Comparator) 25.1
S1RA (E-52862) (Comparator) 33.8

Data is illustrative.

cluster_1 Calcium Mobilization Assay Logic Agonist σ1R Agonist ((+)-Pentazocine) Receptor Sigma-1 Receptor (σ1R) Agonist->Receptor Activates Antagonist Spiro-Compound X (Antagonist) Antagonist->Receptor Blocks Ca_Release Ca2+ Release from ER Receptor->Ca_Release Potentiates Fluorescence Increased Fluorescence (Fluo-4) Ca_Release->Fluorescence

Caption: Logic of the functional calcium assay.

Part 3: Comparison with Alternatives and Off-Target Effects

A critical component of MoA validation is comparing the novel compound's profile with established drugs and ruling out alternative mechanisms.

Comparative Analysis

The spiro[isochroman-piperidine] compound should be benchmarked against at least two types of comparators:

  • A Standard Selective Antagonist (e.g., S1RA): This helps to validate that the observed effects are consistent with known σ1R antagonism.

  • A "Dirty" Antagonist (e.g., Haloperidol): Haloperidol binds to multiple receptors, including dopamine D2 and σ1R. Comparing your compound's selectivity profile highlights its potential for reduced side effects.[7]

Ruling out Off-Target Mechanisms

Given the complexity of σ1R function, it's essential to consider and experimentally exclude other potential MoAs. For instance, some spiro-piperidine structures have been associated with MCH-1R antagonism or effects on histamine release.[16][17][18] Therefore, a comprehensive validation plan should include:

  • Broad Receptor Screening Panel: Test the compound against a commercial panel of common CNS targets (e.g., dopaminergic, serotonergic, adrenergic, histaminergic receptors) to confirm selectivity.

  • Ion Channel Assays: Since σ1R modulates ion channels, direct effects on key channels (e.g., hERG, voltage-gated sodium and calcium channels) should be assessed to rule out primary channel-blocking activity.

Conclusion

Validating the mechanism of action for a novel spiro[isochroman-piperidine] based drug requires a systematic and evidence-based approach. By progressing from direct target engagement assays to functional cellular characterization and rigorous comparative analysis, researchers can build a robust data package. This not only confirms the intended MoA but also provides critical insights into the compound's selectivity and potential therapeutic advantages over existing alternatives. This structured, self-validating workflow is indispensable for advancing promising new chemical entities in the drug development pipeline.

References

  • Agilent. (n.d.). GPCR Signaling Assays. Agilent. Retrieved from [Link]

  • Costanzo, G., Cosentino, G., Grasso, M., Patamia, V., Zuccalà, S., Coco, A., ... & Parenti, C. (2022). Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. RSC Medicinal Chemistry, 13(9), 1133-1144. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lever, J. R., Gustafson, J. L., & Lever, S. Z. (2012). Characterization of pulmonary sigma receptors by radioligand binding. Journal of pharmacological and toxicological methods, 66(3), 253–261. Retrieved from [Link]

  • MDPI. (2023). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules, 28(1), 389. Retrieved from [Link]

  • Moriguchi, S., Shinoda, Y., & Fukunaga, K. (2019). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of medicinal chemistry, 62(17), 8039–8054. Retrieved from [Link]

  • Oxford Academic. (2017). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 20(10), 824–834. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pharmacology of Sigma-1 Receptors. Retrieved from [Link]

  • Su, T. P., & Hayashi, T. (2015). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in neuroscience, 71, 1-21. Retrieved from [Link]

  • Vela, J. M., Zamanillo, D., & Buschmann, H. (2015). Investigational sigma-1 receptor antagonists for the treatment of pain. Expert opinion on investigational drugs, 24(7), 883–896. Retrieved from [Link]

  • Wünsch, B., & Grün, S. (2008). Thiophene Bioisosteres of Spirocyclic Sigma Receptor Ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of medicinal chemistry, 51(20), 6531–6537. Retrieved from [Link]

  • Yamato, M., Hashigaki, K., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of medicinal chemistry, 24(2), 194–198. Retrieved from [Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & pharmaceutical bulletin, 31(2), 521–526. Retrieved from [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(11), 3072–3077. Retrieved from [Link]

Sources

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity Profile of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a promising molecule from discovery to clinic is paved with rigorous evaluation. Among the most critical hurdles is understanding a compound's selectivity—its ability to interact with the intended target while avoiding unintended off-target interactions that can lead to adverse effects or diminished efficacy. This guide provides an in-depth analysis of the cross-reactivity profile of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a versatile scaffold increasingly utilized in medicinal chemistry. We will explore the structural rationale for its potential off-target interactions, present a framework for its comprehensive cross-reactivity assessment, and compare its profile with alternative chemical moieties.

The spirocyclic nature of this compound, where the isochroman and piperidine rings share a single carbon atom, imparts significant conformational rigidity.[1][2] This three-dimensional complexity is often sought after in drug design to enhance binding affinity and selectivity for the intended biological target.[3][4][5] However, the embedded piperidine ring is a well-known pharmacophore that can interact with a variety of receptors and enzymes, necessitating a thorough investigation of its cross-reactivity.

The Structural Basis for Potential Cross-Reactivity

This compound and its derivatives are frequently employed as key intermediates in the synthesis of agents targeting the central nervous system (CNS).[6][7] The core spiro[isochroman-piperidine] scaffold has been investigated for a range of biological activities, including the inhibition of histamine release and potential anticancer properties.[8][9][10] The piperidine moiety, in particular, is a common feature in ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters. Therefore, a primary concern for cross-reactivity lies with these target families.

Derivatives of the closely related 3H-spiro[isobenzofuran-1,4'-piperidine] have been developed as high-affinity ligands for sigma (σ) receptors, highlighting a potential area for off-target screening.[11] Given the structural similarities, it is plausible that this compound derivatives could exhibit affinity for σ1 and σ2 receptors.

A Strategic Approach to Cross-Reactivity Profiling

A systematic evaluation of off-target binding is essential to de-risk the progression of any compound. For a scaffold like this compound, a tiered approach is recommended. This begins with in silico predictions and progresses to broad panel screening and subsequent functional assays for any identified hits.

Caption: A tiered workflow for assessing compound selectivity.

Experimental Protocols

1. Broad Panel Radioligand Binding Assay:

This initial screen provides a wide-angle view of a compound's potential off-target interactions. A commercially available panel, such as the Eurofins SafetyScreen or the DiscoverX BioMAP, can be utilized.

  • Principle: The test compound is incubated at a fixed concentration (typically 1-10 µM) with a panel of membranes or cells expressing a wide range of receptors, ion channels, transporters, and enzymes. The ability of the test compound to displace a specific radioligand from its target is measured.

  • Methodology:

    • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, combine the test compound, the radioligand, and the membrane/cell preparation for each target in the panel.

    • Incubate the plates to allow for binding equilibrium to be reached.

    • Harvest the membranes/cells onto filter plates and wash to remove unbound radioligand.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • Calculate the percentage inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential off-target interaction.

2. Secondary Functional Assays (for confirmed hits):

For any significant hits identified in the binding screen, it is crucial to determine if the binding translates to a functional effect (agonist, antagonist, or inverse agonist). The choice of assay depends on the nature of the off-target.

  • Example: GPCR Functional Assay (Calcium Flux):

    • Principle: Many GPCRs signal through the release of intracellular calcium upon activation. This can be measured using calcium-sensitive fluorescent dyes.

    • Methodology:

      • Plate cells expressing the target GPCR in a multi-well plate.

      • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

      • Add the test compound at a range of concentrations.

      • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

      • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).

      • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

Comparative Analysis with Alternative Scaffolds

The choice of a chemical scaffold has profound implications for a drug candidate's selectivity profile. While the rigidity of the spiro[isochroman-piperidine] core can be advantageous, it is instructive to compare it with other commonly used piperidine-containing scaffolds.

ScaffoldKey Structural FeaturePotential Selectivity AdvantagesPotential Selectivity Liabilities
This compound Spirocyclic, conformationally restrictedReduced flexibility may decrease binding to some off-targets.[1]The embedded piperidine can still interact with various receptors.
N-Boc-4-phenylpiperidine Flexible, non-spirocyclicSimpler synthesis.Higher conformational flexibility may lead to binding at a wider range of off-targets.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate Exocyclic functional groupThe piperidine ring is less sterically encumbered, potentially altering receptor interactions.The primary amine can introduce new off-target interactions.

Conclusion

This compound represents a valuable scaffold in modern drug discovery, offering a rigid three-dimensional structure that can be exploited to achieve high target affinity and selectivity.[12] However, the inherent potential for the piperidine moiety to engage with off-targets necessitates a robust and systematic approach to cross-reactivity profiling. By employing a tiered screening strategy, from broad binding panels to specific functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is paramount for making informed decisions in the optimization of lead compounds and the selection of candidates with the highest probability of success in clinical development. The insights gained from such studies not only de-risk individual projects but also contribute to a broader understanding of structure-selectivity relationships for this important class of molecules.

References

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [Link]

  • MySkinRecipes. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [Link]

  • Kozik, V., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11211. [Link]

  • Kumar, A., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol, 4(1), 2023. [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. [Link]

  • Abdel-rahman, H. M., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(01), 068-076. [Link]

  • Rossi, D., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4945-4966. [Link]

  • MySkinRecipes. (n.d.). Tert-Butyl 3H-Spiro[Isobenzofuran-1,4'-Piperidine]-1'-Carboxylate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Azevedo, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 845-862. [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

Sources

Benchmarking Novel Spiro Compounds Against Established CNS Agents: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel CNS Therapeutics and the Promise of Spirocyclic Scaffolds

The landscape of central nervous system (CNS) drug discovery is one of immense challenges and profound opportunities. While significant strides have been made in treating a range of neurological and psychiatric disorders, the need for more effective and safer therapeutics remains urgent.[1] Many existing CNS agents are hampered by issues such as limited efficacy, undesirable side effects, and the development of tolerance.[2][3] In this context, the exploration of novel chemical scaffolds is paramount. Spiro compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of molecules in medicinal chemistry.[4] Their rigid, complex structures offer the potential for high receptor affinity and selectivity, properties that are highly sought after in the design of next-generation CNS drugs.[5] Recent studies have highlighted the potential of novel spiro derivatives as neuroprotective agents, for instance, by modulating glutamate-induced calcium ion uptake.[6]

This guide provides a comprehensive framework for the preclinical benchmarking of new spiro compounds against well-established CNS agents. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols designed to rigorously assess the potential of these novel molecules. Our focus will be on generating robust, comparative data that can confidently guide further drug development efforts.

I. Strategic Selection of Compounds for Benchmarking

To illustrate a practical benchmarking strategy, this guide will consider two hypothetical novel spiro compounds, designated Spiro-A and Spiro-B , with distinct proposed mechanisms of action. These will be compared against a panel of established CNS agents, each representing a different therapeutic class.

  • Hypothetical New Spiro Compounds:

    • Spiro-A: A putative positive allosteric modulator of the GABA-A receptor, designed to enhance inhibitory neurotransmission with potentially fewer side effects than traditional benzodiazepines.[7][8]

    • Spiro-B: A novel NMDA receptor antagonist with a unique binding site, aiming to provide neuroprotection without the psychotomimetic side effects associated with some existing antagonists.[9][10][11]

  • Known CNS Agents for Comparison:

    • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors.[12][13]

    • Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[14]

    • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[3][15][16]

    • Pramipexole: A dopamine D2/D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome.[17][18][19][20]

II. A Phased Approach to Preclinical Benchmarking: From In Vitro Screening to In Vivo Validation

A robust benchmarking program should follow a logical, stepwise progression, with each phase building upon the data generated in the previous one. This approach ensures that only the most promising candidates advance, saving valuable time and resources.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Ex Vivo Analysis cluster_2 Phase 3: In Vivo Behavioral & Pharmacokinetic Studies Receptor_Binding Receptor Binding Assays Functional_Assays Cell-Based Functional Assays Receptor_Binding->Functional_Assays Confirm target engagement BBB_Permeability In Vitro BBB Permeability Functional_Assays->BBB_Permeability Assess functional activity Synaptosome_Assays Synaptosome Neurotransmitter Uptake/Release BBB_Permeability->Synaptosome_Assays Evaluate CNS penetration potential PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Synaptosome_Assays->PK_PD_Studies Investigate effects on neurotransmitter dynamics Behavioral_Models Rodent Behavioral Models PK_PD_Studies->Behavioral_Models Determine in vivo exposure & target engagement Safety_Pharmacology Safety Pharmacology & Toxicology Behavioral_Models->Safety_Pharmacology Assess therapeutic efficacy

Caption: A phased experimental workflow for benchmarking new CNS drug candidates.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the fundamental properties of the spiro compounds at the molecular and cellular levels.

A. Receptor Binding Assays

  • Objective: To determine the binding affinity and selectivity of Spiro-A and Spiro-B for their intended targets and to assess off-target binding.

  • Methodology:

    • Primary Target Binding: Utilize radioligand binding assays to determine the inhibition constant (Ki) of the spiro compounds for their respective primary targets (GABA-A receptor for Spiro-A, NMDA receptor for Spiro-B).

    • Selectivity Profiling: Screen the compounds against a broad panel of CNS receptors, ion channels, and transporters to identify potential off-target interactions. This is crucial for predicting potential side effects.

B. Cell-Based Functional Assays

  • Objective: To evaluate the functional activity of the spiro compounds at their target receptors.

  • Methodology for Spiro-A (GABA-A Modulator):

    • Electrophysiology: Use patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors to measure the potentiation of GABA-induced chloride currents in the presence of Spiro-A and Diazepam.[21]

    • Fluorescent Ion Flux Assays: Employ high-throughput fluorescent assays to measure changes in intracellular chloride concentration in response to GABA and the test compounds.

  • Methodology for Spiro-B (NMDA Antagonist):

    • Calcium Influx Assays: Use a fluorescent calcium indicator (e.g., Fluo-4) in cultured neurons to measure the inhibition of NMDA-induced calcium influx by Spiro-B and Memantine.[22]

    • Neuroprotection Assay: Assess the ability of Spiro-B to protect cultured neurons from excitotoxicity induced by high concentrations of glutamate or NMDA.[10]

C. In Vitro Blood-Brain Barrier (BBB) Permeability

  • Objective: To predict the ability of the spiro compounds to cross the blood-brain barrier, a critical prerequisite for CNS activity.[23][24]

  • Methodology:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay to assess passive diffusion across an artificial membrane.[25]

    • In Vitro Transwell Assay: Utilize a co-culture model of brain microvascular endothelial cells and astrocytes to create a more physiologically relevant in vitro BBB model.[26][27][28] Measure the apparent permeability coefficient (Papp) for the spiro compounds and benchmarks.

    • Efflux Transporter Substrate Assessment: Use cell lines overexpressing key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) to determine if the spiro compounds are substrates.[29] The MDCK-MDR1 assay is a commonly used in vitro method for this purpose.[29]

Parameter Spiro-A Spiro-B Diazepam Memantine Fluoxetine Pramipexole
Primary Target Ki (nM) 5.2 (GABA-A)12.8 (NMDA)8.5 (GABA-A)25.1 (NMDA)1.1 (SERT)2.3 (D2/D3)
PAMPA Pe (10⁻⁶ cm/s) 8.96.510.25.19.57.8
Papp (in vitro BBB) (10⁻⁶ cm/s) 6.24.17.53.86.95.5
Efflux Ratio (P-gp) 1.21.51.11.32.51.8

Table 1: Example In Vitro Characterization Data

Phase 2: Ex Vivo Analysis

This phase bridges the gap between in vitro and in vivo studies by using isolated tissue preparations.

  • Objective: To examine the effects of the spiro compounds on neurotransmitter dynamics in a more complex biological matrix.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rodent brain tissue.

    • Neurotransmitter Uptake/Release Assays: For Spiro-A, investigate its effect on GABA uptake and release. For Spiro-B, assess its influence on glutamate release. Compare these effects with the benchmark compounds.[6]

Phase 3: In Vivo Behavioral & Pharmacokinetic Studies

This is the most critical phase for evaluating the therapeutic potential and safety of the new spiro compounds. A variety of validated in vivo models are available to support preclinical drug discovery for CNS disorders.[30][31][32]

A. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the spiro compounds and to correlate their concentration in the brain with their pharmacological effects.

  • Methodology:

    • In Vivo PK Studies: Administer the spiro compounds and benchmarks to rodents via relevant routes (e.g., oral, intravenous) and collect plasma and brain tissue samples at various time points.

    • Brain Penetration Assessment: Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to quantify BBB penetration.[29][33]

    • PD Assessment: Correlate the pharmacokinetic data with a relevant biomarker of target engagement (e.g., receptor occupancy studies).

Parameter Spiro-A Spiro-B Diazepam Memantine
Oral Bioavailability (%) 65588575
Brain Kp,uu 1.20.91.50.8
Plasma Half-life (h) 6.88.212.510.1

Table 2: Example In Vivo Pharmacokinetic Data

B. Rodent Behavioral Models

  • Objective: To assess the efficacy of the spiro compounds in animal models that mimic aspects of human CNS disorders.[1]

  • Methodology for Spiro-A (Anxiolytic/Anticonvulsant):

    • Elevated Plus Maze: To assess anxiolytic-like effects.[31]

    • Pentylenetetrazol (PTZ)-induced Seizure Model: To evaluate anticonvulsant activity.

  • Methodology for Spiro-B (Neuroprotective):

    • MPTP-Induced Parkinson's Disease Model: To assess neuroprotective effects against dopaminergic neuron loss.[31]

    • Morris Water Maze: To evaluate cognitive enhancement in models of neurodegeneration.[30][31]

C. Safety Pharmacology & Toxicology

  • Objective: To identify potential adverse effects of the spiro compounds.

  • Methodology:

    • Rotarod Test: To assess motor coordination and potential sedative effects.[31]

    • Actophotometer: To measure changes in locomotor activity.[34]

    • Cardiovascular and Respiratory Monitoring: To evaluate effects on vital functions.

    • Acute and Repeated-Dose Toxicity Studies: To determine the maximum tolerated dose and identify any target organ toxicity.

III. Hypothetical Signaling Pathway for Spiro-A

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA->GABA_A_Receptor Binds Spiro_A Spiro_A Spiro_A->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action for Spiro-A as a positive allosteric modulator of the GABA-A receptor.

Conclusion: A Pathway to De-risking CNS Drug Development

The preclinical benchmarking of novel spiro compounds against established CNS agents is a critical step in the drug discovery pipeline. By employing a systematic, multi-faceted approach that integrates in vitro, ex vivo, and in vivo methodologies, researchers can generate a comprehensive data package that illuminates the therapeutic potential and potential liabilities of new chemical entities. The framework presented in this guide, with its emphasis on scientific rationale and robust experimental design, provides a clear path for de-risking the development of the next generation of CNS therapeutics. The unique structural attributes of spiro compounds hold significant promise, and a rigorous, comparative evaluation is the key to unlocking their full potential for the benefit of patients with CNS disorders.

References

  • Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. [Link]

  • D2 Receptor Partial Agonists: Treatment of CNS Disorders of Dopamine Function. (2008, August 1). [Link]

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed. [Link]

  • CNS Pharmacology Models | Medicilon. [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - MDPI. (2021, August 5). [Link]

  • CNS Disorders Disease Models | Eurofins Advinus. [Link]

  • Serotonin reuptake inhibitor - Wikipedia. [Link]

  • NMDA receptor antagonist - Wikipedia. [Link]

  • Neurotoxicity of NMDA receptor antagonists: an overview - PubMed. [Link]

  • Animal models of CNS disorders - PubMed. (2014, January 1). [Link]

  • Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. [Link]

  • Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]

  • NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies - PubMed Central. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (2022, December 18). [Link]

  • Phenotypic Screening in CNS Drug Discovery - NeuroProof. [Link]

  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. (2011, May 1). [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC. [Link]

  • CNS Disease Models For Preclinical Research Services - Pharmaron. [Link]

  • Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors - PubMed. (2014, April 22). [Link]

  • (PDF) In Vitro Models of CNS Barriers - ResearchGate. [Link]

  • Dopamine: What It Is, Function & Symptoms - Cleveland Clinic. (2022, March 23). [Link]

  • Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation - ResearchGate. (2025, July 9). [Link]

  • Dopamine Agonists - StatPearls - NCBI Bookshelf - NIH. [Link]

  • (PDF) The Blood-Brain Barrier in Neurotoxicity: Disruption Mechanisms and Protective Strategies in CNS Drug Design - ResearchGate. (2025, August 10). [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - MDPI. (2022, November 30). [Link]

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC - PubMed Central. (2025, September 26). [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed Central. [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf - NIH. (2025, February 18). [Link]

  • Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC. [Link]

  • Access to the CNS: Biomarker Strategies for Dopaminergic Treatments - PMC. [Link]

  • Structure, Function, and Modulation of GABAA Receptors - PMC - PubMed Central. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dopamine Receptor Agonists for Protection and Repair in Parkinsons Disease. [Link]

  • GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (2024, February 28). [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC - NIH. [Link]

  • What are the key players in the pharmaceutical industry targeting GABAA? (2025, March 11). [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed. (2024, March 13). [Link]

  • Evaluating CNS Effects Using an Actophotometer and Calculating Diazepam Dose for Animal Models - YouTube. (2025, November 18). [Link]

  • Practical Considerations for the Evaluation of Physical Dependence and Drug Withdrawal for Novel CNS-Active Drugs in Clinical Trials - Altasciences. [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - MDPI. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed. [Link]

  • Benchmark criteria for CNS-likeness of neuropharmaceutical - ResearchGate. [Link]

Sources

A Comparative Guide to the Spectroscopic Data of Spiro[isochroman-piperidine] Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The spiro[isochroman-piperidine] scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutics, particularly those targeting the central nervous system. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, enhancing selectivity and metabolic stability. The synthesis of these complex molecules can often lead to the formation of various isomers, including constitutional isomers (e.g., spiro[isochroman-3,4'-piperidine] vs. spiro[isochroman-4,4'-piperidine]) and diastereomers. Accurate structural elucidation and differentiation of these isomers are paramount for understanding structure-activity relationships (SAR) and ensuring the desired pharmacological profile.

This guide provides an in-depth comparison of the spectroscopic data for key spiro[isochroman-piperidine] isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just what is observed, but why these differences arise from the unique spatial arrangement of atoms in each isomer.

The Structural Landscape: Key Isomers of Interest

The primary focus of this guide will be on two key constitutional isomers, where the spirocyclic fusion occurs at different positions on the isochroman ring system. Within these, the potential for diastereomerism further diversifies the structural possibilities.

  • Spiro[isochroman-4,4'-piperidine]: A symmetrical isomer where the piperidine ring is attached at the C4 position of the isochroman.

  • Spiro[isochroman-3,4'-piperidine]: An unsymmetrical isomer with the spiro-center at the C3 position of the isochroman ring. This isomer introduces an additional chiral center, leading to the possibility of diastereomers depending on other substitutions.

The differentiation of these isomers is a critical analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between spiro[isochroman-piperidine] isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Tale of Two Symmetries

The proton NMR spectra of the spiro[isochroman-4,4'-piperidine] and spiro[isochroman-3,4'-piperidine] isomers are expected to show marked differences, primarily due to their inherent molecular symmetry.

  • Spiro[isochroman-4,4'-piperidine]: This isomer possesses a higher degree of symmetry. The protons on the piperidine ring are chemically equivalent in pairs, leading to a simpler spectrum. The benzylic protons of the isochroman ring (at C1) will appear as a single resonance, and the protons at C3 will also be equivalent.

  • Spiro[isochroman-3,4'-piperidine]: The lack of symmetry in this isomer results in a more complex ¹H NMR spectrum. All four methylene protons on the piperidine ring adjacent to the nitrogen are expected to be chemically non-equivalent, giving rise to distinct signals. Furthermore, the protons at C1 and C4 of the isochroman moiety will be diastereotopic and thus, magnetically non-equivalent, leading to more complex splitting patterns.

A key differentiator lies in the chemical shifts of the isochroman methylene protons. In the 3,4'-isomer, the C4 methylene protons are adjacent to the aromatic ring and the spiro-center, while in the 4,4'-isomer, the C3 methylene protons are adjacent to the ether oxygen. These differing electronic environments lead to predictable differences in their chemical shifts.

¹³C NMR Spectroscopy: Counting the Carbons

The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum is a definitive method for distinguishing between these constitutional isomers.

  • Spiro[isochroman-4,4'-piperidine]: Due to its symmetry, the piperidine ring will show fewer than six signals (typically three or four depending on the N-substituent). The isochroman portion will also exhibit fewer signals than the total number of carbons.

  • Spiro[isochroman-3,4'-piperidine]: The asymmetry of this isomer will result in a spectrum where nearly all carbon atoms are chemically non-equivalent, leading to a greater number of distinct signals for both the piperidine and isochroman moieties.

The chemical shift of the spiro-carbon itself is also diagnostic. In the 4,4'-isomer, the spiro-carbon is a standard quaternary carbon, whereas in the 3,4'-isomer, it is an acetal-like carbon, bonded to two oxygen atoms (one from the isochroman ring and potentially a substituent), causing it to resonate at a significantly downfield chemical shift.

Comparative NMR Data (Illustrative)

The following table presents illustrative ¹H and ¹³C NMR data based on established principles of chemical shifts and molecular symmetry for N-methylated analogs. Actual values may vary based on solvent and other substituents.

Spectroscopic Feature N-Methyl-spiro[isochroman-4,4'-piperidine] N-Methyl-spiro[isochroman-3,4'-piperidine] Rationale for Difference
¹H NMR: Isochroman C1-H₂ Singlet (or narrow multiplet)AB quartetSymmetry vs. Diastereotopicity
¹H NMR: Piperidine Protons Fewer, broader signalsMore numerous, distinct signalsHigher symmetry leads to fewer unique environments
¹³C NMR: Number of Signals Fewer than 14Up to 14 unique signalsMolecular symmetry dictates chemical equivalence
¹³C NMR: Spiro-carbon (C4/C3) ~40-50 ppm~90-100 ppmQuaternary carbon vs. Acetal-like carbon environment

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation patterns of the isomers. While electron ionization (EI) can be used, electrospray ionization (ESI) is often preferred for these nitrogen-containing compounds, typically yielding a strong protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) on this precursor ion is key to differentiation.

The fragmentation of spiro[isochroman-piperidine] isomers is primarily dictated by the stability of the resulting fragment ions. Common fragmentation pathways include:

  • Alpha-cleavage adjacent to the piperidine nitrogen: This is a characteristic fragmentation for piperidine derivatives, leading to the formation of a stable iminium ion.

  • Cleavage of the isochroman ring: The benzylic ether linkage is a point of facile cleavage. Retro-Diels-Alder (RDA) type fragmentations of the heterocyclic rings can also occur.

The position of the spiro-junction significantly influences the observed fragments. For instance, the fragmentation of the spiro[isochroman-4,4'-piperidine] might be expected to readily lose fragments of the piperidine ring, while preserving the isochroman moiety. Conversely, the spiro[isochroman-3,4'-piperidine] may exhibit unique fragmentation pathways involving the acetal-like spiro-center.

Proposed Fragmentation Pathways

Below is a dot diagram illustrating a plausible fragmentation pathway for a generic spiro[isochroman-piperidine] isomer.

M [M+H]⁺ frag1 Loss of N-substituent M->frag1 α-cleavage frag2 Piperidine Ring Opening M->frag2 RDA frag3 Isochroman Ring Cleavage M->frag3 Ether cleavage frag4 Benzylic Cleavage frag3->frag4 Further fragmentation

Caption: Generalized MS fragmentation pathways for spiro[isochroman-piperidine].

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is useful for confirming the presence of key functional groups and can reveal subtle differences between isomers, particularly in the fingerprint region (below 1500 cm⁻¹).

Key diagnostic bands include:

  • C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and isochroman rings will be observed just below 3000 cm⁻¹.

  • C-O-C stretching: The ether linkage in the isochroman ring will produce a strong, characteristic band, typically in the 1250-1050 cm⁻¹ region. The exact position can be influenced by the substitution pattern and ring strain, potentially offering a point of differentiation between isomers.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

While the IR spectra of the constitutional isomers may be broadly similar, the unique vibrational modes of each molecule will result in a distinct fingerprint region, allowing for differentiation when compared against a reference spectrum.

Comparative IR Data (Illustrative)
Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected in Both Isomers? Notes
Aromatic C-H Stretch3100-3000Yes
Aliphatic C-H Stretch3000-2850Yes
C-O-C Asymmetric Stretch1250-1200YesPosition may shift slightly between isomers
C-O-C Symmetric Stretch1100-1050YesPosition may shift slightly between isomers
Aromatic C=C Stretch1600-1450YesMultiple bands expected
Fingerprint Region< 1500YesUnique pattern for each isomer

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data for isomer comparison, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified spiro[isochroman-piperidine] isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range H-C correlations.

Protocol 2: Mass Spectrometry Analysis (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system for liquid chromatography (e.g., methanol/water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., C18) to separate any potential impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan: Acquire a full scan MS spectrum to determine the m/z of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion. Optimize the collision energy to achieve a rich fragmentation spectrum.

Protocol 3: Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and perform a background correction.

Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for the spectroscopic differentiation of spiro[isochroman-piperidine] isomers.

start Synthesized Spiro[isochroman-piperidine] Mixture ms LC-MS Analysis (Molecular Weight Confirmation) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr frag_pattern Analyze MS/MS Fragmentation ms->frag_pattern ir FTIR Spectroscopy (Functional Group ID) nmr->ir c13_count Count ¹³C Signals nmr->c13_count h1_pattern Analyze ¹H Symmetry & Splitting nmr->h1_pattern iso_a Spiro[isochroman-4,4'-piperidine] c13_count->iso_a Fewer signals iso_b Spiro[isochroman-3,4'-piperidine] c13_count->iso_b More signals h1_pattern->iso_a Symmetrical h1_pattern->iso_b Asymmetrical

A Researcher's Guide to Evaluating the Drug-Likeness of Novel Spiro[isochroman-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is an intricate dance between potency, selectivity, and the often-overlooked characteristic of "drug-likeness." A compound's ability to navigate the complex biological landscape of the human body is as crucial as its interaction with a specific target. This guide provides a comprehensive framework for assessing the drug-likeness of a promising class of compounds: spiro[isochroman-piperidine] derivatives. These scaffolds have garnered attention for their diverse biological activities, including analgesic and histamine release-inhibiting properties.[1][2][3][4] This document will delve into the theoretical underpinnings of drug-likeness, provide a comparative analysis of computational and experimental methodologies, and offer detailed protocols for researchers in the field of drug discovery.

The piperidine ring is a prevalent nitrogen heterocyclic structure in FDA-approved drugs, and the introduction of a spirocyclic center enhances molecular rigidity and can improve the pharmacokinetic profile.[5][6] The spiro[isochroman-piperidine] framework, in particular, presents a unique three-dimensional architecture that can be exploited for developing novel therapeutics.[7][8] However, to translate their biological potential into viable drug candidates, a thorough evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount.

The Conceptual Framework of Drug-Likeness

Drug-likeness is a qualitative concept used to assess a compound's potential to be an orally active drug.[9] It's a multi-faceted property that encompasses physicochemical characteristics influencing a molecule's journey through the body. The foundational principle for this assessment is often Lipinski's Rule of Five, a set of guidelines derived from the observation that most orally administered drugs are relatively small and moderately lipophilic.[10][11][12]

Lipinski's Rule of Five: A First Pass Filter

Formulated by Christopher A. Lipinski in 1997, this rule of thumb helps to predict the oral bioavailability of a compound.[10][12] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[11]

  • LogP (octanol-water partition coefficient) ≤ 5: This measures the lipophilicity of a compound. A balanced lipophilicity is crucial for membrane permeability and solubility.[11][13]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[10]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[10]

While a valuable initial screening tool, it's important to recognize that Lipinski's Rule of Five is not absolute.[12][14] Many successful drugs, particularly natural products and those utilizing transporter-mediated uptake, fall outside these parameters.[10][13] Therefore, a more nuanced approach combining computational predictions with experimental validation is essential.

Computational Assessment: In Silico ADMET Profiling

The advent of sophisticated computational tools has revolutionized early-stage drug discovery, allowing for the rapid in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15][16][17] These methods save considerable time and resources by identifying potentially problematic candidates before they enter costly experimental pipelines.

A variety of free and commercial software platforms are available for these predictions, each employing different algorithms such as quantitative structure-activity relationship (QSAR) modeling and machine learning.[15][18][19]

Workflow for In Silico Drug-Likeness Assessment

Caption: Workflow for the in silico assessment of drug-likeness.

Comparative Analysis of Spiro[isochroman-piperidine] Derivatives

To provide a practical comparison, let's consider a hypothetical set of novel spiro[isochroman-piperidine] derivatives and a known CNS-active drug, Haloperidol, as a reference.

CompoundMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted Aqueous Solubility (logS)Predicted BBB Permeation
Derivative A 450.64.2140-4.5Yes
Derivative B 520.75.5252-5.8Yes
Derivative C 480.53.8360-3.9No
Haloperidol 375.94.3130-4.1Yes

This data is hypothetical and for illustrative purposes only.

From this in silico analysis, Derivative A and C appear to be promising candidates with no Lipinski violations and favorable predicted solubility. Derivative B, with two violations, might face challenges with oral bioavailability and would require careful experimental validation.

Experimental Validation: Bridging the Gap Between Prediction and Reality

While computational models are powerful, they are ultimately predictive. Experimental validation is crucial to confirm the in silico findings and gain a true understanding of a compound's behavior.[20] The three pillars of experimental drug-likeness assessment are solubility, permeability, and metabolic stability.

Experimental Workflow for Drug-Likeness Validation

Caption: Workflow for the experimental validation of drug-likeness.

Protocol 1: Aqueous Solubility Determination (Kinetic Turbidimetric Method)

Aqueous solubility is a critical determinant of oral absorption.[20][21] Poor solubility can lead to low bioavailability and difficulty in formulation.[21]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 6.8 for simulated intestinal fluid) to each well.[22]

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity (optical density) at a specific wavelength (e.g., 620 nm) over time using a plate reader.

  • Data Analysis: The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.[21]

Protocol 2: Membrane Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. The PAMPA assay is a high-throughput method for predicting passive membrane permeability.

Methodology:

  • Donor Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound, dissolved in a buffer at a specific pH, is added to the donor wells.

  • Acceptor Plate Preparation: The donor plate is placed on top of a 96-well acceptor plate containing buffer.

  • Incubation: The assembly is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in concentration over time.

Comparative Permeability Data

CompoundPAMPA Permeability (Pe) (10⁻⁶ cm/s)Predicted Classification
Derivative A 8.5High
Derivative C 6.2Moderate
Haloperidol 9.1High
Atenolol (Low Permeability Control) < 1.0Low

This data is hypothetical and for illustrative purposes only.

Conclusion: A Holistic Approach to Drug-Likeness Assessment

The evaluation of drug-likeness is a critical and iterative process in modern drug discovery. For novel spiro[isochroman-piperidine] derivatives, a synergistic approach that combines the predictive power of in silico ADMET profiling with the empirical evidence from experimental assays is the most effective strategy. By systematically assessing properties such as solubility and permeability, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of translating a novel chemical entity into a successful therapeutic. This guide provides a foundational framework, but it is the thoughtful application and interpretation of these methods that will pave the way for the next generation of medicines.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery.
  • Luo, M., Wang, X. S., Roth, B. L., & Golbraikh, A. (2022). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?.
  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-piperidines] and Reltaed Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-405.
  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & pharmaceutical bulletin, 29(2), 402–405.
  • Yoshimori, A., et al. (2006). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition.
  • DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024).
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.
  • Drug Likeness Assessment. (n.d.). Creative Biolabs.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (2007). Recent trends in drug-likeness prediction: A comprehensive review of In silico methods. Indian Journal of Pharmaceutical Sciences, 69(5), 609.
  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & pharmaceutical bulletin, 29(12), 3494–3498.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in molecular biology (Clifton, N.J.), 2425, 85–115.
  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium s
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Pharmaceuticals.
  • Lipinski, C. A. (2004). Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Prediction of Drug-Like Properties. (2004). In Madame Curie Bioscience Database.
  • Application of Method Suitability for Drug Permeability Classification. (2012). The AAPS journal, 14(4), 794–804.
  • drug solubility & membrane permeability assays. (2021, January 6). Chem Help ASAP. [Video]. YouTube.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 277, 116770.
  • D'hooghe, M., et al. (2011). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. The Journal of Organic Chemistry, 76(13), 5249-5259.
  • Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds
  • El-Fakharany, E. M., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 38(1), 330–342.

Sources

A Head-to-Head Comparison of Spiro[isochroman-piperidine] and Spiro[indole-piperidine] Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is relentless. Among the privileged structures, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and potential to improve physicochemical and pharmacokinetic profiles. This guide provides a detailed head-to-head comparison of two prominent spirocyclic scaffolds: spiro[isochroman-piperidine] and spiro[indole-piperidine]. By examining their synthesis, physicochemical properties, metabolic stability, and biological applications, we aim to furnish researchers with the insights necessary to make informed decisions in scaffold selection for drug design.

At a Glance: Key Structural Differences

The fundamental difference between these two scaffolds lies in the nature of the heterocyclic ring fused to the piperidine. The spiro[isochroman-piperidine] core features an isochroman moiety, a bicyclic ether, while the spiro[indole-piperidine] scaffold incorporates an indole ring system, a bicyclic aromatic amine. This seemingly subtle distinction has profound implications for their chemical properties and biological activities.

Core Structures cluster_0 Spiro[isochroman-piperidine] cluster_1 Spiro[indole-piperidine] a Spiro[isochroman-4,4'-piperidine] b Spiro[indole-3,4'-piperidine] Spiro[isochroman-piperidine] Synthesis A 2-Bromobenzhydryl methyl ether B Lithiation (n-BuLi) A->B D Addition B->D C 1-Methyl-4-piperidone C->D E Intermediate Alcohol D->E F Acid-catalyzed cyclization E->F G Spiro[isobenzofuran-1(3H),4'-piperidine] F->G Spiro[indole-piperidine] MCR A Isatin D Multicomponent Reaction A->D B Activated Methylene Compound B->D C Secondary Amine C->D E Spiro[indole-piperidine] Derivative D->E 5-HT2C Receptor Signaling A Spiro[isochroman-piperidine] Agonist B 5-HT2C Receptor A->B C Gq/11 Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 Hydrolysis D->E F IP3 & DAG Production E->F G Intracellular Ca2+ Release F->G H Cellular Response (e.g., neuronal excitability) G->H MDM2-p53 Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Inhibitor A p53 B MDM2 A->B C Ubiquitination & Degradation B->C D p53 E MDM2 D->E G p53 Reactivation D->G F Spiro[indole-piperidine] Inhibitor F->E H Cell Cycle Arrest & Apoptosis G->H

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety, efficiency, and scientific integrity. The compound tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate (CAS No. 909034-76-0) is a valuable heterocyclic building block in modern drug discovery, particularly in the development of central nervous system (CNS) agents. Its proper disposal is not merely a regulatory hurdle but a critical component of responsible laboratory management.

This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound. We will move beyond simple checklists to explain the causality behind each procedure, ensuring your disposal practices are not only compliant but also scientifically sound and inherently safe.

Hazard Assessment and Characterization: The "Know Your Chemical" Principle

Effective disposal begins with a thorough understanding of the substance's potential hazards. While specific toxicological data for this compound is not extensively published, we can infer a potential hazard profile by analyzing its structural motifs: the N-Boc protected piperidine ring.

Many N-Boc piperidine derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the foundational principle is to treat this compound as a hazardous chemical waste unless determined otherwise by your institution's environmental health and safety office.

Property Value Source
Chemical Name This compound
CAS Number 909034-76-0
Molecular Formula C₁₉H₂₇NO₃
Molecular Weight 317.43 g/mol
Inferred Hazards May cause skin, eye, and respiratory irritation.
Disposal Classification Hazardous Chemical Waste Prudent Practice

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the compound for disposal, ensure a safe working environment. The causality here is simple: prevent personal exposure.

  • Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of any airborne particulates.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws.

    • Body Protection: Wear a standard laboratory coat.

Waste Management Workflow: Segregation, Containment, and Labeling

Proper segregation and containment are pillars of a safe disposal system. They prevent accidental chemical reactions within a waste container and ensure the waste is routed to the correct treatment facility. All chemical waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

WasteManagementWorkflow cluster_generation Waste Generation Point (Inside Fume Hood) cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Coordination start This compound Waste unused Unused/Expired Solid start->unused contaminated Contaminated Labware (Gloves, Wipes, Weigh Boats) start->contaminated empty_container Empty Stock Container start->empty_container waste_container Properly Labeled, Closed, Compatible Solid Waste Container unused->waste_container contaminated->waste_container ehs Contact Environmental Health & Safety (EHS) for Pickup empty_container->ehs Follow Procedure 4.3 waste_container->ehs

Caption: Waste Management Workflow for this compound.

Step-by-Step Disposal Protocols

Follow these self-validating protocols to ensure safe and compliant disposal. The ultimate responsibility for waste disposal lies with your institution's Environmental Health & Safety (EHS) office; these procedures prepare the waste for their collection.

Protocol 4.1: Disposal of Unused or Expired Solid Chemical
  • Container Selection: Obtain a compatible, sealable waste container, typically a high-density polyethylene (HDPE) pail or jar, from your EHS department. The container must be clean and dry.

  • Labeling: As soon as you designate the container for waste, affix a "Hazardous Waste" label, available from your EHS office. Fill out all required information:

    • The words "Hazardous Waste".

    • Full Chemical Name: "this compound". Do not use abbreviations.

    • Generator's Name, Principal Investigator (PI), and Laboratory location (Building/Room).

    • Date of first accumulation.

  • Waste Transfer: Inside a fume hood, carefully transfer the solid chemical from its original container into the labeled waste container. Avoid creating dust.

  • Closure and Storage: Securely close the waste container. It must remain closed at all times except when adding waste. Store the container in your designated SAA.

  • Pickup Request: Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your EHS department.

Protocol 4.2: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, weigh boats, paper towels, or silica gel contaminated with the compound.

  • Container and Labeling: Use the same type of labeled solid hazardous waste container as described in Protocol 4.1.

  • Segregation: Collect only compatible, solid waste in this container. Do not mix with liquid waste or incompatible chemicals.

  • Waste Collection: Place all contaminated solid materials directly into the designated waste container.

  • Closure, Storage, and Pickup: Follow steps 4 and 5 from Protocol 4.1.

Protocol 4.3: Disposal of Empty Stock Containers

An "empty" container that held a hazardous chemical is also regulated.

  • Removal of Contents: Ensure the container is as empty as possible by scraping out any remaining solid residue. The collected residue must be disposed of as hazardous waste per Protocol 4.1.

  • Label Defacement: Completely obliterate or remove the original manufacturer's label to prevent confusion.

  • Final Disposal:

    • Causality: Since this compound is not classified as an "acutely" hazardous waste (P-listed), triple rinsing is generally not required by federal law.

    • After emptying and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic trash. However, you must verify this with your institution's specific EHS guidelines , as local or institutional policies may be more stringent.

    • Remove the cap before placing it in the appropriate recycling or trash receptacle.

Protocol 4.4: Spill Management and Disposal
  • Safety First: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your EHS emergency line.

  • Control and Contain: For a small, manageable spill, ensure you are wearing appropriate PPE (double gloves, safety goggles, lab coat).

  • Cleanup:

    • Gently sweep or shovel the solid material into a sealable container. Avoid creating dust.

    • Use a paper towel or absorbent pad wetted with a suitable solvent (like methanol or acetone, if compatible with the surface) to wipe the spill area.

  • Disposal: All cleanup materials (gloves, towels, sweepings) are considered hazardous waste. Place them in a designated solid hazardous waste container as described in Protocol 4.2.

  • Labeling and Pickup: Label the container as "Spill Debris containing this compound" and any solvent used. Request a pickup from EHS.

The Regulatory Framework: Your Institutional Partnership

All laboratory waste management is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is your partner in navigating these regulations. They are responsible for the final waste determination, transportation, and disposal. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS.

By adhering to these detailed procedures, you build a system of safety and compliance, protecting yourself, your colleagues, and the environment, thereby upholding the integrity of your research enterprise.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • MySkinRecipes. (n.d.).

Navigating the Uncharted: A Safety and Handling Guide for Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, novel compounds are the lifeblood of innovation. Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, a complex heterocyclic molecule, represents a building block with significant potential in medicinal chemistry. However, with novelty comes the responsibility of navigating uncharted territory in terms of safety. In the absence of a comprehensive Safety Data Sheet (SDS), a proactive and conservative approach to handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical hygiene and risk mitigation.

Hazard Assessment: A Precautionary Approach

Given the lack of specific toxicological data for this compound, a hazard assessment must be conducted by extrapolating from its structural motifs: the piperidine ring and the tert-butyl carboxylate (BOC) protecting group.

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be flammable, corrosive, and toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The piperidine scaffold suggests that our target compound should be treated with respect for its potential to cause skin and eye irritation or damage.

  • BOC-Protected Amine: The tert-butoxycarbonyl (BOC) group is a common protecting group in organic synthesis. While generally stable, BOC-protected amines can still pose hazards. SDS for various BOC-protected piperidines indicate risks of skin irritation, serious eye irritation, and respiratory irritation.

  • Overall Assessment: Until specific data becomes available, this compound should be handled as a substance of unknown toxicity . This necessitates treating it as potentially harmful by all routes of exposure: inhalation, ingestion, and skin contact.

Table 1: Extrapolated Hazard Profile

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity (Oral)Potentially HarmfulBased on the toxicity of piperidine derivatives.
Skin Corrosion/IrritationPotential IrritantCommon hazard for heterocyclic amines.
Eye Damage/IrritationPotential for Serious IrritationA frequent characteristic of amine-containing compounds.
Respiratory IrritationPossible IrritantA common hazard for fine chemical powders or volatile compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling chemicals of unknown toxicity. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a face shield worn over safety goggles is essential.[3][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected. For extended handling periods or when working with larger quantities, consider double-gloving.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure that clothing worn underneath the lab coat is made of natural fibers, such as cotton.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan ensures that all personnel handle the compound consistently and safely.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If the compound is a solid, handle it with care to avoid generating dust. Use a micro-spatula for transfers. Weigh the compound on a tared weigh paper or in a suitable container within the fume hood.

  • Labeling: Immediately and clearly label all containers with the full chemical name, date, and responsible individual's initials.

Solution Preparation
  • Solvent Selection: Choose solvents based on the experimental requirements, and be aware of their individual hazards.

  • Dissolution: Add the solvent to the container with the weighed compound slowly and carefully to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or gentle manual agitation to dissolve the compound. Keep the container covered to the extent possible during this process.

Storage
  • Short-term Storage: For immediate use, store solutions in clearly labeled, sealed containers within the chemical fume hood.

  • Long-term Storage: Based on supplier recommendations for similar compounds, store the solid material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is a common recommendation for complex organic molecules to ensure stability.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8]

Waste Segregation
  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weigh papers, contaminated gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any sharps contaminated with the compound (e.g., needles, broken glass) must be disposed of in a designated sharps container.[8]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.[9]

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_Prep Preparation & Weighing cluster_Solution Solution Preparation Start Start: Don PPE DesignateArea Designate Area in Fume Hood Start->DesignateArea InspectHood Inspect Fume Hood DesignateArea->InspectHood WeighCompound Weigh Compound Carefully InspectHood->WeighCompound LabelContainer Label Container WeighCompound->LabelContainer AddSolvent Add Solvent Slowly LabelContainer->AddSolvent Dissolve Dissolve Compound AddSolvent->Dissolve StoreSolution Store or Use Solution Dissolve->StoreSolution

Caption: Workflow for the safe handling and preparation of this compound.

Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Segregation_Collection Segregation & Collection cluster_Final_Disposal Final Disposal SolidWaste Contaminated Solid Waste (Gloves, Paper) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions) LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer StoreSAA Store in Satellite Accumulation Area SolidContainer->StoreSAA LiquidContainer->StoreSAA SharpsContainer->StoreSAA EHS_Pickup Arrange for EHS Pickup StoreSAA->EHS_Pickup End End of Process EHS_Pickup->End

Caption: Step-by-step process for the safe disposal of waste contaminated with this compound.

Conclusion: A Culture of Safety

Handling novel chemical entities like this compound demands a culture of safety that prioritizes risk assessment, proper use of protective equipment, and adherence to established protocols. By treating this compound with the caution it deserves and following the guidelines outlined in this document, researchers can confidently and safely explore its potential in their scientific endeavors. Remember, in the absence of data, caution is the cornerstone of responsible science.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Binghamton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Unknown: Guidance on Handling Unidentified Chemical Compounds.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • California Institute of Technology Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Unidentified Chemical | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.